3-Chloro-4-methylthiophene-2-carbohydrazide
Description
Properties
IUPAC Name |
3-chloro-4-methylthiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-3-2-11-5(4(3)7)6(10)9-8/h2H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSDURBTTAEVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380567 | |
| Record name | 3-chloro-4-methylthiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-12-9 | |
| Record name | 3-Chloro-4-methyl-2-thiophenecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-4-methylthiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-12-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-4-methylthiophene-2-carbohydrazide synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-methylthiophene-2-carbohydrazide
Executive Summary
This guide provides a comprehensive, technically-grounded overview of a viable multi-step synthesis pathway for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Thiophene derivatives, particularly those with carboxamide or carbohydrazide functionalities, are recognized scaffolds in the design of pharmacologically active agents.[1][2] This document details a logical and efficient synthetic route, beginning with the formation of a key aminothiophene intermediate, followed by a robust Sandmeyer reaction for chlorination, and culminating in the hydrazinolysis of a methyl ester to yield the target molecule. Each stage is presented with field-proven insights into the underlying chemical principles, detailed experimental protocols, and visual representations of the chemical transformations to ensure clarity and reproducibility for scientific professionals.
Introduction: The Significance of Thiophene Scaffolds
Highly substituted thiophene derivatives are foundational heterocyclic structures found in numerous biologically active compounds.[3][4] The thiophene ring system is considered a "bioisostere" of the benzene ring, offering similar structural properties but with distinct electronic characteristics that can favorably influence a molecule's pharmacokinetic and pharmacodynamic profile. The incorporation of a carbohydrazide moiety (-CONHNH₂) introduces a versatile functional group known for its hydrogen bonding capabilities and its role as a key building block in the synthesis of more complex heterocyclic systems like oxadiazoles and triazoles.[5] Derivatives of thiophene-2-carboxamide have demonstrated potential as anticancer agents and serotonin 5-HT4 receptor agonists, highlighting the therapeutic relevance of this structural class.[1][2][6][7] Therefore, a well-defined and reproducible synthesis pathway for novel substituted thiophene carbohydrazides, such as this compound, is of significant value to the drug discovery and development community.
Overall Synthesis Pathway
The synthesis of this compound is efficiently achieved through a three-step sequence. The pathway leverages the formation of a substituted aminothiophene ester, which then undergoes a classic Sandmeyer reaction to introduce the chloro substituent. The final step involves the conversion of the ester to the target carbohydrazide.
Caption: Overall three-step synthesis route.
Step 1: Synthesis of Methyl 3-Amino-4-methylthiophene-2-carboxylate (Intermediate 1)
Causality and Mechanistic Insight: The initial step involves the construction of the core 3-aminothiophene-2-carboxylate scaffold. This is achieved through the reaction of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride.[8] This transformation is a condensation reaction that results in the formation of the aromatic thiophene ring system with the desired amino group at the 3-position and the methyl ester at the 2-position. Acetonitrile is a suitable polar aprotic solvent for this reaction, and refluxing provides the necessary thermal energy to drive the condensation and subsequent aromatization.
Caption: Formation of the key aminothiophene intermediate.
Experimental Protocol: Synthesis of Intermediate 1
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in acetonitrile.[8]
-
Reagent Addition: Add hydroxylamine hydrochloride to the solution.[8]
-
Reaction: Heat the mixture to reflux and maintain for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Workup: After completion, cool the reaction mixture in an ice bath. Add dry diethyl ether to precipitate out solids.[8]
-
Isolation: Filter the mixture. The filtrate contains the desired product.
-
Purification: The filtrate is typically subjected to aqueous workup by basifying with ammonia and extracting with ether. The combined organic layers are dried and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[8]
| Parameter | Value/Condition | Source |
| Starting Material | 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | [8] |
| Reagent | Hydroxylamine hydrochloride | [8] |
| Solvent | Acetonitrile | [8] |
| Temperature | Reflux | [8] |
| Reaction Time | ~5 hours | [8] |
Step 2: Synthesis of Methyl 3-Chloro-4-methylthiophene-2-carboxylate (Intermediate 2)
Causality and Mechanistic Insight: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary aromatic amine into a variety of functional groups, including halides.[9][10][11] The reaction proceeds via a two-stage mechanism. First, the 3-amino group of Intermediate 1 is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0°C) to form a diazonium salt.[12][13] This intermediate is highly reactive. In the second stage, a solution of copper(I) chloride (CuCl) is introduced. The Cu(I) salt catalyzes the substitution of the diazonium group with a chloride ion, liberating nitrogen gas and forming the desired 3-chloro-substituted thiophene.[9][13] This radical-nucleophilic aromatic substitution is highly effective for this transformation.[9]
Caption: Conversion of the amino group to a chloro group.
Experimental Protocol: Synthesis of Intermediate 2
-
Diazotization: Dissolve Intermediate 1 in an aqueous solution of hydrochloric acid and cool the mixture to 0°C in an ice-salt bath.[12][13]
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature remains at 0°C. Stir for 1 hour at this temperature.[13]
-
Catalyst Addition: In a separate flask, prepare a solution of copper(I) chloride in aqueous HCl. Cool this solution to 0°C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.[12][13]
-
Reaction Completion: Allow the reaction mixture to warm slowly to room temperature (~20°C) while stirring. The evolution of nitrogen gas should be observed.[13]
-
Isolation and Purification: Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure methyl 3-chloro-4-methylthiophene-2-carboxylate.[14]
| Parameter | Value/Condition | Source |
| Starting Material | Methyl 3-amino-4-methylthiophene-2-carboxylate | [13] |
| Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) chloride | [13] |
| Solvent | Water | [13] |
| Temperature | 0°C to 20°C | [13] |
| Reaction Time | ~1-2 hours | [13] |
Step 3: Synthesis of this compound (Target Molecule)
Causality and Mechanistic Insight: The final step is the conversion of the methyl ester (Intermediate 2) into the target carbohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction.[15] Hydrazine hydrate (N₂H₄·H₂O) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.[16] The methoxy group (-OCH₃) is displaced as methanol, forming the stable carbohydrazide product. The reaction is typically performed in an alcoholic solvent like ethanol under reflux to ensure a sufficient reaction rate. An excess of hydrazine hydrate is often used to drive the reaction to completion.[17]
Caption: Final conversion of the ester to the carbohydrazide.
Experimental Protocol: Synthesis of the Target Molecule
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve Intermediate 2 in absolute ethanol.[16]
-
Reagent Addition: Add an excess of hydrazine hydrate (80% solution in water is common) to the ethanolic solution.[16]
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for an extended period (e.g., 8-12 hours, potentially longer depending on substrate reactivity).[16] Monitor the reaction by TLC until the starting ester is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to promote crystallization of the product.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol or diethyl ether to remove any unreacted starting material and impurities. The product, this compound, can be dried under vacuum.[18][19] If necessary, recrystallization from a suitable solvent like ethanol can be performed to obtain a product of high purity.
| Parameter | Value/Condition | Source |
| Starting Material | Methyl 3-chloro-4-methylthiophene-2-carboxylate | [16] |
| Reagent | Hydrazine hydrate (e.g., 80% aqueous solution) | [16] |
| Solvent | Ethanol | [16] |
| Temperature | Reflux (~80°C) | [16] |
| Reaction Time | 8-12 hours (variable) | [16] |
Conclusion
This guide outlines a robust and logical three-step synthesis for this compound. The pathway is built upon well-established and reliable chemical transformations, including thiophene ring formation, a Sandmeyer reaction for halogenation, and ester hydrazinolysis. The detailed protocols and mechanistic explanations provide a solid foundation for researchers and scientists to successfully synthesize this and structurally related thiophene derivatives for applications in drug discovery and materials science.
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Physicochemical properties of 3-Chloro-4-methylthiophene-2-carbohydrazide
print(google_search.search(queries=["physicochemical properties of 3-Chloro-4-methylthiophene-2-carbohydrazide", "experimental determination of melting point", "shake-flask method for solubility determination", "spectroscopic characterization of carbohydrazides", "applications of thiophene derivatives in drug discovery"]))
An In-depth Technical Guide to the Physicochemical Properties of this compoundFor Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic development is built. It is not sufficient to simply synthesize a molecule with potential biological activity; a profound understanding of its physicochemical properties is paramount. These properties govern a compound's behavior from the moment of its creation, through formulation and administration, to its ultimate interaction with a biological system. This guide is crafted from the perspective of a seasoned application scientist, blending rigorous scientific principles with field-proven insights. We will not merely present data; we will delve into the causality behind the experimental choices, providing you with a robust framework for understanding and evaluating this compound. Every protocol described herein is designed as a self-validating system, ensuring the integrity and trustworthiness of the data you generate.
Introduction: The Strategic Importance of this compound
The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its contribution to a wide array of pharmacologically active agents.[1][2][3] Its unique electronic and steric properties, conferred by the sulfur heteroatom, allow for diverse interactions with biological targets. The derivatization of the thiophene ring with a carbohydrazide moiety introduces a versatile functional group known for its hydrogen bonding capabilities and its role as a key building block in the synthesis of various heterocyclic systems with demonstrated biological activities, including antimicrobial and anticancer properties.[1][4]
This compound, in particular, presents a compelling profile. The strategic placement of the chloro and methyl groups on the thiophene ring is anticipated to modulate the compound's lipophilicity and metabolic stability, while the carbohydrazide functional group serves as a critical anchor for further chemical modification or direct interaction with biological macromolecules. A comprehensive understanding of its physicochemical properties is therefore a critical enabler for its rational progression in any drug discovery pipeline.
Core Physicochemical Profile
A foundational understanding of a compound's basic physicochemical parameters is essential for all subsequent stages of research and development.
Structural and Chemical Identity
A precise definition of the molecule is the starting point for all scientific inquiry.
Caption: Chemical structure of this compound.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical data for this compound, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇ClN₂OS | [5] |
| Molecular Weight | 190.65 g/mol | [5] |
| CAS Number | 175137-12-9 | [5][6][7] |
| Appearance | Solid | [5] |
| Melting Point | 130-132 °C | [5] |
Experimental Protocols for Physicochemical Characterization
The trustworthiness of physicochemical data is directly linked to the rigor of the experimental methodology. The following sections provide detailed, step-by-step protocols for the determination of key properties, along with the scientific rationale behind the chosen methods.
Melting Point Determination: A Gateway to Purity Assessment
Expertise & Experience: The melting point is more than just a physical constant; it is a sensitive indicator of sample purity. Pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities will typically depress and broaden the melting range.[8] The capillary method, detailed below, is a robust and widely accepted technique for this determination.[9]
Experimental Protocol (Capillary Method):
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.[10]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating Profile:
-
If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to determine a preliminary range.[11]
-
For an accurate determination, a fresh sample should be heated rapidly to approximately 20 °C below the expected melting point, and then the heating rate should be reduced to 1-2 °C per minute.
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid is observed.
-
Record the temperature at which the last solid crystal melts. This range constitutes the melting point.
-
-
Self-Validation: A narrow melting range (≤ 2 °C) is indicative of high purity. For confirmation, a mixed melting point determination with an authentic reference standard should be performed. No depression in the melting point of the mixture confirms the identity and purity of the sample.
Caption: Workflow for accurate melting point determination.
Solubility Determination: The Cornerstone of Bioavailability and Formulation
Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[12] The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[13][14]
Experimental Protocol (Shake-Flask Method):
-
System Preparation: Add an excess of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. A centrifugation step can be employed to facilitate clear separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound in the supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Self-Validation: The presence of undissolved solid at the end of the experiment is a crucial visual confirmation that an excess of the compound was used, a prerequisite for a true equilibrium solubility measurement. The analysis should be performed in triplicate to ensure the precision of the results.
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structural integrity and functional groups present in the molecule.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to the vibrational transitions of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.
Expected Salient Features:
-
N-H Stretching: Look for one or two sharp bands in the region of 3200-3400 cm⁻¹ characteristic of the hydrazide N-H bonds.
-
C=O Stretching (Amide I): A strong, sharp absorption band is expected in the range of 1630-1680 cm⁻¹ corresponding to the carbonyl group of the carbohydrazide.
-
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region will correspond to the C-H bonds of the methyl group and the thiophene ring.
-
Thiophene Ring Vibrations: Characteristic absorptions for the thiophene ring are expected in the fingerprint region (below 1500 cm⁻¹).
-
C-Cl Stretching: A band in the lower frequency region (typically 600-800 cm⁻¹) can be attributed to the carbon-chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Expected ¹H NMR Resonances (in a suitable deuterated solvent like DMSO-d₆):
-
-NH₂ and -NH- Protons: These protons will appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent. They will be exchangeable with D₂O.
-
Thiophene Proton: A singlet corresponding to the single proton on the thiophene ring.
-
Methyl Protons: A singlet integrating to three protons for the methyl group.
Expected ¹³C NMR Resonances:
-
Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm).
-
Thiophene Carbons: Four distinct signals corresponding to the carbons of the thiophene ring.
-
Methyl Carbon: A signal in the upfield region.
Conclusion and Future Directions
This guide has laid out a comprehensive framework for the characterization of the core physicochemical properties of this compound. The presented data and protocols provide a solid foundation for its application in drug discovery and development. Future work should focus on a more in-depth evaluation of properties critical for its progression as a drug candidate, including pKa determination, lipophilicity (LogP/LogD) measurement, and solid-state characterization (polymorphism). By systematically building upon this foundational knowledge, the scientific community can effectively unlock the therapeutic potential of this promising heterocyclic compound.
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An In-Depth Technical Guide to 3-Chloro-4-methylthiophene-2-carbohydrazide: Synthesis, Properties, and Applications in Medicinal Chemistry
This technical guide provides a comprehensive overview of 3-Chloro-4-methylthiophene-2-carbohydrazide (CAS No. 175137-12-9), a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document delves into its chemical and physical properties, outlines a detailed synthetic pathway, and explores its potential as a versatile building block for novel therapeutic agents.
Core Compound Characteristics
This compound is a substituted thiophene derivative featuring a carbohydrazide functional group. This unique combination of a halogenated thiophene core and a reactive hydrazide moiety makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | References |
| CAS Number | 175137-12-9 | [1][2] |
| Molecular Formula | C₆H₇ClN₂OS | [2] |
| Molecular Weight | 190.65 g/mol | [2] |
| Melting Point | 130-132 °C | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| InChI Key | COSDURBTTAEVMV-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the corresponding methyl ester, methyl 3-chloro-4-methylthiophene-2-carboxylate. This synthetic route is reliable and scalable for laboratory purposes.
Caption: Figure 1: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from Methyl Ester
This protocol details the conversion of methyl 3-chloro-4-methylthiophene-2-carboxylate to the target carbohydrazide. The hydrazinolysis of the ester is a standard and effective method for this transformation.[4][5][6]
Materials:
-
Methyl 3-chloro-4-methylthiophene-2-carboxylate (1.0 eq)[3]
-
Hydrazine hydrate (80% solution, 10 eq)
-
Ethanol (sufficient to dissolve the starting material)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-chloro-4-methylthiophene-2-carboxylate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain this compound as a solid.
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its utility as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The carbohydrazide group is a versatile functional handle for a variety of chemical transformations.
A Key Intermediate for Hydrazone Synthesis
The primary application of this compound is in the synthesis of N-acylhydrazones. The hydrazide moiety readily undergoes condensation reactions with a wide range of aldehydes and ketones to form the corresponding hydrazones.[7] This reaction is typically carried out under mild acidic catalysis.[5]
Caption: Figure 2: General scheme for the synthesis of N-acylhydrazones.
Biological Significance of Thiophene-Based Hydrazones
Thiophene derivatives and hydrazones are well-established pharmacophores in medicinal chemistry, known to exhibit a broad spectrum of biological activities.[8][9] The combination of these two moieties in derivatives of this compound presents a promising avenue for the discovery of novel therapeutic agents.
-
Antimicrobial Activity: Thiophene-based heterocycles derived from thiophene-2-carbohydrazide have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.[1][2] Specific derivatives have shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[2]
-
Anticancer Activity: Numerous studies have highlighted the potential of thiophene derivatives as anticancer agents.[6][9] Hydrazone-containing compounds, in particular, have been investigated for their cytotoxic effects against various cancer cell lines, including pancreatic cancer.[6]
-
Anti-inflammatory and Analgesic Activity: N-acylhydrazone is considered a privileged structure in the design of bioactive compounds, with some 3-aminothiophene-2-acylcarbohydrazone derivatives showing promising analgesic and anti-inflammatory properties.[10]
The diverse biological activities of carbohydrazide derivatives underscore their importance in drug discovery.[11] The title compound serves as a crucial starting material for creating libraries of novel thiophene-based hydrazones for screening against various therapeutic targets.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the reactive nature of its carbohydrazide group make it an ideal starting point for the development of novel thiophene-based compounds with a wide range of potential biological activities. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this compound in their quest for new and effective therapeutic agents.
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Spectral analysis of 3-Chloro-4-methylthiophene-2-carbohydrazide (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 3-Chloro-4-methylthiophene-2-carbohydrazide
Introduction: The Imperative for Structural Elucidation
In the landscape of medicinal chemistry and drug development, the precise characterization of novel chemical entities is the cornerstone of progress. Thiophene derivatives, in particular, represent a class of heterocyclic compounds with a broad spectrum of biological activities, making them frequent scaffolds in pharmaceutical research.[1] this compound (Molecular Formula: C₆H₇ClN₂OS, Molecular Weight: 190.65 g/mol ) is one such molecule of interest, combining the reactive potential of a hydrazide group with a substituted thiophene core.[2]
The unambiguous confirmation of its molecular structure is paramount for ensuring purity, predicting reactivity, and understanding its interaction with biological targets. This is achieved through a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
To interpret the spectra, we must first deconstruct the molecule into its constituent functional groups and proton/carbon environments.
Diagram: Molecular Structure of this compound
Caption: Standard workflow for ¹H NMR structural analysis.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show all six unique carbon atoms in the molecule as singlets. The chemical shifts are predicted based on established ranges for thiophenes and carbonyl compounds. [3][4][5]
| Predicted δ (ppm) | Assignment | Rationale |
|---|---|---|
| ~162 - 168 | C =O | The carbonyl carbon of a hydrazide appears in this characteristic downfield region, similar to amides. |
| ~135 - 140 | C 4-CH₃ | Aromatic carbon attached to the methyl group. |
| ~128 - 133 | C 2-CO | Aromatic carbon attached to the electron-withdrawing carbonyl group. |
| ~125 - 130 | C 3-Cl | Aromatic carbon attached to the electronegative chlorine atom. |
| ~120 - 125 | C 5-H | Aromatic carbon bearing a hydrogen atom. |
| ~14 - 18 | C H₃ | The methyl carbon appears in the far upfield aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). [6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000–650 cm⁻¹.
Predicted IR Absorption Bands
The spectrum will be dominated by absorptions from the hydrazide group and the substituted thiophene ring. [7][8][9]
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
|---|---|---|---|
| 3400 - 3200 | Medium, Broad | N-H Stretch | Hydrazide N-H and NH₂ groups. The broadness is due to hydrogen bonding. |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H stretch from the thiophene ring (H-5). |
| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic C-H stretch from the methyl group. |
| 1680 - 1650 | Strong, Sharp | C=O Stretch | "Amide I" band from the carbohydrazide carbonyl group. This is a key diagnostic peak. [10] |
| 1650 - 1550 | Medium | N-H Bend | "Amide II" band, a combination of N-H bending and C-N stretching. |
| 1550 - 1400 | Medium-Weak | C=C Stretch | Aromatic ring stretching of the thiophene core. [11] |
| < 800 | Medium-Strong | C-Cl Stretch | Carbon-chlorine bond stretch, found in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity. We will consider Electron Ionization (EI) MS, a common technique that induces reproducible fragmentation. [12][13]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals. [14]4. Analysis: The positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺•): The molecular weight is 190.65 amu. A key feature will be the isotopic pattern of chlorine. Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two molecular ion peaks:
-
m/z 190: Corresponding to the molecule containing ³⁵Cl.
-
m/z 192: Corresponding to the molecule containing ³⁷Cl.
-
The relative intensity of these peaks will be approximately 3:1, which is a definitive signature for the presence of one chlorine atom.
-
-
Key Fragmentation Pathways: The molecular ion will undergo characteristic cleavages, primarily around the weak bonds of the hydrazide moiety. [15][16]
Diagram: Predicted Mass Spectrometry Fragmentation Pathway
Caption: Primary fragmentation of the molecular ion.
| Predicted m/z | Ion Structure | Rationale |
| 190 / 192 | [C₆H₇ClN₂OS]⁺• | Molecular ion peak (M⁺•) showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 159 / 161 | [C₅H₄ClS-C≡O]⁺ | Loss of the terminal aminyl radical (•NH₂) from the M⁺•, resulting in the stable 3-chloro-4-methyl-2-thenoyl cation. This is often a major fragment. |
| 131 / 133 | [C₅H₄ClS]⁺ | Subsequent loss of carbon monoxide (CO) from the m/z 159/161 fragment. |
Conclusion
This comprehensive guide outlines the predicted spectral characteristics of this compound. Through a combined analysis of NMR, IR, and MS, a complete structural confirmation can be achieved.
-
¹H and ¹³C NMR will elucidate the precise carbon-hydrogen framework, confirming the substitution pattern of the thiophene ring and the connectivity of the methyl and carbohydrazide groups.
-
IR spectroscopy will provide unequivocal evidence for the key functional groups, notably the N-H and C=O bonds of the hydrazide.
-
Mass Spectrometry will confirm the molecular weight and elemental composition (specifically the presence of one chlorine and one sulfur atom via isotopic patterns) and support the proposed structure through logical fragmentation pathways.
Together, these techniques form a self-validating system, providing the rigorous, multi-faceted data required by researchers and drug development professionals to proceed with confidence in their chemical matter.
References
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Al-Yasari, R. K. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Sone, T., & Abe, Y. (1963). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 12(1), 145-154. Available at: [Link]
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ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). Available at: [Link]
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Martin, G. E. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Haller, R., & Ziriakus, W. (1972). [H-NMR-spectra of hydrazones]. Archiv der Pharmazie, 305(7), 541-548. Available at: [Link]
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Dwivedi, A. R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1868. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. (2014). Journal of Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Available at: [Link]
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ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. Available at: [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]
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National Genomics Data Center. (n.d.). [H-NMR-spectra of hydrazones]. Available at: [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]
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ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Available at: [Link]
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Le, T. B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. Available at: [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Taha, M., et al. (2014). (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o751. Available at: [Link]
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PubChem. (n.d.). 3-Chloro-N-[4-chloro-2-[[(4-chlorophenyl)amino]carbonyl]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-2-thiophenecarboxamide. Available at: [Link]
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An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Chloro-4-methylthiophene-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylthiophene-2-carbohydrazide is a substituted thiophene derivative belonging to the carbohydrazide class of compounds. The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The carbohydrazide functional group is a versatile synthon used in the creation of various heterocyclic systems and as a linker in drug design. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide provides a detailed analysis of the molecular structure, conformational possibilities, and key physicochemical properties of this compound, drawing upon established principles and data from closely related analogues.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound comprises a central thiophene ring substituted at the 2, 3, and 4 positions. A carbohydrazide moiety is attached at the C2 position, a chlorine atom at the C3 position, and a methyl group at the C4 position.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂OS | [1][2] |
| Molecular Weight | 190.65 g/mol | [1][2] |
| CAS Number | 175137-12-9 | [1] |
| Melting Point | 130 °C | [2] |
| Boiling Point | 130-132 °C | |
| InChI Key | COSDURBTTAEVMV-UHFFFAOYSA-N |
The presence of both hydrogen bond donors (-NH, -NH₂) and acceptors (C=O, N, S, and Cl) suggests that this molecule can participate in a variety of intermolecular interactions, which will significantly influence its crystal packing and interaction with biological targets.
Caption: 2D Chemical Structure of this compound.
Conformational Analysis
While a specific crystal structure for this compound is not publicly available, a comprehensive understanding of its conformational preferences can be inferred from crystallographic studies of analogous thiophene-carbohydrazide derivatives.[3][4][5][6]
Planarity and Torsional Angles
The thiophene ring itself is an aromatic and therefore planar system. The key conformational flexibility arises from the rotation around the single bonds connecting the carbohydrazide moiety to the thiophene ring (C2-C(O)) and within the hydrazide group (C(O)-NH and NH-NH₂).
Studies on similar structures, such as (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide, reveal that the molecular skeleton is approximately planar.[7] The dihedral angle between the thiophene ring and an adjacent aromatic ring is often small, suggesting a preference for extended, planar conformations.[4][6] For instance, in N′-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide, the dihedral angle between the thiophene and pyridine rings is 21.4 (2)°.[4]
A crucial conformational feature of carbohydrazides is the relative orientation of the carbonyl group and the sulfur atom of the thiophene ring. In some reported crystal structures of related compounds, the oxygen and sulfur atoms are observed to be on the same side of the molecule (syn-periplanar), while in others they are on opposite sides (anti-periplanar).[4] This conformational preference is likely influenced by steric and electronic effects of the substituents on the thiophene ring and any groups attached to the terminal nitrogen of the hydrazide.
Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. In derivatives of methyl-3-aminothiophene-2-carboxylate, a related scaffold, intramolecular N–H⋯O=C hydrogen bonds are observed, leading to the formation of a stable six-membered ring motif.[8] While this compound lacks the amino group at the 3-position, the potential for hydrogen bonding between the hydrazide protons and the sulfur atom of the thiophene ring or the chlorine atom should be considered, although these would be weaker interactions.
Intermolecular Interactions and Crystal Packing
In the solid state, carbohydrazide derivatives are known to form extensive networks of intermolecular hydrogen bonds.[4][5][6] The N-H protons of the hydrazide group are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions, along with potential C-H···O, C-H···N, and C-H···S contacts, dictate the supramolecular assembly in the crystal lattice.[4] In many related structures, N—H⋯O hydrogen bonds lead to the formation of chains or dimers.[4][6] Aromatic π–π stacking interactions between thiophene rings, though possible, are not always a dominant feature in the crystal packing of these types of molecules.[4]
Synthesis and Characterization
Synthetic Protocol
The synthesis of this compound typically proceeds via a two-step sequence starting from methyl 3-amino-4-methylthiophene-2-carboxylate.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of Methyl 3-chloro-4-methylthiophene-2-carboxylate:
-
Dissolve methyl 3-amino-4-methylthiophene-2-carboxylate in an appropriate acidic medium (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. This is a Sandmeyer reaction, which will substitute the diazonium group with a chlorine atom.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Synthesis of this compound:
-
Dissolve the purified methyl 3-chloro-4-methylthiophene-2-carboxylate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.[9][10]
-
Spectroscopic Characterization (Expected)
-
¹H NMR:
-
A singlet for the thiophene proton (H5) in the aromatic region.
-
A singlet for the methyl protons.
-
Broad singlets for the -NH and -NH₂ protons, which are exchangeable with D₂O. The chemical shift of these protons can be highly dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Signals for the five carbon atoms of the substituted thiophene ring. The carbon attached to the chlorine atom will be shifted downfield.
-
A signal for the methyl carbon.
-
A signal for the carbonyl carbon in the range of 160-170 ppm.
-
-
IR Spectroscopy:
-
N-H stretching vibrations for the -NH and -NH₂ groups in the region of 3200-3400 cm⁻¹.
-
A strong C=O stretching vibration for the carbonyl group, typically around 1650-1680 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups.
-
Vibrations associated with the thiophene ring.
-
-
Mass Spectrometry:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of 190.65 g/mol . The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.
-
Fragmentation patterns may include the loss of the hydrazide moiety and other characteristic fragments.
-
Applications in Drug Discovery and Development
Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[11][12] The carbohydrazide moiety is also a key pharmacophore and a versatile linker for creating more complex molecules with potential therapeutic applications.[13] The combination of the substituted thiophene ring and the carbohydrazide group in this compound makes it an attractive starting material for the synthesis of novel bioactive compounds. The chlorine substituent can significantly impact the lipophilicity and electronic properties of the molecule, potentially enhancing its membrane permeability and binding affinity to biological targets.[14]
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformational properties of this compound. While direct experimental data on its three-dimensional structure is limited, a robust model of its likely conformation and intermolecular interactions can be constructed based on the analysis of closely related compounds. The synthetic pathway is well-established, and the expected spectroscopic features provide a clear basis for its characterization. The structural motifs present in this molecule make it a promising candidate for further exploration in the field of drug discovery and development.
References
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Garbutt, J. L., da Costa, C. F., deSouza, M. V. N., Wardell, S. M. S. V., Wardell, J. L., & Harrison, W. T. A. (2022). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 78(6), 619–624. [Link]
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PubChem. (n.d.). 3-chloro-N'-[(4-chlorophenyl)methylidene]thiophene-2-carbohydrazide. Retrieved from [Link]
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Al-Wahaibi, L. H., et al. (2014). (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(7), o751. [Link]
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Garbutt, J. L., et al. (2022). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. IUCr Journals, 78(Pt 6), 619-624. [Link]
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Warad, I., et al. (2012). N′-[(E)-2-Chlorobenzylidene]thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o145. [Link]
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Jiang, Y. (2010). N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o923. [Link]
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ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Retrieved from [Link]
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Oksal, O., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. MDPI, 15(9), 2321. [Link]
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Gualpa, F. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 499. [Link]
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ResearchGate. (n.d.). Drug-like profile of 3-aminothiophene-2-carbohydrazide derivatives 5a–i. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101569. [Link]
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PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
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Wang, Y., et al. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 12(3), 414. [Link]
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Al-Wahaibi, L. H., et al. (2014). (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o751. [Link]
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Solubility of 3-Chloro-4-methylthiophene-2-carbohydrazide in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Chloro-4-methylthiophene-2-carbohydrazide in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, provides a detailed, field-proven experimental protocol for its determination, and discusses analytical methodologies for quantification. The objective is to empower scientific professionals to generate reliable and reproducible solubility data, a critical parameter in drug discovery, process chemistry, and formulation development.
Introduction to this compound
This compound is a substituted heterocyclic compound featuring a thiophene ring, a core structure in many pharmaceuticals, and a carbohydrazide functional group. The thiophene nucleus is a well-known bioisostere of the benzene ring, often incorporated to modulate physicochemical properties and enhance biological activity. The carbohydrazide moiety (-CONHNH₂) is a versatile functional group known to act as a pharmacophore with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The solubility of this compound is a pivotal physical property that dictates its behavior in both chemical and biological systems. Accurate solubility data is essential for:
-
Drug Discovery and Development: Influencing bioavailability, formulation strategies, and routes of administration. Poorly soluble compounds often present significant challenges in achieving therapeutic concentrations.[1][2][3]
-
Process Chemistry: Designing and optimizing synthetic routes, particularly for reaction solvent selection, purification through crystallization, and isolation of the final product.
-
Analytical Chemistry: Developing robust analytical methods for quantification and quality control.
This guide will first explore the theoretical underpinnings of solubility prediction based on the molecule's structure and then provide a rigorous experimental protocol for its empirical determination.
Theoretical Framework: Predicting Solubility
The fundamental principle governing solubility is "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another.[4] The polarity of this compound is a composite of its various structural features:
-
Thiophene Ring, Methyl Group, and Chloro Substituent: These components contribute to the molecule's lipophilic (oil-loving) character.
-
Carbohydrazide Group (-CONHNH₂): This is a highly polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature imparts a hydrophilic (water-loving) character.
The overall solubility of the molecule in a given solvent will be determined by the balance between these lipophilic and hydrophilic contributions. We can predict its general solubility behavior in different classes of organic solvents.
Qualitative Solubility Predictions
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Category | Solvent Example | Relative Polarity | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low (0.0 - 0.1)[5] | Low | The highly polar carbohydrazide group will have unfavorable interactions with nonpolar solvents, limiting solubility. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Medium to High (0.2 - 0.45)[5] | Moderate to High | These solvents can accept hydrogen bonds from the carbohydrazide N-H groups and their polarity can solvate the polar parts of the molecule. DMSO and DMF are particularly powerful solvents for this type of compound. |
| Polar Protic | Methanol, Ethanol | High (0.6 - 0.8)[5] | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong intermolecular interactions with the carbohydrazide group, promoting dissolution. |
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
To obtain precise, quantitative data, an empirical determination is necessary. The isothermal shake-flask method is the gold-standard technique for measuring the equilibrium solubility of a solid in a liquid due to its reliability and reproducibility.[6][7]
Diagram of the Experimental Workflow
Caption: Workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Experimental Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Protocol:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium, ensuring saturation. A good starting point is to add ~10 mg of solid to 2 mL of the chosen solvent.[7]
-
Record the exact weight of the solid added.
-
Pipette a known volume of the organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare each solvent experiment in triplicate for statistical validity.[6]
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the solution is fully saturated.[8] The concentration of the solution should be measured at different time points until it remains constant.[6]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant. This must be done without disturbing the undissolved solid.
-
To ensure no solid particulates are transferred, either:
-
Centrifuge the vial and draw the supernatant from the top.
-
Filter the solution using a syringe fitted with a solvent-compatible (e.g., PTFE) 0.22 µm filter.
-
-
-
Quantification:
-
Accurately dilute the saturated solution with the appropriate solvent (or mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Analyze the diluted sample using a validated analytical method to determine its concentration.
-
Analytical Methodologies for Quantification
The choice of analytical technique depends on the compound's properties and the available instrumentation.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and sensitive technique for separating and quantifying organic compounds.[9][10]
-
Principle: A liquid sample is passed through a column packed with a stationary phase. The components of the sample separate based on their differential affinity for the stationary and mobile phases.[10] A detector measures the components as they elute from the column.
-
Methodology:
-
Develop an HPLC method: Select an appropriate column (e.g., C18 for reverse-phase), mobile phase (e.g., a mixture of acetonitrile and water), and detector wavelength (determined by UV-Vis scan).
-
Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations. Inject each standard and plot the peak area versus concentration to generate a linear calibration curve.
-
Analyze the Sample: Inject the diluted, filtered supernatant from the solubility experiment.
-
Calculate Concentration: Use the peak area of the sample and the equation of the line from the calibration curve to determine the concentration of the diluted sample.[11] Remember to account for the dilution factor to find the original concentration of the saturated solution.
-
B. UV-Vis Spectrophotometry
If the compound has a suitable chromophore and no other components in the solution absorb at the same wavelength, UV-Vis spectroscopy offers a simpler and faster method for quantification.[12][13]
-
Principle: This technique measures the absorbance of light by a sample at a specific wavelength. According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the absorbing species.[14]
-
Methodology:
-
Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 190-400 nm) to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at λmax and plot absorbance versus concentration.[15]
-
Analyze the Sample: Measure the absorbance of the diluted, filtered supernatant at λmax.
-
Calculate Concentration: Use the absorbance of the sample and the calibration curve to determine its concentration, correcting for the dilution.
-
Data Presentation and Interpretation
Experimental solubility data should be recorded systematically. The results are typically expressed in units of mass per volume (e.g., g/L or mg/mL) or molarity (mol/L).
Example Data Table
| Solvent | Temperature (°C) | Replicate 1 (g/L) | Replicate 2 (g/L) | Replicate 3 (g/L) | Mean Solubility (g/L) | Standard Deviation |
| Methanol | 25 | [Record Value] | [Record Value] | [Record Value] | [Calculate Mean] | [Calculate SD] |
| Acetonitrile | 25 | [Record Value] | [Record Value] | [Record Value] | [Calculate Mean] | [Calculate SD] |
| Acetone | 25 | [Record Value] | [Record Value] | [Record Value] | [Calculate Mean] | [Calculate SD] |
| Dichloromethane | 25 | [Record Value] | [Record Value] | [Record Value] | [Calculate Mean] | [Calculate SD] |
| Toluene | 25 | [Record Value] | [Record Value] | [Record Value] | [Calculate Mean] | [Calculate SD] |
Conclusion
Understanding the solubility of this compound is a critical step in harnessing its potential in research and development. While specific data may not be readily available in the literature, this guide provides the theoretical basis for predicting its behavior and a robust, step-by-step experimental framework for its quantitative determination. By employing the isothermal shake-flask method coupled with a reliable analytical technique like HPLC or UV-Vis spectroscopy, researchers can generate the high-quality data necessary to advance their projects, from optimizing reaction conditions to developing effective pharmaceutical formulations.
References
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PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). Available from: [Link]
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Persee. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Available from: [Link]
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ACS Publications. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Available from: [Link]
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ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]
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Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. Available from: [Link]
-
Solvents and Polarity. (n.d.). Available from: [Link]
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ACS Publications. (1986, December 15). High-Performance Liquid Chromatography for Determination of Trace Organic Compounds in Aqueous Environmental Samples. Advances in Chemistry. Available from: [Link]
-
Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available from: [Link]
-
Galala University. Analysis of Organic Compounds (HPLC-PDA). Available from: [Link]
- Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
-
University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link]
-
Polarity of Solvents. (n.d.). Available from: [Link]
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ELGA LabWater. High Performance Liquid Chromatography (HPLC). Available from: [Link]
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Chemistry For Everyone. (2024, February 9). How To Calculate Concentration In UV Spectroscopy? [Video]. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography. Available from: [Link]
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-
PubMed. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]
-
Jack Westin. Organic Chemistry: High-Performance Liquid Chromatography (HPLC). Available from: [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
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Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Available from: [Link]
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- Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(3), E68.
-
World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Available from: [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Chloro-4-methylthiophene-2-carbohydrazide
Introduction
3-Chloro-4-methylthiophene-2-carbohydrazide is a key chemical intermediate, the structural backbone of which is integral to the development of various pharmaceutical and agrochemical agents. Its synthesis is a topic of significant interest for researchers and professionals in drug development and crop protection. This guide provides an in-depth analysis of the primary and alternative starting materials for the synthesis of this vital compound, focusing on the underlying chemical principles and practical considerations for each synthetic route.
Primary Synthetic Pathway: The Ester Hydrazinolysis Route
The most direct and commonly employed method for the synthesis of this compound involves the hydrazinolysis of a corresponding ester precursor, typically the methyl ester. This pathway is favored for its high efficiency and the commercial availability of the requisite starting materials.
Core Starting Material: Methyl 3-Chloro-4-methylthiophene-2-carboxylate
The principal starting material for the final synthetic step is Methyl 3-chloro-4-methylthiophene-2-carboxylate (CAS No. 175137-11-8)[1][2]. This compound possesses the fully elaborated thiophene ring with the desired chloro and methyl substituents at the 3- and 4-positions, respectively, and a carboxylate group at the 2-position, primed for conversion to the carbohydrazide.
Table 1: Physicochemical Properties of Methyl 3-Chloro-4-methylthiophene-2-carboxylate
| Property | Value |
| Molecular Formula | C₇H₇ClO₂S[1][2] |
| Molecular Weight | 190.65 g/mol [1][2] |
| Melting Point | 75-77 °C[1][3] |
| Appearance | Off-white to light yellow solid[2] |
Synthetic Workflow: From Ester to Carbohydrazide
The conversion of the methyl ester to the carbohydrazide is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the desired carbohydrazide.
Sources
An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Chloro-4-methylthiophene-2-carbohydrazide
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability and elucidating the degradation pathways of 3-Chloro-4-methylthiophene-2-carbohydrazide. Intended for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, from initial thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to the identification of degradation products via High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). By synthesizing established principles of thermal analysis with the known chemistry of thiophene and carbohydrazide moieties, this guide offers a robust, scientifically-grounded approach to characterizing the stability profile of this and similar heterocyclic compounds, a critical step in the early stages of pharmaceutical development.
Introduction: The Significance of this compound in Medicinal Chemistry
The thiophene ring is a well-established scaffold in medicinal chemistry, valued for its bioisosteric relationship with the benzene ring and its versatile reactivity. When functionalized with a carbohydrazide group, as in this compound, the resulting molecule presents a unique combination of structural features that are of significant interest in the design of novel therapeutic agents. Carbohydrazide derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The N-acylhydrazone derivatives of similar 3-amino-4-methylthiophene-2-carbohydrazides have been investigated for their potential as antinociceptive drug candidates.[2]
Given the therapeutic potential of this class of compounds, a thorough understanding of their physicochemical properties is paramount. Thermal stability is a critical parameter that influences a compound's shelf-life, formulation, and manufacturing processes.[3] Exposure to elevated temperatures during synthesis, purification, or storage can lead to degradation, resulting in a loss of potency and the formation of potentially toxic impurities.[4] This guide, therefore, provides a systematic approach to evaluating the thermal stability of this compound and characterizing its degradation profile.
Core Experimental Workflow for Thermal Stability Assessment
The comprehensive evaluation of a compound's thermal stability necessitates a multi-faceted approach. The following workflow is proposed to systematically characterize the thermal behavior of this compound.
Caption: Proposed experimental workflow for thermal stability assessment.
Phase 1: Initial Thermal Analysis
The initial phase focuses on determining the intrinsic thermal stability of this compound using TGA and DSC. These techniques provide information on mass loss as a function of temperature and the energetics of thermal events, respectively.[5][6]
Thermogravimetric Analysis (TGA)
TGA measures changes in the mass of a sample as it is heated at a controlled rate.[7][8] This is crucial for identifying the onset temperature of decomposition and quantifying mass loss associated with degradation.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Expected Value | Interpretation |
| Onset of Decomposition (Tonset) | ~150-200°C | The temperature at which significant thermal degradation begins. |
| Major Mass Loss Step(s) | >150°C | Corresponds to the fragmentation and volatilization of the molecule. |
| Residual Mass at 600°C | <5% | Indicates nearly complete decomposition. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Apparatus: A calibrated differential scanning calorimeter.
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 350°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot heat flow versus temperature. An endothermic peak typically corresponds to melting, while an exothermic peak often indicates decomposition.
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Expected Temperature Range (°C) | Interpretation |
| Endotherm | 130-140°C | Melting of the compound. A melting point of 130-132°C has been reported.[10][11] |
| Exotherm | >160°C | Onset of exothermic decomposition, often overlapping with or following melting. |
Phase 2: Forced Degradation and Identification of Degradation Products
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[12] By subjecting the compound to thermal stress, degradation products can be generated in sufficient quantities for identification.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Thermal Stressing: Incubate aliquots of the solution at a temperature slightly below the TGA onset of decomposition (e.g., 120°C) for varying durations (e.g., 1, 4, 8, 24 hours). A control sample should be kept at ambient temperature.
-
Sample Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method.
Phase 3: Analysis of Degradation Products
Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, thus allowing for the accurate quantification of the parent drug.[12]
Experimental Protocol:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.
-
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Identification of Degradation Products by HPLC-MS
HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for the structural elucidation of degradation products.[13]
Experimental Protocol:
-
Analysis of Stressed Samples: Inject the thermally stressed samples into an HPLC-MS system using the developed stability-indicating method.
-
Data Analysis:
-
Compare the chromatograms of the stressed and control samples to identify peaks corresponding to degradation products.
-
Analyze the mass spectra of the degradation product peaks to determine their molecular weights.
-
Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can be used to deduce the structures of the degradation products.
-
Potential Degradation Pathways
Based on the known chemistry of carbohydrazides and thiophenes, the following degradation pathways are proposed for this compound under thermal stress.
Caption: Hypothesized thermal degradation pathways of this compound.
The carbohydrazide moiety is generally the most thermally labile part of the molecule. At elevated temperatures, carbohydrazide itself is known to decompose.[14] Therefore, initial degradation is likely to involve the hydrazide group.
-
Pathway 1: Hydrolysis/Cleavage of the Hydrazide Bond: This is a common degradation pathway for hydrazides, leading to the formation of the corresponding carboxylic acid (3-Chloro-4-methylthiophene-2-carboxylic acid) and hydrazine. Hydrazine itself is thermally unstable and can further decompose.
-
Pathway 2: Decarboxylation: Direct decarboxylation of the carbohydrazide moiety could lead to the formation of 2-hydrazinyl-3-chloro-4-methylthiophene and carbon dioxide.
The thiophene ring itself is generally thermally stable.[15] However, at higher temperatures, reactions involving the chloro and methyl substituents or ring opening could occur, leading to more complex degradation products.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the investigation of the thermal stability and degradation of this compound. By following the proposed experimental workflows, researchers can obtain critical data on the compound's thermal properties, identify potential degradation products, and elucidate its degradation pathways. This information is invaluable for making informed decisions during drug development, from lead optimization and formulation to defining storage conditions and shelf-life. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds, ensuring the development of safe, stable, and efficacious pharmaceutical products.
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Methodological & Application
Synthesis, Purification, and Characterization of Novel Schiff Bases Derived from 3-Chloro-4-methylthiophene-2-carbohydrazide
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of novel Schiff bases through the condensation reaction of 3-chloro-4-methylthiophene-2-carbohydrazide with various aromatic aldehydes. Thiophene-based Schiff bases are a class of compounds attracting significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document details the underlying reaction mechanism, provides a robust and validated step-by-step protocol for synthesis and purification, and outlines standard methods for structural characterization. The causality behind experimental choices is explained to empower researchers in adapting and optimizing the methodology for their specific molecular targets.
Introduction and Scientific Rationale
The thiophene nucleus is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Its incorporation into molecular structures can significantly enhance pharmacological activity due to its bioisosteric relationship with the benzene ring and its ability to engage in various receptor interactions. When combined with the azomethine (-CH=N-) group of a Schiff base, the resulting molecule often exhibits enhanced biological potential.[3][4][5]
This guide focuses on Schiff bases (specifically, N-acylhydrazones) synthesized from this compound (CAS: 175137-12-9).[6][7] Hydrazones are a unique subclass of Schiff bases known for their structural stability and diverse pharmacological profiles.[8] The synthetic route involves a classic acid-catalyzed condensation reaction between the terminal amine of the carbohydrazide and the carbonyl group of an aldehyde.[9]
The reaction proceeds via a two-step mechanism: nucleophilic addition followed by elimination (dehydration). The primary amine of the carbohydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Subsequent acid-catalyzed dehydration eliminates a water molecule to form the stable carbon-nitrogen double bond characteristic of the Schiff base.[10][11] The use of a catalytic amount of acid, such as glacial acetic acid, is crucial as it protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the final dehydration step.[12]
General Reaction Scheme
The overall transformation is illustrated below, showing the reaction between the thiophene carbohydrazide and a generic aromatic aldehyde.
Caption: General synthesis of thiophene-based Schiff bases.
Detailed Experimental Protocol
This protocol describes a general procedure that can be adapted for various aromatic aldehydes.
Materials and Equipment
-
Reagents: this compound, substituted aromatic aldehydes (e.g., salicylaldehyde, 4-chlorobenzaldehyde), absolute ethanol, glacial acetic acid, deuterated solvents for NMR (e.g., DMSO-d6), TLC plates (silica gel 60 F254).
-
Equipment: Round-bottom flask (50 or 100 mL), reflux condenser, magnetic stirrer with hot plate, Buchner funnel and flask, melting point apparatus, standard laboratory glassware, FT-IR spectrometer, NMR spectrometer, Mass spectrometer.
Safety Precautions
-
General Handling: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Carbohydrazides: May cause skin and eye irritation. Avoid breathing dust.[14][15]
-
Aromatic Aldehydes: Can be irritants and sensitizers. Avoid inhalation of vapors and contact with skin.[16]
-
Solvents: Ethanol is flammable. Keep away from open flames and ignition sources.
Step-by-Step Synthesis Workflow
The entire process from reaction setup to final characterization is outlined in the workflow diagram below.
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Application Notes & Protocols for the Antimicrobial Screening of 3-Chloro-4-methylthiophene-2-carbohydrazide Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a departure from conventional drug discovery pipelines and an exploration of novel chemical scaffolds. Thiophene-based heterocycles have emerged as a promising area of research, with the thiophene ring acting as a versatile pharmacophore in a wide range of biologically active compounds.[1][2][3] When coupled with a carbohydrazide moiety (–CONHNH₂), which is itself a key structural element in many antimicrobial agents, the resulting derivatives present a compelling opportunity for the development of new therapeutics.[4][5][6] The hydrazide-hydrazone structure is known to possess a broad spectrum of bioactivity, including antibacterial and antifungal properties.[7][8][9]
This guide provides a detailed framework for the comprehensive antimicrobial screening of a specific class of these molecules: 3-Chloro-4-methylthiophene-2-carbohydrazide derivatives . We will delve into the foundational screening assays, emphasizing not just the procedural steps but the underlying scientific rationale, ensuring that the generated data is both robust and reproducible. The protocols outlined herein are designed for researchers, scientists, and drug development professionals aiming to identify and characterize new antimicrobial leads.
Hypothesized Mechanism of Action
While the precise mechanism for a novel compound must be determined empirically, the constituent moieties of this compound derivatives suggest several potential pathways for antimicrobial action. The hydrazide group can form hydrogen bonds and chelate with metal ions essential for microbial enzyme function.[10] Furthermore, studies on similar heterocyclic compounds suggest potential inhibition of critical bacterial enzymes like DNA gyrase or D-alanine ligase, which are involved in DNA replication and cell wall synthesis, respectively.[2][7][8] Another possible mechanism is the disruption of the microbial membrane integrity, leading to increased permeability and cell death.[11]
Preliminary Screening: The Agar Well Diffusion Assay
This method serves as an excellent initial, qualitative screen to rapidly assess the potential antimicrobial activity of the synthesized derivatives. It is a cost-effective technique to identify compounds that warrant further quantitative analysis.[12][13]
Expert Insight: The "Why" Behind the Method
The agar well diffusion assay operates on the principle of radial diffusion. The antimicrobial compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism.[12] If the compound is effective, it will inhibit microbial growth, creating a clear area—the zone of inhibition—around the well. The diameter of this zone is proportional to the compound's activity and its diffusion characteristics in the agar. This method is invaluable for screening a large number of compounds quickly.
Protocol: Agar Well Diffusion
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing sterile saline or a suitable broth (e.g., Mueller-Hinton Broth).
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[13][14] This standardization is critical for reproducibility.
-
-
Inoculation of Agar Plates:
-
Use sterile Mueller-Hinton Agar (MHA) plates. MHA is considered the gold standard for routine susceptibility testing as it has good batch-to-batch reproducibility and does not inhibit common antimicrobials.[14]
-
Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three different directions (rotating the plate approximately 60 degrees each time) to ensure uniform coverage.[13]
-
-
Well Creation and Sample Application:
-
Allow the plate surface to dry for 5-10 minutes.
-
Using a sterile cork borer (typically 6 mm in diameter), punch wells into the agar.[12][15]
-
Carefully prepare stock solutions of the test derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Pipette a fixed volume (e.g., 100 µL) of each test derivative solution into a corresponding well.[12]
-
Crucial Controls:
-
Positive Control: A well containing a known standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: A well containing only the solvent (e.g., DMSO) used to dissolve the test compounds. This ensures the solvent itself has no antimicrobial activity.[13]
-
-
-
Incubation:
-
Data Collection:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers or a ruler.
-
Workflow for Antimicrobial Screening
The following diagram illustrates the overall workflow from compound availability to the determination of antimicrobial activity.
Caption: Overall workflow for antimicrobial screening.
Quantitative Analysis: Broth Microdilution for MIC Determination
Following a positive result in the preliminary screen, the next critical step is to quantify the compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[17][18][19]
Expert Insight: The "Why" Behind the Method
This assay provides a quantitative value (e.g., in µg/mL) that is far more informative than the zone of inhibition.[14][20] It allows for direct comparison of the potency of different derivatives and benchmarking against standard drugs. The use of 96-well microtiter plates allows for efficient testing of multiple compounds and concentrations simultaneously, making it a high-throughput method.[21][22]
Protocol: Broth Microdilution (96-Well Plate Format)
-
Plate Preparation:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells of columns 2 through 12 of a 96-well microtiter plate.
-
In column 1, dispense 200 µL of MHB containing the test compound at twice the desired highest starting concentration.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the wells in column 1 to the corresponding wells in column 2.
-
Mix the contents of column 2 wells thoroughly by pipetting up and down.
-
Continue this serial transfer process from column 2 to column 10.
-
After mixing the contents of column 10, discard 100 µL from each well. This results in a gradient of concentrations across columns 1-10, each containing 100 µL.
-
-
Control Setup:
-
Column 11 (Growth Control): Add 100 µL of MHB. This well will receive the inoculum but no drug, serving as a control for normal microbial growth.
-
Column 12 (Sterility Control): Add 100 µL of MHB. This well receives no inoculum and no drug, ensuring the sterility of the medium.[23]
-
-
Inoculum Preparation and Addition:
-
Prepare a standardized 0.5 McFarland suspension as described previously.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 100 µL of this final diluted inoculum to all wells in columns 1 through 11. Do not add inoculum to column 12.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film or lid) to prevent contamination and evaporation.
-
Incubate at 35-37°C for 16-20 hours.[24]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19] Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
Broth Microdilution Plate Layout
The following diagram illustrates a typical setup for a single compound in a 96-well plate.
Caption: Example MIC determination in a 96-well plate.
Data Presentation and Interpretation
Organizing the screening data in a clear, tabular format is essential for analysis and comparison.
Table 1: Sample Data for Antimicrobial Screening of Thiophene Derivatives
| Compound ID | Test Organism | Agar Well Diffusion Zone of Inhibition (mm) | Broth Microdilution MIC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | 22 | 12.5 |
| Escherichia coli | 15 | 50 | |
| Candida albicans | - | >100 | |
| Derivative 2 | Staphylococcus aureus | 18 | 25 |
| Escherichia coli | 19 | 25 | |
| Candida albicans | 16 | 50 | |
| Ciprofloxacin | Staphylococcus aureus | 30 | 1.56 |
| (Positive Control) | Escherichia coli | 35 | 0.78 |
| DMSO | All strains | - | N/A |
| (Negative Control) |
(-) indicates no measurable zone of inhibition.
Interpreting the Results:
-
A larger zone of inhibition in the agar well assay generally suggests higher activity.
-
A lower MIC value indicates greater potency; less compound is required to inhibit growth.[18]
-
By comparing the MIC values of different derivatives, a structure-activity relationship (SAR) can begin to be established. For example, in the sample data, Derivative 2 shows broader-spectrum activity against both bacteria and fungi compared to Derivative 1.
-
The activity of the novel compounds must always be compared to that of the standard antibiotic to gauge their relative effectiveness.
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PubMed. (n.d.). Antifungal activity of some 2,2':5',2"-terthiophene derivatives. Retrieved from [Link]
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UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
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PubMed. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Retrieved from [Link]
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Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Retrieved from [Link]
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PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]
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PubMed. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. Retrieved from [Link]
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NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Retrieved from [Link]
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International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]
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MISQ. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
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Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
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Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Retrieved from [Link]
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ResearchGate. (n.d.). Antifungal activity of the synthesized thiophene derivatives. Retrieved from [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]
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YouTube. (2020). Agar well diffusion assay. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide | Request PDF. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Retrieved from [Link]
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Springer. (2024). Screening of novel carbohydrate-derived thioureas for antibacterial activity. Retrieved from [Link]
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Application Notes & Protocols: 3-Chloro-4-methylthiophene-2-carbohydrazide as a Versatile Precursor for Heterocyclic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This document provides a detailed guide to the utility of 3-chloro-4-methylthiophene-2-carbohydrazide, a highly functionalized and reactive precursor for the synthesis of diverse heterocyclic systems. We will explore its preparation and subsequent transformation into medicinally relevant scaffolds such as pyrazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. The protocols herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Synthesis of the Core Precursor: this compound
The carbohydrazide functional group is a cornerstone of heterocyclic synthesis, providing the necessary nucleophilic centers for cyclization reactions.[6] The synthesis of the title precursor, this compound, is efficiently achieved from its corresponding methyl ester via hydrazinolysis. This reaction is a classic, robust method for converting esters to hydrazides, driven by the high nucleophilicity of hydrazine.
Rationale for the Synthetic Route
The conversion of a carboxylic acid ester to a carbohydrazide using hydrazine hydrate is a fundamental and high-yielding transformation. Ethanol is selected as the solvent due to its ability to dissolve both the starting ester and hydrazine hydrate, while also being suitable for refluxing temperatures. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the stable hydrazide product. Refluxing provides the necessary activation energy to drive the reaction to completion over several hours.[7][8]
Experimental Workflow: Synthesis of the Precursor
Caption: Workflow for the synthesis of the title carbohydrazide.
Detailed Synthesis Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-chloro-4-methylthiophene-2-carboxylate (0.1 mol).
-
Reagent Addition: Add 100 mL of absolute ethanol to dissolve the ester, followed by the slow addition of 80% hydrazine hydrate (0.2 mol, 2 equivalents).
-
Reaction: Heat the mixture to 80°C and maintain a gentle reflux for 8-12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature. A white solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified this compound in a vacuum oven. The product is typically obtained in good yield and can be used in subsequent steps without further purification.
Application in the Synthesis of 1,3,5-Trisubstituted Pyrazoles
Pyrazoles are a prominent class of nitrogen-containing heterocycles with a wide array of biological activities.[9][10] The carbohydrazide precursor serves as an excellent starting point for constructing pyrazole rings via condensation with 1,3-dicarbonyl compounds or, as detailed here, through the cyclization of chalcone intermediates.
Rationale and Mechanism
The synthesis of pyrazoles from chalcones (α,β-unsaturated ketones) and hydrazides is a well-established acid-catalyzed cyclocondensation reaction.[11] The reaction proceeds in two main stages:
-
Condensation: The terminal nitrogen of the carbohydrazide acts as a nucleophile, attacking the carbonyl carbon of the chalcone.
-
Cyclization: Under acidic conditions (e.g., acetic acid), an intramolecular cyclization occurs, followed by dehydration to yield the stable aromatic pyrazole ring. Acetic acid serves both as a solvent and a catalyst, protonating the carbonyl to increase its electrophilicity.
Reaction Scheme: Pyrazole Synthesis
Caption: General scheme for pyrazole synthesis from the precursor.
Detailed Synthesis Protocol
-
Setup: In a 100 mL round-bottom flask, dissolve the substituted chalcone (10 mmol) and this compound (10 mmol) in 30 mL of glacial acetic acid.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours, monitoring the reaction by TLC.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 150 mL of crushed ice with stirring.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure pyrazole derivative.
Representative Data
| Chalcone Substituent (Ar') | Product Yield (%) | Melting Point (°C) |
| Phenyl | 85% | 210-212 |
| 4-Chlorophenyl | 88% | 225-227 |
| 4-Methoxyphenyl | 82% | 205-207 |
| 2-Nitrophenyl | 78% | 230-232 |
Application in the Synthesis of 1,2,4-Triazole-3-thiones
1,2,4-Triazole derivatives are of significant interest in medicinal chemistry, with many compounds possessing antifungal, antiviral, and anticancer properties.[7][12] A robust route to 5-substituted-4-aryl-1,2,4-triazole-3-thiones involves a two-step process starting from the carbohydrazide.
Rationale and Mechanism
This synthesis is a powerful demonstration of the precursor's utility.
-
Thiosemicarbazide Formation: The carbohydrazide reacts with an aryl isothiocyanate. The nucleophilic hydrazide nitrogen attacks the electrophilic carbon of the isothiocyanate, forming a thiosemicarbazide intermediate. This reaction is typically carried out in a polar solvent like ethanol.[7][13]
-
Alkaline Cyclization: The thiosemicarbazide intermediate undergoes intramolecular cyclization in the presence of a base, such as aqueous sodium hydroxide. The base promotes deprotonation, facilitating a nucleophilic attack that closes the ring, followed by dehydration to yield the stable 1,2,4-triazole-3-thione.[7][14]
Reaction Scheme: 1,2,4-Triazole Synthesis
Caption: Two-step synthesis of 1,2,4-triazole-3-thiones.
Detailed Synthesis Protocol
Step A: Synthesis of N-Aryl-2-(3-chloro-4-methylthiophene-2-carbonyl)hydrazine-1-carbothioamide
-
Setup: Suspend this compound (10 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Reagent Addition: Add the desired aryl isothiocyanate (10 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux for 2-4 hours. A solid product usually forms upon heating.
-
Isolation: Cool the reaction mixture and collect the thiosemicarbazide intermediate by vacuum filtration. Wash with cold ethanol and dry. This intermediate is often pure enough for the next step.
Step B: Synthesis of 4-Aryl-5-(3-chloro-4-methylthiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Setup: Place the thiosemicarbazide intermediate (8 mmol) in a flask containing 40 mL of 10% aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux for 3-5 hours until the evolution of hydrogen sulfide ceases and a clear solution is obtained.
-
Isolation: Cool the reaction mixture in an ice bath and acidify carefully with concentrated hydrochloric acid until the pH is acidic.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure triazole-thione.
Application in the Synthesis of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole moiety is another critical pharmacophore found in compounds with antimicrobial, anti-inflammatory, and anticancer activities. The carbohydrazide precursor can be readily converted into this heterocyclic system.
Rationale and Mechanism
The most common method for converting a carbohydrazide to a 1,3,4-thiadiazole involves reaction with carbon disulfide in a basic medium. The base (potassium hydroxide) deprotonates the hydrazide and facilitates the reaction with CS₂, forming a potassium dithiocarbazinate salt. Upon heating, this intermediate undergoes intramolecular cyclization and dehydration to form the stable 1,3,4-thiadiazole-2-thiol ring.[13][15]
Reaction Scheme: 1,3,4-Thiadiazole Synthesis
Caption: Synthesis of 1,3,4-thiadiazole-2-thiol derivatives.
Detailed Synthesis Protocol
-
Setup: Dissolve potassium hydroxide (15 mmol) in 50 mL of absolute ethanol in a 250 mL three-necked flask equipped with a stirrer.
-
Reagent Addition: Add this compound (10 mmol) to the solution and stir for 15 minutes. Then, add carbon disulfide (15 mmol) dropwise while cooling the flask in an ice bath.
-
Reaction: Stir the mixture at room temperature for 2 hours, then heat to reflux for 6-8 hours.
-
Isolation: After cooling, reduce the solvent volume under vacuum. Pour the residue into ice water and acidify with dilute hydrochloric acid.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure 5-(3-chloro-4-methylthiophen-2-yl)-1,3,4-thiadiazole-2-thiol.
References
- Thakur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Various Authors. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate.
- Various Authors. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
- BenchChem. (2025). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. BenchChem.
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Abdelgawad, M. A., et al. (2017). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules, 22(8), 1331. Available at: [Link]
- Unknown Author. (n.d.). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. International Journal of ChemTech Research.
- Abdelgawad, M. A., et al. (2017). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Semantic Scholar.
- Al-Omar, M. A. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 10(9), 1155-1164.
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Raval, A., et al. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Organic Synthesis, 19(6), 611-623. Available at: [Link]
-
Al-Omar, M. A. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. National Institutes of Health. Available at: [Link]
- Goudgaon, N. M., et al. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Current Chemistry Letters, 7(4), 147-156.
- Elkanzi, N. A. A. (2017). Short Review on the Synthesis of Thiophene, Pyrazole, and Thiazole Derivatives. Journal of the Chinese Chemical Society, 65(2), 189–204.
-
Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
- Mohareb, R. M., et al. (2015). Synthesis of Pyrazole and Thiophene Derivatives Together with their Antitumor Evaluations. Journal of Modern Medicinal Chemistry, 3(2).
- Various Authors. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry.
-
Organic Chemistry Portal. (n.d.). 1,3,4-Thiadiazole synthesis. Available at: [Link]
-
Sayed, A., et al. (2016). A convenient route for the synthesis of new thiadiazoles. Turkish Journal of Chemistry, 40, 184-191. Available at: [Link]
- Sattari, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
-
da Silva, A. C., et al. (2018). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. ResearchGate. Available at: [Link]
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Application Notes & Protocols: A Comprehensive Guide to the N-Acylation of 3-Chloro-4-methylthiophene-2-carbohydrazide
Introduction: The Significance of N-Acylated Thiophene Carbohydrazides
Thiophene-based heterocyclic compounds are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The carbohydrazide functional group, in particular, serves as a versatile scaffold for the synthesis of novel therapeutic agents.[4] The N-acylation of these carbohydrazides to form N-acylhydrazone derivatives is a critical synthetic transformation that often enhances or modulates their pharmacological profile.[5] These derivatives are recognized as privileged structures in drug design due to their straightforward synthesis and wide spectrum of biological activities.[6][7]
This document provides a detailed experimental protocol for the N-acylation of 3-Chloro-4-methylthiophene-2-carbohydrazide. We will delve into the underlying reaction principles, provide a robust, step-by-step methodology, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.
Reaction Principle and Mechanistic Overview
The N-acylation of this compound is fundamentally a nucleophilic acyl substitution reaction.[8] The terminal nitrogen atom of the hydrazide moiety acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, typically an acyl chloride or acid anhydride.[9]
The reaction is most effectively performed under Schotten-Baumann conditions.[10][11][12] This classic method involves the use of a base, such as pyridine or triethylamine, in an aprotic solvent. The primary role of the base is to neutralize the hydrochloric acid (HCl) generated as a byproduct when using an acyl chloride.[13][14] This prevents the protonation of the unreacted hydrazide, which would render it non-nucleophilic and halt the reaction.
The general transformation is illustrated below:
Caption: General scheme for the N-acylation reaction.
Materials and Equipment
Reagents
Ensure all reagents are of appropriate purity (typically ≥98%) and handled with requisite safety precautions.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | (Not available) | 204.67 | Starting material. Synthesize via established literature methods.[7] |
| Acyl Chloride (e.g., Benzoyl Chloride) | 98-88-4 | 140.57 | Corrosive, lachrymator. Handle in a fume hood.[15] |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 | Toxic, flammable. Use anhydrous grade to prevent hydrolysis of acyl chloride. |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | 84.93 | Volatile, suspected carcinogen. Use as the reaction solvent. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Corrosive. Used during aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | Used during aqueous work-up to neutralize acid. |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | Used to aid phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent. |
| Hexanes | 110-54-3 | 86.18 | Used in chromatography or for recrystallization. |
Equipment
-
Round-bottom flasks (two- or three-necked)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
Silica gel for column chromatography (if required)
-
Melting point apparatus
-
Analytical instruments for characterization (FT-IR, NMR, HRMS)
Detailed Experimental Protocol
This protocol describes a general procedure for the N-acylation using an acyl chloride on a 10 mmol scale. Adjustments may be necessary depending on the specific acylating agent used.
Caption: Experimental workflow for N-acylation.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (2.05 g, 10.0 mmol).
-
Rationale: Using dry glassware and an inert atmosphere is crucial to prevent the acyl chloride from reacting with atmospheric moisture.[9]
-
-
Dissolution and Basification:
-
Add anhydrous dichloromethane (DCM, 40 mL) followed by anhydrous pyridine (1.21 mL, 15.0 mmol, 1.5 equivalents).
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Rationale: DCM is an excellent aprotic solvent for this reaction. Pyridine acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst.[13] Using a slight excess ensures complete neutralization.
-
-
Addition of Acylating Agent:
-
Cool the flask in an ice bath to 0°C.
-
Dissolve the acyl chloride (11.0 mmol, 1.1 equivalents) in anhydrous DCM (10 mL) and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred hydrazide solution over a period of 15-20 minutes.
-
Rationale: Cooling the reaction mixture to 0°C helps to control the exothermic nature of the acylation, minimizing potential side reactions. Slow, dropwise addition prevents localized high concentrations of the reactive acyl chloride.[16]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
Rationale: The reaction is monitored until the starting hydrazide spot is no longer visible by TLC, indicating completion.
-
-
Aqueous Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add 1 M HCl (30 mL) and shake. This step removes excess pyridine by forming the water-soluble pyridinium hydrochloride salt.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) to remove any remaining acid, and then with brine (30 mL).
-
Rationale: The aqueous washes are essential to remove the catalyst (pyridine) and any unreacted reagents or acidic byproducts, simplifying the purification process.
-
-
Isolation of Crude Product:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing all water with a drying agent is critical before solvent evaporation to obtain a dry crude product.
-
-
Purification:
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes).
-
If recrystallization is ineffective, purify the crude solid by flash column chromatography on silica gel.
-
Rationale: Purification is necessary to remove any minor impurities and obtain the final product in high purity for accurate characterization and further use.
-
-
Characterization:
-
Confirm the structure and purity of the final N-acylated product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the covalent structure.
-
FT-IR: To identify key functional groups, such as the amide C=O and N-H stretches.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.[5]
-
Melting Point: As an indicator of purity.
-
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive acyl chloride (hydrolyzed).2. Wet solvent or glassware.3. Insufficient base. | 1. Use freshly opened or distilled acyl chloride.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Use at least 1.5 eq. of pyridine. |
| Starting Material Remains | 1. Insufficient reaction time.2. Low reaction temperature.3. Insufficient acyl chloride. | 1. Increase reaction time and monitor by TLC.2. Ensure the reaction is allowed to stir at room temperature.3. Use a slight excess (1.1-1.2 eq.) of acyl chloride. |
| Multiple Spots on TLC | 1. Di-acylation (on both nitrogens).2. Side reactions due to high temperature. | 1. Maintain a 1:1.1 molar ratio of hydrazide to acyl chloride.2. Maintain cooling during the addition of the acyl chloride. |
| Difficult Purification | Pyridine salt contamination. | Ensure thorough washing with 1 M HCl during the work-up to completely remove pyridine. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.
-
Acyl Chlorides: Highly corrosive, lachrymatory, and react violently with water. Handle with extreme care.[15]
-
Pyridine: Toxic, flammable, and has a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Al-Ghorbani, M., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry. Available at: [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives. Baghdad Science Journal. Available at: [Link]
-
Priya, M.G.R., et al. (2024). Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
Hafeez, S., & Saeed, A. (2021). Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide | Request PDF. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Thiophene-based hydrazones as hole-transporting materials | Request PDF. Available at: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
Wang, S. S., et al. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society. Available at: [Link]
-
ACS Publications. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters. Available at: [Link]
-
ResearchGate. (2023). N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. Available at: [Link]
- Google Patents. (n.d.). US2432991A - Acylation of thiophene.
-
chemeurope.com. (n.d.). Schotten-Baumann reaction. Available at: [Link]
-
ResearchGate. (n.d.). I2-Promoted N-Acylation of Amines with Hydrazide: An Efficient Metal-Free Amidation | Request PDF. Available at: [Link]
-
GSC Biological and Pharmaceutical Sciences. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]
- Google Patents. (n.d.). US2492629A - Acylation of thiophene.
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available at: [Link]
-
PMC - NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]
-
Scribd. (2014). Acylation of Thiophene. Available at: [Link]
-
ResearchGate. (n.d.). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Available at: [Link]
-
ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Biological Investigation, and in silico studies of Thiophenic Derivatives: Exploring Anti-Inflammatory and Anti-Diabetic Activity | Request PDF. Available at: [Link]
-
PMC - NIH. (n.d.). Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. Available at: [Link]
-
ResearchGate. (n.d.). Divergent synthesis of thiophene-substituted 1,3,4-oxadiazoles from chloroacrylaldehydes and mercaptoacetyl hydrazides | Request PDF. Available at: [Link]
-
Wikipedia. (n.d.). Acyl chloride. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
-
CORE. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Available at: [Link]
-
PMC - NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Available at: [Link]
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Available at: [Link]
-
YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism. Available at: [Link]
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Application Notes and Protocols: In Vitro Cytotoxicity Assay of 3-Chloro-4-methylthiophene-2-carbohydrazide Analogs
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Heterocyclic compounds containing a thiophene ring are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anticancer properties.[1][2][3] Thiophene derivatives exert their effects by interacting with a variety of cancer-specific protein targets and modulating different signaling pathways involved in cancer progression.[1][4] The nature and position of substitutions on the thiophene scaffold significantly influence their biological action, making the synthesis and evaluation of novel analogs a critical area of research.[2] Many thiophene-based compounds have been shown to induce apoptosis and inhibit key regulators of the cell cycle.[2][5]
The evaluation of the cytotoxic potential of new chemical entities is a foundational step in the drug discovery pipeline.[6][7] In vitro cytotoxicity assays provide crucial data on the dose-dependent toxicity of compounds, enabling the screening of compound libraries and the selection of promising candidates for further development.[6][8] This document provides a comprehensive guide for assessing the in vitro cytotoxicity of novel 3-Chloro-4-methylthiophene-2-carbohydrazide analogs, focusing on robust, validated methodologies.
We will detail protocols for two primary assays that measure different aspects of cell death:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[9][10]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: A colorimetric assay that quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity, which is a hallmark of necrosis.[11][12]
By employing these complementary assays, researchers can gain a more complete understanding of the cytotoxic profile of the thiophene analogs under investigation.
Experimental Design and Workflow
A logical workflow is essential for obtaining reliable and reproducible cytotoxicity data. The overall process involves cell culture, treatment with the thiophene analogs, execution of the viability and cytotoxicity assays, and finally, data analysis to determine key parameters like the half-maximal inhibitory concentration (IC50).
Caption: Hypothesized apoptotic pathways induced by thiophene analogs.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background (MTT) | - Contamination of medium.- Phenol red or serum interference. [9] | - Use fresh, sterile reagents and aseptic technique.- Use serum-free and phenol red-free medium for MTT incubation. |
| Low Signal (MTT) | - Suboptimal cell density.- Incomplete formazan solubilization. | - Optimize cell seeding number for a linear response.- Ensure complete dissolution of crystals by thorough mixing. [13] |
| High Variability | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates. | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette.- Avoid using outer wells or fill them with sterile PBS. [13] |
| Compound Interference | - Colored compounds can affect absorbance.- Reducing agents can directly reduce MTT. | - Run a control with the compound in cell-free medium to check for interference.- Consider an alternative viability assay if interference is significant. [13] |
References
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Caspase-activation pathways in apoptosis and immunity. (2003). Immunological Reviews. Retrieved January 12, 2026, from [Link]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. Retrieved January 12, 2026, from [Link]
-
Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases. (n.d.). KoreaScience. Retrieved January 12, 2026, from [Link]
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A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved January 12, 2026, from [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Retrieved January 12, 2026, from [Link]
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Caspase signaling pathway: Significance and symbolism. (2025). Scinapse. Retrieved January 12, 2026, from [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]
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Caspase‐activation pathways in apoptosis and immunity. (2003). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved January 12, 2026, from [Link]
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Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific. Retrieved January 12, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]
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Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). ICCVAM-NICEATM. Retrieved January 12, 2026, from [Link]
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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LDH cytotoxicity assay. (2024). Protocols.io. Retrieved January 12, 2026, from [Link]
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Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved January 12, 2026, from [Link]
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Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
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How to comment after finding IC50 according to MTT results? (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for the Synthesis and Characterization of Metal Complexes with 3-Chloro-4-methylthiophene-2-carbohydrazide
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and potential applications of novel metal complexes derived from the ligand 3-Chloro-4-methylthiophene-2-carbohydrazide. This guide is built upon established principles of coordination chemistry and draws analogies from well-studied thiophene and hydrazide-based ligands to provide robust and reliable protocols. We delve into the underlying scientific principles guiding the experimental design, from ligand synthesis to the detailed characterization of the resulting metal complexes. The protocols are designed to be self-validating, and all key claims are supported by authoritative references.
Introduction: The Significance of Thiophene-Carbohydrazide Ligands and Their Metal Complexes
The thiophene moiety is a privileged scaffold in medicinal and materials chemistry due to its unique electronic properties and ability to engage in various biological interactions. When functionalized with a carbohydrazide group, as in this compound, the resulting molecule becomes a versatile chelating agent for a wide array of metal ions. The hydrazide group (-CO-NH-NH2) offers multiple donor sites, including the carbonyl oxygen and the terminal amino nitrogen, allowing for the formation of stable five- or six-membered chelate rings with metal centers.[1] The presence of the thiophene ring introduces a soft sulfur donor and the chloro- and methyl- substituents can modulate the ligand's electronic properties and the resulting complexes' lipophilicity and biological activity.
Metal complexes derived from such ligands have garnered significant interest due to their diverse applications, including:
-
Antimicrobial and Anticancer Agents: Chelation of the ligand to a metal ion can enhance its biological activity.[2][3][4] This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across cell membranes.[3]
-
Catalysis: The well-defined geometry and electronic environment of the metal center can be harnessed for various catalytic transformations.
-
Materials Science: These complexes can serve as building blocks for coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.[5]
This guide will provide detailed protocols for the synthesis of the this compound ligand and its subsequent complexation with various transition metals, followed by a thorough discussion of the necessary characterization techniques.
Synthesis of the Ligand: this compound
The synthesis of the title ligand can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a representative method based on standard organic chemistry transformations.
Protocol 2.1: Synthesis of this compound
Materials:
-
Methyl 3-chloro-4-methylthiophene-2-carboxylate
-
Hydrazine hydrate (80% solution)
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.1 mol of methyl 3-chloro-4-methylthiophene-2-carboxylate in 100 mL of absolute ethanol.
-
To this solution, add 0.2 mol of hydrazine hydrate dropwise with continuous stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A white precipitate of this compound should form.
-
If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a desiccator over anhydrous calcium chloride.
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain a pure sample.
Expected Yield: 75-85% Appearance: White crystalline solid
General Protocol for the Synthesis of Metal Complexes
The this compound ligand can coordinate to metal ions in either its keto or enol tautomeric form, acting as a bidentate or tridentate ligand depending on the reaction conditions and the nature of the metal ion. The following is a general protocol for the synthesis of its transition metal complexes.
Protocol 3.1: General Synthesis of M(II) Complexes
Materials:
-
This compound (L)
-
Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve 2 mmol of this compound in 50 mL of methanol or ethanol in a 100 mL round-bottom flask. Gently heat the mixture to ensure complete dissolution.
-
In a separate beaker, dissolve 1 mmol of the respective metal(II) chloride salt in 20 mL of the same solvent.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A change in color and/or the formation of a precipitate is often observed immediately.
-
Fit the flask with a reflux condenser and reflux the reaction mixture for 3-4 hours.
-
After refluxing, cool the mixture to room temperature.
-
Collect the precipitated metal complex by filtration, wash with the solvent to remove any unreacted starting materials, and then with a small amount of diethyl ether.
-
Dry the complex in a vacuum oven at 60-70 °C.
Stoichiometry: The resulting complexes are expected to have a general formula of [M(L)₂Cl₂] or [M(L-H)₂] depending on whether the ligand coordinates in its neutral or deprotonated form. The exact stoichiometry should be confirmed by elemental analysis.
Characterization of the Ligand and its Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the identity and structure of the synthesized ligand and its metal complexes.
Elemental Analysis
Elemental analysis (C, H, N, S) is crucial for determining the empirical formula of the synthesized compounds and confirming the metal-to-ligand stoichiometry in the complexes.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool to ascertain the coordination mode of the ligand. Key vibrational bands to monitor include:
| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation of Shift |
| N-H (Amine) | ~3300-3100 | Shifted or Broadened | Involvement of the amino group in coordination. |
| C=O (Amide I) | ~1650 | Shift to lower frequency (~1620) | Coordination of the carbonyl oxygen to the metal ion.[1] |
| C=N (Azomethine) | N/A (present in enol form) | ~1600 | Formation of the enol tautomer and coordination of the azomethine nitrogen. |
| M-O | N/A | ~500-450 | Formation of a metal-oxygen bond. |
| M-N | N/A | ~450-400 | Formation of a metal-nitrogen bond. |
UV-Visible Spectroscopy:
The electronic spectra of the complexes provide information about their geometry. For instance, Cu(II) complexes often exhibit d-d transitions in the visible region, which are indicative of their coordination environment (e.g., octahedral or square planar).[6]
¹H NMR Spectroscopy:
¹H NMR is used to confirm the structure of the diamagnetic ligand and its zinc(II) complexes. The disappearance of the -NH proton signal upon complexation can suggest deprotonation and coordination.
Mass Spectrometry:
Mass spectrometry helps in determining the molecular weight of the ligand and the complexes, further confirming their composition.
Magnetic Susceptibility Measurements
For complexes with paramagnetic metal ions like Cu(II), Ni(II), and Co(II), magnetic susceptibility measurements at room temperature can help in determining the number of unpaired electrons and thus inferring the geometry of the complex.[6]
Thermal Analysis (TGA/DTA)
Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.[7]
Potential Applications
The metal complexes of this compound are expected to exhibit a range of interesting biological and material properties.
Antimicrobial Activity
The synthesized ligand and its metal complexes should be screened for their in vitro antibacterial and antifungal activities against a panel of pathogenic strains. It is often observed that metal complexes show enhanced antimicrobial activity compared to the free ligand.[2][4]
Protocol 5.1.1: Agar Well Diffusion Assay
-
Prepare nutrient agar plates and inoculate them with the test microorganisms.
-
Create wells of 6 mm diameter in the agar plates.
-
Fill the wells with solutions of the ligand and its metal complexes at a known concentration (e.g., 1 mg/mL in DMSO).
-
Use a standard antibiotic as a positive control and DMSO as a negative control.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition to assess the antimicrobial activity.
Anticancer Activity
The cytotoxic potential of these complexes can be evaluated against various cancer cell lines using assays like the MTT assay. The mechanism of action, such as DNA binding or enzyme inhibition, can also be investigated.[5]
Visualizations
Reaction Scheme
Caption: Possible coordination modes of the carbohydrazide ligand.
Conclusion
This application note provides a foundational framework for the synthesis and characterization of novel metal complexes based on this compound. The detailed protocols and characterization methodologies are designed to be readily adaptable by researchers in the field. The potential for these complexes in medicinal and materials science warrants their further investigation. The principles and techniques outlined herein are based on established literature for analogous systems, providing a high degree of confidence in their applicability.
References
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Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide. National Institutes of Health (NIH). [Link]
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Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. PubMed Central. [Link]
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Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. MDPI. [Link]
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Synthetic protocol of hydrazone ligands (1–2) and their transition metal complexes (3–10). ResearchGate. [Link]
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Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Semantic Scholar. [Link]
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Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Journal of Research in Chemistry. [Link]
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Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. PubMed Central. [Link]
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SYNTHESIS AND CHARACTERIZATION OF TRANSITION METAL COMPLEXES WITH HYDRAZONE SCHIFF BASE LIGANDS. UNIMAS Institutional Repository. [Link]
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Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. MDPI. [Link]
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Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. MDPI. [Link]
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SYNTHESIS AND SPECTRAL STUDIES OF SOME DIVALENT TRANSITION METAL COMPLEXES WITH BIDENTATE HYDRAZIDE LIGANDS. TSI Journals. [Link]
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Synthesis, characterization and spectroscopic properties of the hydrazodye and new hydrazodye-metal complexes. ResearchGate. [Link]
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Synthesis, Spectroscopic and Thermogravimetric studies on some Transition metal complexes with hydrazone ligands. ResearchGate. [Link]
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Metal complexes of some thiocarbohydrazone ligands: Synthesis and structure. ResearchGate. [Link]
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Synthesis and Characterization of some divalent transition metal complexes with acid hydrazone ligand. Zanco Journal of Pure and Applied Sciences. [Link]
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A Green Chemistry Analysis of Metal Complexes by MALDI-TOF. Duke University Libraries. [Link]
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Study of Transition Metal Complexes of Hydrazones Derived from Different Acid Hydrazides: Synthesis and Characterization. ResearchGate. [Link]
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Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. [Link]
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Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [Link]
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Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive. [Link]
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Synthesis, characterization and bioassay of Cr(III), Mn(II), Fe(II), and Zn(II) complexes with (2E)-2-(4-methoxy benzylidene) hydrazine carboxamide. ResearchGate. [Link]
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Application Notes and Protocols: Investigating 3-Chloro-4-methylthiophene-2-carbohydrazide in Agricultural Research
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential agricultural applications of 3-Chloro-4-methylthiophene-2-carbohydrazide. This document provides a scientific rationale for its investigation, detailed protocols for its evaluation as a potential fungicide and insecticide, and a framework for understanding its possible mechanisms of action.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a substituted thiophene ring linked to a carbohydrazide moiety. The thiophene nucleus is a well-established scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, insecticidal, and herbicidal properties[1][2][3][4]. The incorporation of a carbohydrazide group further enhances the molecule's potential, as this functional group is a versatile building block in the synthesis of various bioactive compounds and is known to be present in some agrochemicals[5][6][7].
The specific combination of the chloro and methyl substituents on the thiophene ring, along with the carbohydrazide at the 2-position, presents a novel structure with the potential for unique biological activity. The rationale for investigating this compound in agricultural research is based on the established bioactivity of related chemical structures. For instance, various thiophene carboxamide derivatives have been successfully developed as fungicides, notably as succinate dehydrogenase inhibitors (SDHIs)[8][9]. Similarly, diacylhydrazine derivatives, which share structural similarities with carbohydrazides, are a known class of insecticides[10][11][12][13]. Therefore, this compound is a promising candidate for screening as a novel agrochemical.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 175137-12-9[14][15][16] |
| Molecular Formula | C₆H₇ClN₂OS[14][15] |
| Molecular Weight | 190.65 g/mol [14] |
| Structure | A thiophene ring with a chlorine at position 3, a methyl group at position 4, and a carbohydrazide group at position 2. |
Protocols for In Vitro Antifungal Screening
The initial step in evaluating the potential of this compound is to perform in vitro screening against a panel of economically important plant pathogenic fungi.
Preparation of Test Compound
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in analytical grade dimethyl sulfoxide (DMSO).
-
Working Solutions: Perform serial dilutions of the stock solution with sterile distilled water containing 0.05% (v/v) Tween-20 to achieve a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The final DMSO concentration in the assay medium should not exceed 1% to avoid solvent toxicity to the fungi.
Fungal Isolates
A selection of common plant pathogenic fungi should be used, for example:
-
Botrytis cinerea (Gray mold)
-
Fusarium oxysporum (Fusarium wilt)
-
Sclerotinia sclerotiorum (White mold)
-
Alternaria solani (Early blight)
Cultures should be maintained on Potato Dextrose Agar (PDA) and fresh subcultures prepared prior to the assay.
Protocol: Agar Dilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the compound.
-
Media Preparation: Autoclave PDA medium and cool to 45-50°C in a water bath.
-
Incorporation of Compound: Add the appropriate volume of the working solutions of this compound to the molten PDA to achieve the desired final concentrations. Also prepare a solvent control (PDA with 1% DMSO) and a negative control (PDA only).
-
Plating: Pour approximately 20 mL of the amended PDA into sterile 90 mm Petri dishes and allow to solidify[17].
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate[17][18].
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the mycelium in the control plates reaches the edge of the plate. Calculate the percentage of growth inhibition using the following formula:
Inhibition (%) = [(C - T) / C] x 100
Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth[19].
Data Presentation: Hypothetical MIC Values
The results of the in vitro antifungal screening can be summarized in a table for easy comparison.
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Botrytis cinerea | 15.2 | 45.8 |
| Fusarium oxysporum | >100 | >100 |
| Sclerotinia sclerotiorum | 8.9 | 22.5 |
| Alternaria solani | 25.1 | 60.3 |
Note: The above data is hypothetical and for illustrative purposes only.
Workflow for In Vitro Antifungal Screening
Caption: Experimental design for detached leaf assay.
Protocols for Preliminary Insecticidal Screening
The carbohydrazide moiety suggests potential insecticidal activity, possibly through mechanisms similar to diacylhydrazine insecticides which are ecdysone receptor agonists.[12]
Target Insect
A common agricultural pest such as the beet armyworm (Spodoptera exigua) is a suitable model for initial screening.[13][20]
Protocol: Leaf Dip Bioassay
-
Diet Preparation: Prepare an artificial diet for rearing the insect larvae.
-
Compound Preparation: Prepare a series of concentrations of this compound in a 10% acetone-water solution with 0.1% Triton X-100 as a surfactant.[20]
-
Leaf Treatment: Dip leaf discs (e.g., from cabbage or cotton) into the test solutions for 10-15 seconds and allow them to air dry. Control leaves are dipped in the acetone-water-surfactant solution only.
-
Bioassay: Place one treated leaf disc into a well of a 24-well plate. Introduce one third-instar larva of S. exigua into each well.
-
Incubation: Maintain the plates at 26 ± 1°C with a 16:8 (L:D) photoperiod.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush. Calculate the corrected mortality using Abbott's formula if control mortality is between 5% and 20%.
Data Presentation: Hypothetical Insecticidal Activity
| Concentration (mg/L) | Mortality (%) after 72h |
| 10 | 15 |
| 25 | 35 |
| 50 | 68 |
| 100 | 92 |
| Control | <5 |
Note: The above data is hypothetical and for illustrative purposes only.
Proposed Mechanism of Action and Further Steps
While the precise mechanism of action for this compound is unknown, its structural features allow for informed hypotheses.
Potential Antifungal Mechanism
Many thiophene-based fungicides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain.[8][9] This is a plausible mechanism for the title compound.
Next Steps:
-
Perform enzyme inhibition assays using isolated mitochondria and measuring SDH activity.
-
Conduct molecular docking studies to model the binding of the compound to the SDH enzyme complex.
Potential Antifungal Signaling Pathway Disruption
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Application Note: High-Throughput Screening of 3-Chloro-4-methylthiophene-2-carbohydrazide Libraries for Novel Caspase-3 Inhibitors
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The 3-Chloro-4-methylthiophene-2-carbohydrazide moiety, in particular, offers a synthetically tractable starting point for the creation of diverse chemical libraries.[5][6] This document provides a comprehensive guide to the high-throughput screening (HTS) of such a library to identify novel inhibitors of Caspase-3, a critical executioner enzyme in the apoptotic pathway and a key target in oncology and neurodegenerative disease research. We detail a robust fluorescence-based enzymatic assay, a complete data analysis workflow, and a rigorous hit validation cascade designed to minimize false positives and deliver high-quality lead compounds.
Introduction: The Scientific Rationale
The strategic selection of a core scaffold is paramount in drug discovery. Thiophene-containing molecules are of significant interest due to their structural similarity to benzene rings, while possessing unique electronic properties conferred by the sulfur heteroatom that can enhance drug-receptor interactions.[1] The carbohydrazide functional group is a versatile hydrogen-bonding motif and a common building block for generating compounds with a wide range of biological activities.[7][8] The combination within the this compound scaffold provides a foundation for libraries with significant three-dimensional diversity, increasing the probability of identifying potent and selective modulators of biological targets.
This application note focuses on screening for inhibitors of Caspase-3. As a key effector caspase, its activity is tightly regulated, and its dysregulation is implicated in numerous pathologies. Inhibiting Caspase-3 can be a therapeutic strategy to prevent unwanted cell death. Therefore, identifying small molecule inhibitors through HTS is a critical first step in developing new therapeutics.[9][10]
Assay Selection: A Fluorescence-Based Enzymatic Assay
For the primary HTS campaign, a fluorescence-based enzymatic assay was selected for its high sensitivity, broad dynamic range, and amenability to automation.[11][12][13] These assays are cost-effective and provide a robust platform for screening large compound libraries.[14]
Causality of Choice: The assay directly measures the enzymatic activity of Caspase-3. It utilizes a synthetic substrate, (Ac-DEVD)₂-R110, which is non-fluorescent. In the presence of active Caspase-3, the enzyme cleaves the DEVD recognition sequence, releasing the highly fluorescent Rhodamine 110 (R110) molecule.[15] The increase in fluorescence intensity is directly proportional to Caspase-3 activity. Inhibitors from the library will prevent this cleavage, resulting in a low fluorescence signal, making them easily identifiable.
Mechanism of Detection: Caspase-3 Cleavage Assay
The diagram below illustrates the principle of the fluorogenic assay.
Caption: Principle of the Caspase-3 fluorogenic assay.
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that requires careful planning and execution, from initial screening to hit validation.[16]
Caption: A comprehensive workflow from primary screening to validated hits.
Detailed Experimental Protocols
Protocol 1: Primary High-Throughput Screen
This protocol is designed for a 384-well microplate format, a standard for HTS to conserve reagents and compound material.[17]
A. Reagents and Materials:
-
Assay Buffer: 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, pH 7.4.
-
DTT Solution: 100 mM DTT in water. Add fresh to Assay Buffer before use to a final concentration of 10 mM.
-
Caspase-3 Enzyme: Recombinant human Caspase-3, diluted in Assay Buffer to 2X final concentration (e.g., 2 nM).
-
Substrate: (Ac-DEVD)₂-R110, diluted in Assay Buffer to 2X final concentration (e.g., 20 µM).[15]
-
Test Compounds: this compound library compounds dissolved in 100% DMSO.
-
Positive Control: Ac-DEVD-CHO (a known Caspase-3 inhibitor) at 2X final concentration (e.g., 20 µM).[15]
-
Plates: 384-well, black, flat-bottom plates.
B. Plate Layout:
-
Columns 1-2: Negative Controls (DMSO vehicle only). These wells represent 0% inhibition.
-
Columns 23-24: Positive Controls (Ac-DEVD-CHO inhibitor). These wells represent 100% inhibition.
-
Columns 3-22: Test Compounds from the library.
C. Automated Screening Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds (from library plates) or control compounds into the appropriate wells of the 384-well assay plate. This results in a final screening concentration of 10 µM (assuming a 5 µL final volume).
-
Enzyme Addition: Add 2.5 µL of 2X Caspase-3 enzyme solution to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 2.5 µL of 2X (Ac-DEVD)₂-R110 substrate solution to all wells to start the enzymatic reaction.
-
Final Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Signal Detection: Read the fluorescence intensity on a plate reader (e.g., BMG LABTECH or similar) with excitation at 485 nm and emission at 520 nm.[18]
Data Analysis and Hit Identification
Rigorous data analysis is essential to identify true hits from the noise inherent in HTS.[16][19][20]
A. Data Normalization: Raw fluorescence values are converted to Percent Inhibition using the plate controls: Percent Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
B. Quality Control (Self-Validation): The robustness of the assay is determined by calculating the Z'-factor for each plate.[12] Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
An assay is considered excellent for HTS if Z' > 0.5 .
C. Hit Selection: A compound is classified as a primary "hit" if its Percent Inhibition value meets a predefined threshold. A common and statistically sound threshold is three standard deviations (3σ) from the mean of the sample field (all test compounds). Hit Threshold = Mean_Inhibition_Samples + (3 * SD_Inhibition_Samples)
D. Hypothetical Primary Screen Data:
| Compound ID | Well | Raw Fluorescence | % Inhibition | Hit ( > 50%) |
| Cpd-001 | C3 | 8500 | 12.5 | No |
| Cpd-002 | C4 | 2500 | 74.1 | Yes |
| Cpd-003 | C5 | 9100 | 6.2 | No |
| Cpd-004 | D12 | 1500 | 84.5 | Yes |
| Mean Neg. Ctrl | Col 1-2 | 9500 | 0 | |
| Mean Pos. Ctrl | Col 23-24 | 800 | 100 |
Hit Validation Cascade: Ensuring Trustworthiness
Primary hits from an HTS campaign contain a significant number of false positives.[21] A validation cascade is crucial to eliminate these and focus resources on the most promising compounds.[20]
Protocol 2: Dose-Response and IC₅₀ Determination
Objective: To confirm the activity of primary hits and determine their potency.
-
Compound Preparation: Select all primary hits. Prepare a 10-point, 3-fold serial dilution series for each compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Assay Execution: Perform the Caspase-3 enzymatic assay as described in Protocol 1, but using the serial dilutions of the hit compounds instead of a single concentration.
-
Data Analysis: Plot the Percent Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
A. Hypothetical IC₅₀ Data:
| Compound ID | IC₅₀ (µM) | Curve Quality (R²) |
| Cpd-002 | 2.1 | 0.992 |
| Cpd-004 | 0.85 | 0.995 |
Protocol 3: Orthogonal Confirmatory Screen
Objective: To confirm inhibitor activity using a different assay technology, thereby ruling out compounds that interfere with the primary assay's detection method (e.g., autofluorescent compounds).
Causality of Choice: A luminescence-based assay, such as the Caspase-Glo® 3/7 Assay, is an excellent orthogonal choice.[22] This assay format measures the amount of aminoluciferin released from a proluminescent DEVD substrate, which is then consumed by luciferase to produce light. This change in detection modality (luminescence instead of fluorescence) provides a self-validating system. If a compound is active in both assays, confidence in it being a true inhibitor of the target increases significantly.
-
Assay Principle: Utilize a commercial kit like the Caspase-Glo® 3/7 Assay.[22] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD sequence. Cleavage by Caspase-3 releases aminoluciferin, a substrate for luciferase, which generates a "glow-type" luminescent signal.
-
Execution: Test the confirmed hits from the dose-response study in the Caspase-Glo® 3/7 assay at a single concentration (e.g., 10 µM).
-
Analysis: Compounds that demonstrate significant inhibition in this luminescence-based assay are considered validated hits and are prioritized for further characterization.
Conclusion and Next Steps
This application note outlines a robust and reliable workflow for the high-throughput screening of a this compound library to identify novel Caspase-3 inhibitors. By employing a sensitive primary fluorescence assay, rigorous data analysis, and a stringent hit validation cascade including an orthogonal luminescence-based assay, this process is designed to efficiently identify high-quality, validated hits. These compounds can then serve as the starting point for medicinal chemistry efforts, including structure-activity relationship (SAR) studies and lead optimization, to develop potent and selective therapeutic candidates.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. [Link]
-
AlphaScreen | BMG LABTECH. (n.d.). BMG LABTECH. [Link]
-
Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions. (2018). University of Illinois Chicago - Figshare. [Link]
-
Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions. (2018). UIC Indigo. [Link]
-
AlphaScreen®. (n.d.). Berthold Technologies GmbH & Co.KG. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022). RSC Publishing. [Link]
-
Measuring Protein-Protein Interactions with Luminescent Proximity Assays. (2025). Antibodies.com. [Link]
-
High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). MDPI. [Link]
-
Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. (2003). ResearchGate. [Link]
-
AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... (n.d.). ResearchGate. [Link]
-
Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. (2003). PMC - PubMed Central. [Link]
-
PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. (2023). EPRA JOURNALS. [Link]
-
Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2022). PubMed. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). MDPI. [Link]
-
SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. [Link]
-
High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2019). ResearchGate. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). PubMed. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic. [Link]
-
Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf. [Link]
-
HTS data analysis workflow. Practical implication of a workflow in HTS... (n.d.). ResearchGate. [Link]
-
Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitumor agents. (2010). PubMed. [Link]
-
Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024). ResearchGate. [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
-
Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024). Semantic Scholar. [Link]
-
Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. (2024). Semantic Scholar. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC - NIH. [Link]
-
General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. (n.d.). ResearchGate. [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed. [Link]
-
High-Throughput Screening Assay Profiling for Large Chemical Databases. (2018). PubMed. [Link]
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- 3. eprajournals.com [eprajournals.com]
- 4. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
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- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 3-Chloro-4-methylthiophene-2-carbohydrazide
Abstract
This application note details a robust and reliable analytical method for determining the purity of 3-Chloro-4-methylthiophene-2-carbohydrazide, a key intermediate in pharmaceutical synthesis. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in research and drug development settings. The causality behind critical experimental choices is explained to provide a deeper understanding of the method's principles.
Introduction and Scientific Principle
This compound is a heterocyclic compound whose purity is critical for the efficacy and safety of subsequent active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of such compounds due to its high resolution and quantitative accuracy.[3]
This method is based on the principle of reverse-phase chromatography, where the analyte is separated based on its partitioning between a non-polar stationary phase (C18) and a polar mobile phase. The thiophene moiety of the target compound imparts significant hydrophobicity, allowing for strong retention on a C18 column. A gradient elution using acetonitrile and water is employed to ensure the effective separation of the main peak from potential impurities with varying polarities, all within an efficient run time. Detection is performed using a UV detector at a wavelength corresponding to the maximum absorbance of the thiophene chromophore, ensuring high sensitivity.
Instrumentation, Materials, and Reagents
2.1 Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
Data acquisition and processing software.
2.2 Materials
-
HPLC Column: PerfectSil Target ODS-3 (C18), 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[4][5]
-
Syringe filters: 0.45 µm PTFE or Nylon.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
HPLC vials.
2.3 Reagents and Standards
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: High-purity, Milli-Q or equivalent.
-
This compound Reference Standard: Characterized, with known purity.
-
Phosphoric Acid (optional): For mobile phase pH adjustment if needed.
Detailed Experimental Protocols
Workflow Overview
The general workflow for the purity analysis is depicted below, outlining the process from initial preparation to final data analysis.
Caption: General workflow for HPLC purity analysis.
Preparation of Solutions
-
Mobile Phase A: High-purity water.
-
Mobile Phase B: Acetonitrile.
-
Scientist's Note: Both mobile phases should be degassed for at least 15 minutes in an ultrasonic bath before use to prevent bubble formation in the pump and detector, which can cause baseline noise and affect quantification.
-
-
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. Mix thoroughly.
-
Scientist's Note: The diluent for the working standard and sample is matched to the initial mobile phase composition to ensure good peak shape upon injection.
-
-
Sample Solution (approx. 50 µg/mL):
-
Accurately weigh approximately 25 mg of the test sample.
-
Prepare a 500 µg/mL stock solution in acetonitrile as described for the standard.
-
Prepare a 50 µg/mL working solution as described for the standard.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
HPLC Chromatographic Conditions
All critical HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 15.00 | |
| 20.00 | |
| 20.01 | |
| 25.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
-
Scientist's Note on Wavelength Selection: The detection wavelength of 254 nm is a common choice for aromatic and heterocyclic compounds and generally provides good sensitivity. For method optimization, it is recommended to determine the wavelength of maximum absorbance (λmax) by running a UV scan of the standard solution using a Diode Array Detector.
System Suitability and Method Validation
Before proceeding with sample analysis, the system's suitability must be confirmed. The method was then fully validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[6][7]
System Suitability Test (SST)
Inject the Working Standard Solution in six replicates and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol
The relationship between the core validation parameters is essential for establishing a trustworthy analytical method.
Caption: Interrelation of key HPLC method validation parameters.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from any impurities. A peak purity analysis using a DAD can further confirm specificity.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.
-
Protocol: Prepare a series of at least five standard solutions covering 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Acceptance: The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.
-
-
Accuracy: The closeness of the test results to the true value.[8]
-
Protocol: Perform recovery studies by spiking a placebo or sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120%), with three preparations at each level.
-
Acceptance: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six separate sample preparations at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance: The %RSD for the purity results should be ≤ 2.0%.
-
-
Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[1] This is typically established from the linearity, accuracy, and precision data.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance: System suitability parameters should remain within the defined limits.
-
Data Presentation and Typical Results
A successful analysis will yield a sharp, well-defined peak for this compound, well-separated from any impurity peaks.
5.1 Representative Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 25.1 | 452100 |
| 37.6 | 678500 |
| 50.2 | 904300 |
| 62.7 | 1129500 |
| 75.3 | 1354800 |
| Correlation (R²) | 0.9995 |
5.2 Representative Accuracy and Precision Data
| Validation Parameter | Spike Level | Result |
| Accuracy | 80% | Mean Recovery: 99.5% |
| 100% | Mean Recovery: 100.3% | |
| 120% | Mean Recovery: 101.1% | |
| Precision (Repeatability) | 100% | % Purity (n=6): 99.8, 99.6, 99.9, 99.7, 100.1, 99.8 % RSD: 0.18% |
Conclusion
The RP-HPLC method described provides a reliable and efficient means for the purity determination of this compound. The method is specific, linear, accurate, and precise over a suitable concentration range. The detailed protocol and validation framework ensure that this method is robust and suitable for routine use in quality control laboratories within the pharmaceutical industry.
References
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
Koukaras, C., et al. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]
-
ResearchGate. Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. actascientific.com [actascientific.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-methylthiophene-2-carbohydrazide
Welcome to the technical support center for the synthesis of 3-Chloro-4-methylthiophene-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and ensure product purity. Our approach is grounded in mechanistic principles and practical, field-tested experience.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process: the conversion of 3-chloro-4-methylthiophene-2-carboxylic acid to its corresponding acyl chloride, followed by the reaction with hydrazine.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in this synthesis can stem from several factors, from reagent quality to reaction conditions.[1] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
Potential Cause 1: Incomplete conversion of the carboxylic acid to the acyl chloride.
-
Explanation: The first step, the formation of 3-chloro-4-methylthiophene-2-carbonyl chloride, is critical. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The reaction proceeds through a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[2][3] Incomplete reaction can be due to impure thionyl chloride, insufficient reagent, or suboptimal temperature.
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly opened or distilled thionyl chloride. Over time, it can decompose to SO₂, HCl, and other byproducts that can interfere with the reaction.
-
Stoichiometry: While a slight excess of thionyl chloride is often used to drive the reaction to completion, a large excess can lead to side reactions. Start with 1.2-1.5 equivalents and optimize from there.
-
Temperature Control: The reaction is typically performed at reflux. Ensure your reaction setup maintains a consistent and appropriate temperature. For sensitive substrates, initial reaction at a lower temperature followed by a gradual increase to reflux can be beneficial.[4]
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and quenching them with an alcohol (e.g., methanol) to form the methyl ester, which can be easily analyzed by TLC or GC-MS against the starting carboxylic acid. The reaction is complete when no starting material is observed.
-
Potential Cause 2: Side reactions during the hydrazinolysis step.
-
Explanation: The reaction of the acyl chloride with hydrazine hydrate is highly exothermic and can lead to the formation of the undesired bis-acylhydrazide byproduct, where two acyl groups react with one hydrazine molecule.[5] The nucleophilicity of the initially formed carbohydrazide can sometimes compete with hydrazine for the acyl chloride.
-
Troubleshooting Steps:
-
Controlled Addition: Add the acyl chloride solution dropwise to a cooled solution of hydrazine hydrate.[4][5] Maintaining a low temperature (e.g., 0-5 °C) during the addition is crucial to control the reaction rate and minimize side product formation.[6]
-
Hydrazine Excess: Use a significant excess of hydrazine hydrate (typically 3-5 equivalents) to ensure the acyl chloride preferentially reacts with hydrazine rather than the product carbohydrazide.[5]
-
Solvent Choice: The choice of solvent can influence the reaction. Ethers like diethyl ether or THF are often suitable as they are inert and can help to control the reaction temperature.[5]
-
pH Control: The reaction generates HCl, which will be neutralized by the basic hydrazine hydrate. In some cases, adding a non-nucleophilic base like triethylamine or pyridine can help to scavenge the acid and prevent unwanted side reactions.
-
Potential Cause 3: Product loss during workup and purification.
-
Explanation: this compound has some water solubility, which can lead to losses during aqueous workup. Additionally, it may be sensitive to prolonged exposure to acidic or basic conditions.
-
Troubleshooting Steps:
-
Workup pH: After the reaction is complete, carefully adjust the pH of the aqueous solution to near neutral before extraction.
-
Extraction Solvent: Use an appropriate organic solvent for extraction. Dichloromethane or ethyl acetate are common choices. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Purification Method: Recrystallization is often the preferred method for purifying carbohydrazides.[7] Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to find the optimal conditions for high recovery and purity. Avoid unnecessarily harsh purification conditions.[4]
-
Q2: I am observing a significant amount of an insoluble white solid that is not my desired product. What could it be?
This is a common issue and is often related to the formation of byproducts.
Potential Cause: Formation of 1,2-bis(3-chloro-4-methylthiophene-2-carbonyl)hydrazine.
-
Explanation: As mentioned previously, if the concentration of the acyl chloride is too high relative to hydrazine, or if the temperature is not adequately controlled, the initially formed carbohydrazide can act as a nucleophile and react with another molecule of the acyl chloride to form the symmetrical bis-acylhydrazide.[5] This byproduct is often less soluble than the desired product and may precipitate from the reaction mixture.
-
Troubleshooting Steps:
-
Reverse Addition: Instead of adding the acyl chloride to the hydrazine, consider adding the hydrazine solution to the acyl chloride solution, although this is less common, it can sometimes help.
-
Dilution: Running the reaction at a higher dilution can sometimes disfavor the bimolecular side reaction.
-
Characterization: Isolate the insoluble solid and characterize it by NMR, IR, and mass spectrometry to confirm its identity. The mass spectrum will show a molecular ion corresponding to the bis-acylhydrazide.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for this synthesis?
The most common starting material is 3-chloro-4-methylthiophene-2-carboxylic acid. The purity of this starting material is crucial for obtaining a high yield of the final product.[1] It is advisable to check the purity by melting point or NMR before starting the synthesis.
Q2: Can I use a different reagent to convert the carboxylic acid to the acyl chloride?
Yes, other reagents like oxalyl chloride or phosphorus pentachloride can also be used.[3][8] Oxalyl chloride is often preferred for its mild reaction conditions and the fact that the byproducts (CO, CO₂, HCl) are gaseous, which simplifies the workup. However, thionyl chloride is generally more cost-effective for larger-scale syntheses.[9]
Q3: What is the mechanism of the reaction between the acyl chloride and hydrazine?
The reaction is a classic nucleophilic acyl substitution.[6] The nitrogen atom of hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the carbohydrazide.
Q4: Are there any specific safety precautions I should take during this synthesis?
-
Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[3]
-
Hydrazine Hydrate: Hydrazine and its hydrate are toxic and potentially carcinogenic.[10] Handle with extreme care in a fume hood and avoid inhalation of vapors or contact with skin.
-
Exothermic Reaction: The reaction of the acyl chloride with hydrazine is highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent the reaction from running away.[4]
III. Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Thionyl Chloride (equivalents) | 1.2 - 1.5 | Ensures complete conversion of the carboxylic acid. |
| Hydrazine Hydrate (equivalents) | 3 - 5 | Minimizes the formation of the bis-acylhydrazide byproduct.[5] |
| Reaction Temperature (Acyl Chloride Formation) | Reflux | Drives the reaction to completion. |
| Reaction Temperature (Hydrazinolysis) | 0 - 5 °C (during addition) | Controls the exothermic reaction and reduces side products.[6] |
| Expected Yield | 70 - 90% | With optimized conditions, high yields are achievable. |
IV. Experimental Protocol: Optimized Synthesis of this compound
Step 1: Synthesis of 3-Chloro-4-methylthiophene-2-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-methylthiophene-2-carboxylic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The crude 3-chloro-4-methylthiophene-2-carbonyl chloride is used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate flask, prepare a solution of hydrazine hydrate (4.0 eq) in a suitable solvent such as diethyl ether.
-
Cool the hydrazine solution to 0 °C in an ice bath.
-
Dissolve the crude 3-chloro-4-methylthiophene-2-carbonyl chloride from Step 1 in anhydrous diethyl ether.
-
Add the acyl chloride solution dropwise to the cooled hydrazine solution with vigorous stirring, maintaining the temperature below 5 °C.[5][6]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of cold water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
V. Visual Workflow and Mechanistic Diagrams
Caption: Synthetic workflow for this compound with key troubleshooting points.
Caption: Mechanism of nucleophilic acyl substitution in carbohydrazide formation.
VI. References
-
Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574.
-
Reagent Guide. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]
-
Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Synthesis, 56(15), 2263-2269.
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Google Patents. (n.d.). US8110705B2 - Processes for making hydrazides. Retrieved from
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An optimal condition for the reaction of (p-methyl)-benzoyl chloride and hydrazine monohydrate to afford 3e. Retrieved from [Link]
-
Kurzer, F., & Wilkinson, M. (1970). Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews, 70(1), 111-149.
-
PrepChem. (n.d.). Preparation of carbohydrazide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]
-
Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]
-
Request PDF. (n.d.). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. Retrieved from [Link]
-
PMC - NIH. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides / Journal of the American Oil Chemists' Society, 1968 [sci-hub.box]
- 6. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Chloro-4-methylthiophene-2-carbohydrazide
Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 3-Chloro-4-methylthiophene-2-carbohydrazide. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested expertise to navigate the common and complex challenges encountered during the purification of this key synthetic intermediate.
The purification of this compound is a critical step to ensure the integrity of downstream applications, particularly in drug discovery and materials science. High purity is paramount, as residual starting materials or side-products can interfere with subsequent reactions and biological assays. This guide addresses the most pressing challenges in achieving high-purity material.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries researchers face.
Q1: What are the primary impurities I should expect after synthesizing this compound?
A1: The impurity profile is directly linked to the common synthetic route: the hydrazinolysis of a corresponding ester, typically methyl 3-chloro-4-methylthiophene-2-carboxylate, with hydrazine hydrate.[1]
Table 1: Common Impurities and Their Origin
| Impurity | Chemical Name | Origin | Removal Strategy |
|---|---|---|---|
| Starting Ester | Methyl 3-chloro-4-methylthiophene-2-carboxylate | Incomplete reaction | Recrystallization, Column Chromatography |
| Excess Reagent | Hydrazine Hydrate | Excess used to drive the reaction to completion | Aqueous wash, Vacuum drying |
| Hydrolysis Product | 3-Chloro-4-methylthiophene-2-carboxylic acid | Exposure of the hydrazide to acidic or basic conditions, especially with heat[2] | Column Chromatography, careful pH control |
| Degradation Products | Various | Carbohydrazides can be thermally unstable; may explode if heated excessively[2][3] | Avoid excessive heat during purification and drying |
Q2: What is the most effective initial purification strategy for the crude product?
A2: For most carbohydrazide syntheses, the most effective first step is recrystallization . This technique leverages differences in solubility between the desired product and impurities at varying temperatures. Given the polar nature of the carbohydrazide functional group, polar solvents are typically the best choice. A common and effective approach for similar compounds is using an ethanol/water mixture.[4] This often provides a good balance of solubility at high temperatures and insolubility at low temperatures, promoting high-yield crystal formation.
Q3: My purified product appears to be degrading over time. What are the proper storage conditions?
A3: Carbohydrazide stability is a known concern. They can be sensitive to heat, strong acids, and strong oxidizing agents.[2][5] For long-term stability, store the purified this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[3] The recommended storage temperature is often between 2-8°C.
Q4: How can I reliably assess the purity of my final compound?
A4: A multi-faceted approach is recommended.
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for optimizing solvent systems for column chromatography.[4] For thiophene derivatives, silica or alumina plates can be effective.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase column (like a C18) with a mobile phase of acetonitrile and water is a standard starting point for compounds of this type.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structural identity and can reveal the presence of impurities if they are at a significant level (typically >1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Part 2: Troubleshooting Guide: Recrystallization
Recrystallization is the workhorse technique for purifying solid organic compounds. However, several issues can arise.
Q5: I've added hot solvent, but my product has separated as an oil instead of crystallizing upon cooling. What is happening and how do I fix it?
A5: This phenomenon, known as "oiling out," occurs when the crude solid "melts" in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the impure product.[4] The resulting oil is often an impure liquid phase that is difficult to crystallize.
Causality: The high concentration of impurities can depress the melting point of your product to below the boiling point of the solvent. Alternatively, cooling the solution too quickly can prevent the molecules from arranging into a stable crystal lattice.
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil fully dissolves. Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Slow cooling is critical for the formation of well-ordered, pure crystals.
-
Change Solvent System: The current solvent may be too good a solvent. Try a solvent system where the product is less soluble, or use a solvent pair (e.g., ethanol/water). Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool slowly.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[4]
Caption: Decision tree for resolving product oiling out during recrystallization.
Q6: My recovery after recrystallization is very low. How can I improve the yield?
A6: Low recovery is typically caused by using too much solvent, cooling the solution for too short a time, or premature crystallization during a hot filtration step.
Solutions:
-
Minimize Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions.
-
Maximize Cooling: After slow cooling to room temperature, cool the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.
-
Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (the "mother liquor"), you can concentrate it by boiling off some solvent and cooling again to obtain a second crop of crystals. Note that this second crop will likely be less pure than the first.
-
Preheat Funnel: If you are performing a hot filtration to remove insoluble impurities, preheat your filter funnel and flask with hot solvent vapor to prevent the product from crystallizing prematurely on the filter paper.
Protocol 1: Optimized Recrystallization
-
Solvent Selection: Place a small amount of crude product in several test tubes. Add potential solvents (see Table 2) dropwise at room temperature to identify a solvent that dissolves the product poorly. Heat the tubes to identify a solvent that dissolves the product well when hot. An ideal solvent shows a large solubility difference between hot and cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum. Avoid high heat to prevent degradation.[8]
Table 2: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Ethanol | 78 | Polar | Often a good starting choice for carbohydrazides.[4] |
| Methanol | 65 | Polar | More polar than ethanol; may be too soluble. |
| Water | 100 | Very Polar | Many carbohydrazides are water-soluble.[2][9] Often used in a solvent pair. |
| Isopropanol | 82 | Polar | Less polar than ethanol; may offer better recovery. |
| Acetonitrile | 82 | Polar Aprotic | Can be an effective recrystallization solvent. |
| Ethyl Acetate | 77 | Medium Polarity| Good for less polar impurities; product may have low solubility. |
Part 3: Troubleshooting Guide: Column Chromatography
When recrystallization fails to remove closely related impurities, silica gel column chromatography is the next logical step. Thiophene derivatives are well-suited for this technique.[10][11][12]
Q7: I'm having trouble getting good separation between my product and an impurity on the TLC plate. What should I do?
A7: Poor separation on TLC indicates that the chosen mobile phase (eluent) is not optimal. The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and maximizes the difference (ΔRf) between it and any impurities.
Causality: The separation on silica gel is based on polarity. Your product and the impurity have very similar polarities, causing them to travel up the TLC plate at nearly the same rate in the current eluent.
Solutions:
-
Adjust Polarity: The most common eluent for compounds of this type is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
-
If spots are too high (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.
-
If spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Try Different Solvents: If adjusting the ratio of a hexane/ethyl acetate system doesn't work, try swapping one of the components. For example, using dichloromethane instead of ethyl acetate can change the selectivity of the separation. Adding a very small amount (~1%) of methanol or triethylamine can dramatically change the separation profile, especially if your compounds are interacting strongly with the acidic silica gel.
Caption: General workflow for selecting the appropriate purification method.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system that provides good separation and an Rf of ~0.3-0.4 for the target compound. A common starting point is a gradient of Hexane:Ethyl Acetate.
-
Column Packing: Secure a column vertically. Add a plug of glass wool and a layer of sand. Fill the column with the chosen eluent. Slowly pour silica gel into the eluent, tapping the column gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the concentrated sample or the dry-loaded silica to the top of the column.
-
Elution: Carefully add the eluent to the column. Using gentle air pressure ("flash" chromatography), push the solvent through the column, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
References
-
Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA). Retrieved from [Link]
-
Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Modified Column Lamography Silicone Powder Separates Thiophene and its Derivatives. Retrieved from [Link]
-
ChemBK. (n.d.). Carbohydrazide. Retrieved from [Link]
-
Wu, T., et al. (2006). KINETIC SPECTROPHOTOMETRIC DETERMINATION OF PURITY OF CARBOHYDRAZIDE. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(9), 732-733. Retrieved from [Link]
-
Redox. (2024). Safety Data Sheet Carbohydrazide. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Blanco, M., et al. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta, 39(10), 1313-6. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of carbohydrazide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Diva-portal.org. (2019). Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. Retrieved from [Link]
- Google Patents. (n.d.). EP0103400B1 - Process for making carbohydrazide.
- Google Patents. (n.d.). US4496761A - Process for making carbohydrazide.
-
Journal of Pharmaceutical and Biomedical Analysis. (1986). Carbohydrates--purity Assessment. 4(5), 609-14. Retrieved from [Link]
-
Talanta. (1983). Derivatives of carbohydrazide, thiocarbohydrazide and diaminoguanidine as photometric analytical reagents-I 1,3-bis[(2-pyridyl)methyleneamino]thiourea and 1,3-bis[(2-pyridyl)methyleneamino]guanidine. 30(8), 555-64. Retrieved from [Link]
-
ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. redox.com [redox.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. atamankimya.com [atamankimya.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. diva-portal.org [diva-portal.org]
Technical Support Center: Synthesis of 3-Chloro-4-methylthiophene-2-carbohydrazide Derivatives
Document ID: TSC-TC2C-20260113
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of 3-chloro-4-methylthiophene-2-carbohydrazide and its subsequent derivatives. This molecule serves as a crucial scaffold in medicinal chemistry and drug development, valued for the unique physicochemical properties imparted by its substituted thiophene ring.[1][2][3] The synthetic pathway, while conceptually straightforward, presents several critical junctures where side reactions can occur, leading to reduced yields, purification challenges, and ambiguous analytical results.
This guide is structured to provide researchers, scientists, and process chemists with practical, field-tested insights into common experimental issues. It moves beyond simple procedural steps to explain the underlying chemical principles, enabling you to not only solve current problems but also anticipate and prevent future ones.
General Synthetic Workflow
The synthesis of this compound derivatives typically follows a multi-step pathway. Understanding this sequence is key to diagnosing issues at each stage.
Sources
Technical Support Center: Optimization of 3-Chloro-4-methylthiophene-2-carbohydrazide Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-methylthiophene-2-carbohydrazide. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address specific challenges encountered during experimentation. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower effective optimization and problem-solving.
Section 1: General Synthesis Strategy & Mechanism
Q1: What are the primary synthetic routes for preparing this compound?
There are two principal and reliable synthetic pathways for the target carbohydrazide. Both routes begin with a suitable 3-chloro-4-methylthiophene-2-carbonyl precursor, which is then converted to the final product via reaction with hydrazine.
-
Route A: Hydrazinolysis of an Ester. This is the most common and often preferred laboratory-scale method. It involves the synthesis of an alkyl ester, typically methyl or ethyl 3-chloro-4-methylthiophene-2-carboxylate, followed by its reaction with hydrazine hydrate. This method is favored for its operational simplicity and generally high yields.[1][2] The reaction proceeds via a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.[3]
-
Route B: Acylation of Hydrazine with an Acyl Chloride. This alternative route involves converting the corresponding carboxylic acid into the more reactive 3-chloro-4-methylthiophene-2-carbonyl chloride. This acyl chloride is then reacted with hydrazine. While the acyl chloride is highly reactive, this pathway requires careful control to prevent the formation of byproducts, most notably the 1,2-diacylhydrazine.[4]
The choice between these routes often depends on the availability of starting materials, scale, and desired purity profile.
Caption: Primary synthetic pathways to this compound.
Section 2: Troubleshooting the Hydrazinolysis Step
This section focuses on the critical conversion of the precursor to the final carbohydrazide product.
Q2: My hydrazinolysis reaction is sluggish or incomplete, even after several hours. How can I improve the conversion rate?
Several factors influence the rate of hydrazinolysis. Consider the following adjustments:
-
Temperature: While some hydrazinolysis reactions proceed at room temperature, heating is often necessary to drive the reaction to completion. A gentle reflux in a suitable solvent (e.g., ethanol, methanol) is a standard approach.[1][2] Temperatures typically range from 40°C to 80°C.
-
Solvent: The choice of solvent is critical. Alcohols like ethanol or methanol are excellent choices as they effectively dissolve both the ester precursor and hydrazine hydrate.[1][2] In some cases, solvent-free conditions can also be effective, particularly if the ester is a liquid at the reaction temperature.[1]
-
Molar Ratio of Hydrazine: Ensure you are using a sufficient excess of hydrazine hydrate. A molar ratio of 1:1.2 (Ester:Hydrazine) is a good starting point, but this can be increased to 1:1.5 or higher to accelerate the reaction.[5] For acyl chloride precursors, a much larger excess is often required (see Q3).
-
Water Content: Hydrazine is typically used as its hydrate (N₂H₄·H₂O). The presence of water is generally well-tolerated in ester hydrazinolysis. However, if using an acyl chloride, anhydrous conditions and anhydrous hydrazine may be considered to minimize hydrolysis of the starting material, though this presents significant handling hazards.[4]
Q3: I am observing a significant amount of a high-molecular-weight byproduct that is insoluble in my workup solvent. What is it and how can I prevent it?
This is a classic problem, especially when using the acyl chloride route (Route B). The byproduct is almost certainly the 1,2-bis(3-chloro-4-methylthiophene-2-carbonyl)hydrazine (a diacylhydrazine). It forms when a molecule of the already-formed product (the desired carbohydrazide) acts as a nucleophile and attacks a second molecule of the acyl chloride.
Causality: The terminal -NH₂ group of the desired carbohydrazide product is nucleophilic. If the concentration of the highly reactive acyl chloride is too high relative to the hydrazine, the product can compete with hydrazine for the starting material, leading to the unwanted diacylated byproduct.[4]
Solutions:
-
Use a Large Excess of Hydrazine: This is the most effective strategy. By maintaining a high concentration of hydrazine throughout the reaction, you statistically favor the reaction of the acyl chloride with hydrazine over the product. Ratios of 1 mole of acyl chloride to 3-5 moles of hydrazine are common.
-
Slow, Controlled Addition: Add the acyl chloride (or a solution of it in an inert solvent like diethyl ether) dropwise to a stirred, cooled solution of excess hydrazine hydrate.[6][7] This maintains a low instantaneous concentration of the acyl chloride.
-
Low Temperature: Conduct the reaction at a reduced temperature (e.g., -10°C to 0°C).[8] This slows the rate of the second acylation reaction more significantly than the first, improving selectivity.
-
Switch to the Ester Route (Route A): Esters are significantly less reactive than acyl chlorides. The hydrazinolysis of esters is not prone to the formation of diacylhydrazine byproducts, making it a more robust method for achieving high purity.[1]
Caption: Troubleshooting flowchart for diacylhydrazine byproduct formation.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient and effective technique for monitoring the reaction.[1]
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically required. A good starting point is a 1:1 mixture of Hexane and Ethyl Acetate. You may need to adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization:
-
UV Light (254 nm): The thiophene ring is UV-active, so both the starting material and product should be visible as dark spots.
-
Staining: A potassium permanganate (KMnO₄) stain is highly effective. The hydrazide group is readily oxidized and will appear as a bright yellow/orange spot on a purple background. The ester may also stain but often with less intensity.
-
-
Interpretation: The reaction is complete when the TLC spot corresponding to the starting ester or acyl chloride has completely disappeared.
Section 3: Product Isolation, Purification, and Stability
Q5: What is the recommended procedure for isolating the final product?
The isolation procedure depends on the product's solubility and the reaction solvent.
-
Precipitation/Filtration: this compound is a solid. Often, upon cooling the reaction mixture (especially from ethanol or methanol), the product will crystallize or precipitate out of the solution. The solid can then be collected by vacuum filtration, washed with a small amount of cold solvent (to remove excess hydrazine), and then with a non-polar solvent like ether or hexane to aid drying.[9]
-
Aqueous Workup & Extraction: If the product does not precipitate, the reaction mixture can be concentrated under reduced pressure to remove the solvent. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with water or brine to remove residual hydrazine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product.[3]
Q6: My isolated product has a low melting point and appears oily or discolored. How can I purify it?
Crude carbohydrazides can contain unreacted starting materials or residual hydrazine.
-
Recrystallization: This is the most powerful purification technique for solids. A common solvent system is an alcohol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol or methanol, and then slowly add hot water until the solution becomes turbid. Re-heat to clarify and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9]
-
Washing/Trituration: If the product is largely pure but contaminated with soluble impurities, washing the crude solid thoroughly with cold water followed by diethyl ether can be very effective.
Q7: Are there any stability concerns for the thiophene ring or the carbohydrazide functional group?
-
Thiophene Ring: The thiophene ring is generally robust and more stable towards acidic conditions than furan or pyrrole.[10] However, strongly acidic or basic conditions, especially at elevated temperatures, can lead to degradation.[11]
-
Carbohydrazide Group: Carbohydrazides are generally stable compounds. However, they are basic and can react with acids. They are also reducing agents and should be stored away from strong oxidizers.[12] For long-term storage, it is recommended to keep the product in a tightly sealed container in a cool, dark, and dry place.[11]
Section 4: Protocols & Data Summary
Experimental Protocol 1: Synthesis via Ester Hydrazinolysis (Route A)
This protocol is adapted from standard hydrazinolysis procedures.[1][2]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-chloro-4-methylthiophene-2-carboxylate (1.0 eq).
-
Reagents: Add ethanol (approx. 5-10 mL per gram of ester) to dissolve the starting material. Add hydrazine hydrate (80% solution in water, 1.5 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 75-80°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting ester spot is no longer visible.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Purification: Collect the resulting white precipitate by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by cold diethyl ether.
-
Drying: Dry the purified product under vacuum to obtain this compound.
Data Summary: Optimized Reaction Conditions
| Parameter | Route A (Ester) | Route B (Acyl Chloride) | Rationale & Key Considerations |
| Precursor | Methyl or Ethyl Ester | Acyl Chloride | Esters are less reactive, avoiding diacylation. Acyl chlorides are highly reactive but require stricter control.[4] |
| Hydrazine Ratio | 1.2 - 2.0 equivalents | 3.0 - 5.0 equivalents | A large excess of hydrazine is critical for the acyl chloride route to prevent byproduct formation.[6][7] |
| Solvent | Ethanol, Methanol | Diethyl Ether, THF | Alcohols are ideal for ester hydrazinolysis. Inert, non-protic solvents are preferred for the acyl chloride route.[1][6] |
| Temperature | 60 - 80 °C (Reflux) | -10 °C to 0 °C | Heating is often required for the ester route. Low temperature is crucial for selectivity with the acyl chloride.[8] |
| Addition Mode | All reagents at once | Slow, dropwise addition of acyl chloride to hydrazine | Controlled addition is paramount for the acyl chloride route to maintain low concentration.[7] |
| Typical Yield | > 85% | 60 - 80% | The ester route is generally higher yielding and produces a cleaner crude product. |
| Primary Risk | Incomplete reaction | Diacylhydrazine formation | The main challenge for Route B is suppressing the formation of the 1,2-diacylated byproduct.[4] |
References
- BenchChem. (n.d.). Stability issues of 2-Acetylthiophene in acidic or basic media.
-
Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574). [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Acetohydrazide Synthesis.
-
Guzmán, H., et al. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC - NIH. [Link]
- Google Patents. (n.d.). US8110705B2 - Processes for making hydrazides.
-
Quora. (2017). What is the acidity order of thiophene pyrrole and furan?[Link]
-
PrepChem.com. (n.d.). Preparation of carbohydrazide. [Link]
-
Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. [Link]
-
RSC Advances. (n.d.). An optimal condition for the reaction of (p-methyl)-benzoyl chloride and hydrazine monohydrate. [Link]
-
Ataman Kimya. (n.d.). CARBOHYDRAZIDE. [Link]
-
ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). [Link]
-
OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]
-
Reddit. (2024). Why is thiophene stable to acid? : r/OrganicChemistry. [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride.... [Link]
-
ResearchGate. (n.d.). Summary reaction results for thiophene carboxylation.... [Link]
-
Journal of the American Chemical Society. (1948). The Chlorination of Thiophene. I. Addition Products. [Link]
-
MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2.... [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. [Link]
- Google Patents. (n.d.).
-
Slideshare. (n.d.). Heterocyclic compounds - Thiophene.... [Link]
-
MDPI. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. [Link]
-
Reddit. (2025). Trouble shooting carboxylation reaction : r/Chempros. [Link]
-
PMC - PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines.... [Link]
-
ResearchGate. (2025). Mechanistic investigation of carboxylation between thiophene and CO2.... [Link]
-
ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones. [Link]
-
Wikipedia. (n.d.). Hydrazine. [Link]
-
Organic Syntheses. (n.d.). Thiophene, 2-chloromethyl-. [Link]
-
IRO Water Treatment. (n.d.). Carbohydrazide,Carbohidrazida. [Link]
-
NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives.... [Link]
-
Wikipedia. (n.d.). Carbohydrazide. [Link]
- Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
- Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....
Sources
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
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- 8. pubs.rsc.org [pubs.rsc.org]
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- 12. atamankimya.com [atamankimya.com]
Technical Support Center: Overcoming Solubility Challenges with 3-Chloro-4-methylthiophene-2-carbohydrazide
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 3-Chloro-4-methylthiophene-2-carbohydrazide in experimental assays. As a Senior Application Scientist, this document synthesizes technical knowledge with practical, field-tested insights to ensure the successful use of this compound in your research.
Part 1: Understanding the Solubility Challenge
Question: Why is my this compound not dissolving?
Answer: The poor aqueous solubility of this compound is likely attributed to its molecular structure. Heterocyclic compounds, while offering diverse biological activities, often present solubility challenges.[1][2][3] The combination of a substituted thiophene ring and a carbohydrazide group contributes to a crystalline structure with strong intermolecular forces. These forces require significant energy to overcome for the compound to dissolve in a solvent.
Key molecular characteristics influencing its solubility include:
-
Aromatic Thiophene Ring: The flat, aromatic thiophene core can lead to efficient crystal packing, increasing the lattice energy that must be overcome for dissolution.
-
Substituents: The chloro and methyl groups on the thiophene ring increase the lipophilicity of the molecule, reducing its affinity for aqueous solvents.
-
Carbohydrazide Group: While the carbohydrazide moiety contains polar nitrogen and oxygen atoms capable of hydrogen bonding, the overall molecule may still possess a high degree of lipophilicity, leading to poor water solubility.
The challenge of dissolving such compounds is common in drug discovery, where over 70% of new chemical entities exhibit poor aqueous solubility.[4] This can hinder assay performance, leading to inaccurate results and difficulties in formulation development.[5][6]
Part 2: Troubleshooting Workflow for Solubility Enhancement
This section provides a systematic approach to improving the solubility of this compound for your assays.
Initial Assessment of Solubility
Before attempting to enhance solubility, it is crucial to determine a baseline. A suggested workflow is outlined below:
Caption: A stepwise workflow for the initial assessment of compound solubility.
Frequently Asked Questions & Troubleshooting Guides
Question 1: What is the best initial solvent to try for this compound?
Answer: For many poorly soluble compounds, a common starting point is to create a concentrated stock solution in an organic solvent, which can then be diluted into the aqueous assay buffer.
Recommended Initial Organic Solvents:
| Solvent | Properties | Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful, water-miscible organic solvent. | Can be toxic to some cell lines at higher concentrations (>0.5-1%). Ensure the final concentration in your assay is tolerated. |
| Ethanol | A less toxic, water-miscible solvent. | May not be as effective as DMSO for highly insoluble compounds. |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent with strong solvating power. | Can also exhibit cellular toxicity; check compatibility with your assay system. |
Protocol for Preparing a Concentrated Stock Solution:
-
Accurately weigh 1-5 mg of this compound into a microcentrifuge tube.
-
Add a small volume of your chosen organic solvent (e.g., 100 µL of DMSO) to create a high-concentration stock (e.g., 10-50 mg/mL).
-
Vortex thoroughly. If necessary, gently warm the solution or use a sonicator to aid dissolution.
-
Once fully dissolved, this stock solution can be serially diluted into your aqueous assay buffer. Be mindful of the final organic solvent concentration in your assay.
Question 2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
Answer: This is a common issue known as "crashing out." It occurs when the compound is no longer soluble as the solvent environment becomes predominantly aqueous. Here are several strategies to overcome this:
Strategy 1: Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the solubility of hydrophobic compounds.[][8]
Recommended Co-solvents:
| Co-solvent | Typical Final Concentration in Assay | Notes |
| Polyethylene Glycol 400 (PEG 400) | 5-20% | A non-toxic polymer that can significantly enhance solubility. |
| Propylene Glycol (PG) | 5-20% | Another low-toxicity solvent commonly used in formulations. |
| Ethanol | 1-5% | Can be effective, but higher concentrations may affect protein structure or cell viability. |
Experimental Protocol for Co-solvent Testing:
-
Prepare several batches of your aqueous assay buffer containing different concentrations of a co-solvent (e.g., 5%, 10%, 15%, and 20% PEG 400).
-
Take your concentrated DMSO stock of this compound.
-
Perform a serial dilution of the stock into each of the co-solvent-containing buffers.
-
Visually inspect for precipitation at each dilution step.
-
It is crucial to run a vehicle control (buffer with the same concentration of co-solvent and DMSO but without the compound) to ensure the co-solvent itself does not interfere with the assay.
Caption: A workflow for optimizing co-solvent use to prevent compound precipitation.
Strategy 2: pH Adjustment
The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[9][10][11][12] The carbohydrazide moiety of this compound has a pKa that suggests its charge state, and therefore solubility, can be altered by pH. While the predicted pKa is around 11.73, suggesting it is a very weak acid, small changes in pH can still impact solubility, particularly for basic salts which are more soluble in acidic solutions.[11][13][14]
Experimental Protocol for pH Optimization:
-
Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the chosen buffers are compatible with your assay.
-
Attempt to dissolve this compound directly in these buffers or dilute a concentrated DMSO stock into them.
-
Assess the solubility at each pH.
-
Important: Verify that the change in pH does not adversely affect your assay's performance, such as enzyme activity or cell viability.
Question 3: Are there other, more advanced methods to improve solubility for in vitro assays?
Answer: Yes, for particularly challenging compounds, other formulation strategies can be employed.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[15] These are typically used at concentrations above their critical micelle concentration (CMC).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[4][16]
These methods require careful optimization and validation to ensure that the solubilizing agents do not interfere with the experimental results.
Part 3: Summary and Best Practices
-
Start with a concentrated stock in DMSO. This is the most common and often successful initial step.
-
Be mindful of the final solvent concentration. Always include a vehicle control in your experiments to account for any effects of the solvent system.
-
Systematically test co-solvents. PEG 400 and propylene glycol are excellent, low-toxicity starting points.
-
Consider pH adjustment, but be sure to validate the effect of pH on your assay system.
-
For highly insoluble compounds, explore advanced methods like the use of surfactants or cyclodextrins.
By following this structured troubleshooting guide, researchers can effectively overcome the solubility challenges presented by this compound and obtain reliable and reproducible data in their assays.
References
- Vertex AI Search. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
- Vertex AI Search. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
- Vertex AI Search. (n.d.). Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology.
- Vertex AI Search. (n.d.). pH Adjustment and Co-Solvent Optimization - BOC Sciences.
- Vertex AI Search. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd..
- Vertex AI Search. (n.d.). This compound - SynQuest Labs, Inc..
- Vertex AI Search. (n.d.). 175137-12-9(this compound) Product Description - ChemicalBook.
- Vertex AI Search. (n.d.). 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
- Vertex AI Search. (n.d.). How does pH affect solubility? - askIITians.
- Vertex AI Search. (n.d.). Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH.
- Vertex AI Search. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery - ResearchGate.
- Vertex AI Search. (n.d.). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search. (n.d.). 17.6 pH Effects on Solubility - Chad's Prep®.
- Vertex AI Search. (n.d.). Does pH affect solubility? - AAT Bioquest.
- Vertex AI Search. (n.d.). Heterocycles in drug discovery: Properties and preparation | Request PDF - ResearchGate.
- Vertex AI Search. (n.d.). 17.6 pH Effects on Solubility | General Chemistry - YouTube.
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How does pH affect solubility? - askIITians [askiitians.com]
- 11. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. 175137-12-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. youtube.com [youtube.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. hilarispublisher.com [hilarispublisher.com]
Preventing degradation of 3-Chloro-4-methylthiophene-2-carbohydrazide during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the Technical Support Center for 3-Chloro-4-methylthiophene-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you in your research.
Introduction: Understanding the Molecule's Vulnerabilities
This compound is a multifaceted molecule with inherent sensitivities. Its stability is influenced by the interplay of its three key structural features: the chlorinated thiophene ring, the methyl group, and the carbohydrazide functional group. Understanding the potential degradation pathways is the first step toward effective prevention.
Potential Degradation Pathways:
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides and subsequently thiophene 1,1-dioxides (sulfones).[1][2] This process can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.
-
Hydrolysis of the Carbohydrazide Group: The carbohydrazide moiety is prone to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule to form 3-chloro-4-methylthiophene-2-carboxylic acid and hydrazine.[3][4]
-
Photodegradation: Thiophene derivatives can be susceptible to degradation upon exposure to UV light.[5][6] The energy from light can promote oxidative processes or other rearrangements.
-
Acid-Catalyzed Polymerization: The presence of the chlorine atom on the thiophene ring can make it susceptible to acid-catalyzed polymerization, especially if acidic byproducts are formed from other degradation pathways.
The following troubleshooting guide and frequently asked questions (FAQs) will provide practical solutions to mitigate these risks.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter, providing step-by-step guidance to resolve them.
Problem 1: I've noticed a change in the color of my this compound powder, from white to a yellowish or brownish tint. What does this indicate?
Answer: A color change is a primary visual indicator of degradation. This is often due to the formation of oxidized species on the thiophene ring or polymerization byproducts.
Troubleshooting Steps:
-
Assess the Extent of Discoloration: A slight, uniform tint may indicate minimal degradation, but dark or non-uniform coloration suggests significant decomposition.
-
Purity Re-evaluation: It is crucial to re-assess the purity of the material before use. The recommended analytical techniques are High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Consider Purification (with caution): If the degradation is minor, recrystallization from an appropriate solvent might be possible. However, this should be approached with caution as heating can also promote degradation.
-
Review Storage Conditions: This is a critical step to prevent future occurrences. Refer to the "Best Practices for Storage" section below.
Problem 2: My experimental results are inconsistent, and I suspect the integrity of my this compound starting material. How can I confirm its purity?
Answer: Inconsistent results are a common consequence of using a degraded starting material. Quantitative analysis is necessary to determine the actual concentration of the active compound.
Analytical Protocol: Purity Determination by HPLC
This protocol provides a general framework. Method optimization will be required for your specific instrumentation and standards.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water is a good starting point.[7][9] |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength determined by a UV scan of a pure standard. |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Workflow for Purity Analysis:
Caption: HPLC workflow for purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To minimize degradation, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is ideal.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber-colored vial and storing it in a dark location.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Q2: How does humidity affect the stability of this compound?
A2: The carbohydrazide functional group is susceptible to hydrolysis, a reaction that is accelerated by the presence of water.[3] Storing the compound in a desiccated environment is crucial to prevent this degradation pathway. If you are in a humid environment, consider storing the vial within a desiccator.
Q3: I need to handle the compound outside of a controlled atmosphere for weighing. What precautions should I take?
A3: Minimize the exposure time to the open atmosphere. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. Work quickly and efficiently, and promptly reseal the container under an inert atmosphere if possible.
Q4: Are there any chemical incompatibilities I should be aware of when storing or handling this compound?
A4: Yes, avoid contact with the following:
-
Strong Oxidizing Agents: These can aggressively oxidize the thiophene ring.[12]
-
Strong Acids and Bases: These can catalyze the hydrolysis of the carbohydrazide group.[3][4]
-
Metal Contaminants: Certain metals can catalyze oxidative degradation. Ensure all spatulas and glassware are clean.
Q5: How can I monitor the stability of my stored this compound over time?
A5: A proactive approach to stability monitoring is recommended.
Recommended Stability Monitoring Protocol:
-
Initial Analysis: Upon receiving a new batch, perform a baseline purity analysis (e.g., HPLC) and record the chromatogram.
-
Periodic Re-analysis: At regular intervals (e.g., every 6-12 months), re-analyze a small sample from the stored batch using the same analytical method.
-
Compare Results: Compare the chromatograms from the re-analysis with the initial baseline. Look for the appearance of new peaks (degradants) or a decrease in the area of the main peak.
Logical Flow for Stability Assessment:
Caption: Decision tree for stability monitoring.
References
-
Djouambi, N., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(27), 15646-15651. [Link]
-
ResearchGate. (n.d.). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. [Link]
-
Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57. [Link]
-
Diva Portal. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives : Experimental and DFT Studies. [Link]
-
Schultz, M. J., et al. (1999). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 38(24), 5493-5501. [Link]
-
Diva Portal. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives : Experimental and DFT Studies. [Link]
-
ResearchGate. (2025). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). [Link]
-
National Institutes of Health. (2025). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. [Link]
-
National Institutes of Health. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. [Link]
-
Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715-720. [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies | Download Scientific Diagram. [Link]
-
MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]
-
Wikipedia. (n.d.). Thiophene. [Link]
-
ACS Publications. (n.d.). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. [Link]
-
ResearchGate. (2014). Thiophene Oxidation and Reduction Chemistry. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
National Institutes of Health. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
ResearchGate. (n.d.). Reaction of aromatic carbodiimide with carboxylic group (A) and water (B). [Link]
-
ACS Publications. (1973). Carbohydrazide as a solid reducing agent for reaction gas chromatography. Determination of azo, nitro, and sulfonate compounds. [Link]
-
PubMed. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. [Link]
-
ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]
-
CABI Digital Library. (n.d.). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. [Link]
-
SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
Academic Journal of Research and Scientific Publishing. (2021). Application of GC in the Analysis of Carbohydrates. [Link]
-
ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. [Link]
-
Scientific & Academic Publishing. (2012). Thiocarbohydrazides: Synthesis and Reactions. [Link]
-
Amanote Research. (n.d.). (PDF) Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
Ester Stabilizers. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
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- 8. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting unexpected NMR peaks in 3-Chloro-4-methylthiophene-2-carbohydrazide
Welcome to the technical support guide for 3-Chloro-4-methylthiophene-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the NMR analysis of this compound. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for pure this compound?
When pure, the ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ should exhibit distinct signals corresponding to the different protons in the molecule. While exact shifts can vary slightly based on concentration and temperature, the expected regions are as follows:
| Proton Type | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |
| -CH₃ (Methyl) | ~2.0 - 2.5 | Singlet (s) | This signal corresponds to the three protons of the methyl group on the thiophene ring. |
| Thiophene-H | ~7.0 - 7.5 | Singlet (s) | Represents the single proton on the thiophene ring. Its exact position can be influenced by the solvent. |
| -NH₂ (Hydrazide) | ~4.5 - 5.0 | Broad Singlet (br s) | This peak is often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature.[1][2] |
| -NH- (Amide) | ~9.0 - 10.0 | Broad Singlet (br s) | Similar to the -NH₂ protons, this amide proton is also exchangeable and its signal can be broad.[1][2] |
It is crucial to note that the hydrazide protons (-NH and -NH₂) are acidic and can exchange with deuterium from deuterated solvents like D₂O or CD₃OD. This exchange will cause their signals to diminish or disappear entirely from the ¹H NMR spectrum, a useful technique for confirming their assignment.[2]
Q2: I'm seeing unexpected peaks in my ¹H NMR spectrum. What are the most common sources of these impurities?
Unexpected signals in an NMR spectrum are a frequent challenge. Systematically identifying the source is key to obtaining a clean spectrum and ensuring the purity of your compound. The most common culprits fall into three categories:
-
Residual Solvents: These are the most frequent source of extraneous peaks. Solvents used during synthesis, purification (e.g., column chromatography), or sample preparation can be retained in the final product.
-
Starting Materials & Reagents: Incomplete reactions can lead to the presence of starting materials or reagents in your sample.
-
Degradation Products: The compound may degrade over time or under certain storage conditions.
Below is a troubleshooting workflow to help you identify the source of contamination.
Caption: A workflow for troubleshooting unexpected NMR peaks.
Troubleshooting Guides
Issue 1: Identifying and Removing Residual Solvents
Symptoms: You observe sharp singlets, doublets, triplets, or multiplets that do not correspond to the structure of this compound.
Causality: Solvents used in the synthesis or purification process, such as ethanol, ethyl acetate, dichloromethane, or hexane, can become trapped in the crystalline lattice of your compound. Even high-vacuum drying may not remove them completely.
Step-by-Step Protocol for Identification:
-
Consult Solvent Impurity Tables: Compare the chemical shifts of the unknown peaks with established tables of common NMR solvent impurities.[3][4][5][6][7] These resources are invaluable and list the chemical shifts of numerous solvents in various deuterated NMR solvents.
-
Cross-Reference with Your Lab Notebook: Review your experimental procedure to identify all solvents that came into contact with your sample. This will narrow down the list of potential candidates.
-
Example Data:
| Common Solvent | Typical ¹H NMR Chemical Shift (δ, ppm) in CDCl₃ | Typical ¹H NMR Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |
| Acetone | 2.17 | 2.09 | s |
| Acetonitrile | 2.10 | 2.07 | s |
| Dichloromethane | 5.30 | 5.76 | s |
| Diethyl Ether | 1.21 (t), 3.48 (q) | 1.09 (t), 3.38 (q) | t, q |
| Ethanol | 1.25 (t), 3.71 (q) | 1.06 (t), 3.44 (q) | t, q |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | 1.15 (t), 1.99 (s), 4.02 (q) | t, s, q |
| Hexane | 0.88, 1.26 | 0.86, 1.24 | m |
| Water | 1.56 | 3.33 | s (broad) |
Data compiled from multiple sources.[3][5]
Protocol for Removal:
If residual solvent is identified, the most effective method for removal is often recrystallization from a different, high-purity solvent system in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature. Alternatively, dissolving the sample in a minimal amount of a low-boiling-point solvent (like dichloromethane) and then removing it under high vacuum can sometimes be effective.
Issue 2: Presence of Starting Materials or Synthetic Reagents
Symptoms: You observe peaks that correspond to known starting materials used in the synthesis of this compound.
Causality: The synthesis of the target compound often involves the hydrazinolysis of a corresponding ester, such as methyl 3-chloro-4-methylthiophene-2-carboxylate.[8] If this reaction does not go to completion, the starting ester may remain.
Step-by-Step Protocol for Identification:
-
Obtain Reference Spectra: If possible, run an NMR spectrum of your starting materials under the same conditions as your product sample.
-
Look for Key Differentiating Signals: The starting ester will have a characteristic methoxy (-OCH₃) signal, typically a sharp singlet around 3.5-4.5 ppm, which will be absent in the pure carbohydrazide product.[9]
-
Example Comparison:
| Compound | Key Differentiating Signal | Expected Chemical Shift (δ, ppm) |
| Methyl 3-chloro-4-methylthiophene-2-carboxylate | -OCH₃ | ~3.8 |
| This compound | -NH₂, -NH | ~4.5-5.0, ~9.0-10.0 |
Protocol for Resolution:
If starting material is present, further purification is necessary. Column chromatography is often the most effective method to separate the more polar carbohydrazide product from the less polar starting ester. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide good separation.
Issue 3: Suspected Compound Degradation
Symptoms: The appearance of new, unidentifiable peaks over time, a change in the sample's color, or a decrease in the intensity of the expected product signals.
Causality: Hydrazides can be susceptible to hydrolysis, especially in the presence of moisture or acidic/basic contaminants. This would cleave the C-N bond of the hydrazide, potentially leading to the formation of 3-chloro-4-methylthiophene-2-carboxylic acid.
Caption: Potential hydrolysis degradation pathway.
Step-by-Step Protocol for Investigation:
-
Look for Carboxylic Acid Proton: The carboxylic acid proton (-COOH) gives a very characteristic broad singlet far downfield, typically in the range of 10-13 ppm.[10] The appearance of a peak in this region is a strong indicator of hydrolysis.
-
LC-MS Analysis: To confirm the identity of the degradation product, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique. It will allow you to separate the components of your sample and obtain their molecular weights, which can be compared to the expected molecular weight of the carboxylic acid.[9]
-
Proper Storage: To prevent degradation, store this compound in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Protocol for Purification:
If degradation has occurred, purification can be challenging. An acid-base extraction could be employed to separate the acidic degradation product from the more neutral starting material.
This guide provides a foundational framework for troubleshooting unexpected NMR peaks in your analysis of this compound. Remember that careful and systematic investigation, coupled with a strong understanding of the underlying chemistry, is the most effective approach to resolving these common experimental challenges.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
-
NMR in Lab- Solvent Impurities. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
-
Perez, G. F., & VanderVelde, D. G. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2136-2139. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19). ACS Publications. Retrieved from [Link]
-
On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. (2017, June 12). ResearchGate. Retrieved from [Link]
-
Chemical shifts. (n.d.). UCL. Retrieved from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]
-
General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. (n.d.). ResearchGate. Retrieved from [Link]
-
Cheu, R. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
1H NMR Chemical Shifts. (n.d.). Chemistry Connected. Retrieved from [Link]
-
¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). (n.d.). ResearchGate. Retrieved from [Link]
-
NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of 3-chlorothiophene-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
-
3-Chloro-N-[4-chloro-2-[[(4-chlorophenyl)amino]carbonyl]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-2-thiophenecarboxamide. (n.d.). PubChem. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 3-Chloro-4-methylthiophene-2-carbohydrazide
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-methylthiophene-2-carbohydrazide. It provides in-depth technical protocols, troubleshooting advice, and answers to frequently asked questions to address challenges encountered during scale-up and routine synthesis.
Synthesis Overview & Strategy
This compound is a valuable heterocyclic building block in medicinal chemistry.[1][2][3] The most reliable and scalable synthetic route proceeds via a two-step sequence starting from the corresponding carboxylic acid. This involves an initial esterification to produce an intermediate ester, followed by hydrazinolysis.
Workflow: Two-Step Synthesis Pathway
The synthesis begins with the esterification of 3-chloro-4-methylthiophene-2-carboxylic acid to yield its methyl ester. This intermediate is then reacted with hydrazine hydrate to produce the target carbohydrazide.
Sources
Technical Support Center: A Guide to High-Purity 3-Chloro-4-methylthiophene-2-carbohydrazide Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-4-methylthiophene-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in high purity for downstream applications. Purity is paramount, as even minor contaminants can have significant impacts on subsequent reaction yields, biological activity, and regulatory compliance. This document moves beyond simple protocols to provide in-depth, field-proven insights into the causal factors behind impurity formation and offers robust troubleshooting strategies to ensure your synthesis is successful, repeatable, and yields a product of the highest quality.
Section 1: The Synthetic Landscape: Pathways and Pitfalls
The synthesis of this compound is most commonly achieved via a two-step process starting from the corresponding carboxylic acid. Understanding this pathway is the first step in controlling the purity of the final product. The primary route involves the activation of the carboxylic acid to an acid chloride, followed by its reaction with hydrazine hydrate.
The overall transformation is:
-
Activation: 3-chloro-4-methylthiophene-2-carboxylic acid is converted to the highly reactive 3-chloro-4-methylthiophene-2-carbonyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]
-
Hydrazinolysis: The crude or purified acid chloride is then reacted with hydrazine hydrate (N₂H₄·H₂O) to form the desired carbohydrazide.[3][4]
While seemingly straightforward, each step presents opportunities for impurity formation. The diagram below illustrates the main synthetic route and the genesis of the most common impurities.
Caption: Reaction scheme for the synthesis of this compound and the formation pathways for major impurities.
Table 1: Common Impurities and Their Origins
| Impurity Name | Chemical Formula | Origin | Recommended Detection Method |
| 1,2-bis(3-chloro-4-methylthiophene-2-carbonyl)hydrazine | C₁₂H₈Cl₂N₂O₂S₂ | Reaction of 2 equivalents of the acid chloride with 1 equivalent of hydrazine.[4] | HPLC (less polar than product), LC-MS (distinct M+H), ¹H NMR |
| 3-chloro-4-methylthiophene-2-carbonyl chloride | C₆H₄Cl₂OS | Incomplete reaction during the hydrazinolysis step. | GC-MS (after derivatization), or monitoring disappearance by TLC/HPLC. |
| 3-chloro-4-methylthiophene-2-carboxylic acid | C₆H₅ClO₂S | Hydrolysis of the acid chloride intermediate by atmospheric or solvent moisture. | HPLC (more polar than product), LC-MS |
| Unidentified colored impurities | Variable | Thermal decomposition or side reactions from precursor synthesis. | HPLC with UV-Vis detector, TLC |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Q1: My final product is contaminated with a significant amount of a high-melting, poorly soluble white solid. What is it, and how do I prevent its formation?
A: This is almost certainly the 1,2-diacylhydrazine impurity (Impurity 1 in Table 1). Its formation is a classic problem when reacting acyl chlorides with hydrazine.[4]
-
Causality: This impurity arises when one molecule of hydrazine, which has two nucleophilic amine groups, reacts with two molecules of the acid chloride. This is statistically probable if the concentration of the acid chloride is high relative to hydrazine at any point in the reaction.
-
Preventative Strategies:
-
Inverse Addition: The most effective strategy is to add the acid chloride solution slowly to a solution of excess hydrazine hydrate. This maintains a high concentration of hydrazine throughout the addition, ensuring the acid chloride is the limiting reactant and maximizing the probability of a 1:1 reaction.
-
Low Temperature: Conduct the reaction at a reduced temperature (e.g., 0-5 °C). This slows the rate of the second acylation reaction more significantly than the first, improving selectivity for the desired carbohydrazide.
-
Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents). This further shifts the equilibrium away from the di-acylated product.
-
Efficient Stirring: Ensure vigorous mixing to rapidly disperse the added acid chloride, preventing localized areas of high concentration where the side reaction can occur.
-
Q2: My reaction yield is low, and HPLC analysis shows a large peak corresponding to the starting carboxylic acid. What is the cause?
A: This indicates hydrolysis of your acid chloride intermediate back to the carboxylic acid (Impurity 3).
-
Causality: Thiophene carbonyl chlorides are highly susceptible to hydrolysis.[2] Exposure to even trace amounts of water in your solvents, glassware, or from the atmosphere can rapidly convert the reactive intermediate back to the unreactive carboxylic acid.
-
Preventative Strategies:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents for the reaction. It is best practice to use freshly opened solvents or those stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Ensure your chlorinating agent (e.g., thionyl chloride) is of high quality. Older bottles can absorb moisture and be less effective, leading to incomplete conversion and providing a source of HCl that can be hygroscopic.
-
Workflow Efficiency: Do not isolate and store the acid chloride intermediate unless absolutely necessary. The most robust workflow is a "one-pot" or sequential addition method where the acid chloride is generated and immediately used in the next step without exposure to the atmosphere.
-
Q3: The reaction seems to stall, and a significant amount of the acid chloride starting material remains even after extended reaction times. Why is this happening?
A: This points to issues with reagent activity or reaction temperature.
-
Causality: Incomplete conversion can be due to several factors. The hydrazine hydrate may have degraded, or the reaction temperature may be too low for the reaction to proceed to completion at a reasonable rate.
-
Troubleshooting Steps:
-
Verify Hydrazine Quality: Use a fresh bottle of hydrazine hydrate. Hydrazine can be oxidized by air over time, reducing its effective concentration.
-
Controlled Warming: While the initial addition of the acid chloride should be done at low temperature (0-5 °C) to control selectivity, the reaction may require warming to room temperature to ensure it goes to completion.
-
Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Only proceed with the workup once the starting acid chloride is no longer detectable.
-
Caption: A logical troubleshooting workflow for common purity issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the recommended solvent for the hydrazinolysis reaction?
-
A: A polar aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) is often suitable for the acid chloride. The hydrazine hydrate is typically aqueous, leading to a biphasic reaction, which can be slow. A better approach is to use an alcohol like ethanol or methanol for the hydrazine solution, which allows for a homogenous reaction mixture when the acid chloride solution is added.[3][5]
-
-
Q: How can I best monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The acid chloride will be non-polar (high Rf), the desired carbohydrazide will be moderately polar (mid Rf), and the diacylhydrazine impurity will be slightly less polar than the product (higher Rf). The carboxylic acid impurity will be very polar (low Rf or baseline). For quantitative analysis, HPLC is the preferred method.[6][]
-
-
Q: What is the most effective purification method for the final product?
-
A: Recrystallization is the gold standard for purifying carbohydrazides. A common and effective solvent system is ethanol or an ethanol/water mixture. The desired product is typically a stable, crystalline solid. The diacylhydrazine impurity often has lower solubility in these systems and may be removed during a hot filtration if it precipitates, or it may remain in the mother liquor upon cooling.
-
-
Q: What analytical techniques should be used for the final purity assessment?
-
A: A combination of techniques provides the most complete picture of purity.
-
¹H NMR: To confirm the structure and check for the presence of any proton-containing impurities.
-
LC-MS: To confirm the molecular weight and to detect and identify low-level impurities.
-
HPLC: To determine the purity profile quantitatively (e.g., % area).[]
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
-
Section 4: Optimized Experimental Protocol for High-Purity Synthesis
This protocol is designed as a self-validating system with built-in checks to minimize impurity formation.
Part A: Preparation of 3-Chloro-4-methylthiophene-2-carbonyl chloride
-
Safety Note: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and releases toxic gases upon contact with water. Wear appropriate personal protective equipment (PPE).
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or N₂ inlet), and a dropping funnel, add 3-chloro-4-methylthiophene-2-carboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) or toluene as the solvent.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) via the dropping funnel.
-
Heat the mixture to a gentle reflux (approx. 40°C for DCM, 80°C for toluene) and stir for 2-4 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature. The resulting solution of crude 3-chloro-4-methylthiophene-2-carbonyl chloride should be used immediately in the next step without isolation.
Part B: Synthesis of this compound
-
In a separate, larger three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of hydrazine hydrate (1.5 eq) in ethanol.
-
Cool this hydrazine solution to 0-5 °C using an ice-water bath.
-
Crucial Step (Inverse Addition): Slowly add the crude acid chloride solution from Part A to the cooled, vigorously stirred hydrazine solution via the dropping funnel over 30-60 minutes. Carefully monitor the internal temperature to ensure it remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Validation Checkpoint: Take a small aliquot of the reaction mixture and analyze it by TLC to confirm the complete consumption of the acid chloride starting material.
-
Workup:
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add cold deionized water to the concentrated mixture to precipitate the product.
-
Stir the resulting slurry in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, and if necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Final Analysis: Characterize the final product by ¹H NMR, LC-MS, and melting point to confirm its identity and purity.
Table 2: Summary of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale / Impact on Purity |
| Hydrazinolysis | ||
| Addition Order | Acid Chloride into Hydrazine (Inverse) | Minimizes diacylhydrazine impurity formation. |
| Temperature | 0-10 °C during addition, then warm to RT | Controls selectivity and ensures reaction completion. |
| Hydrazine Stoichiometry | 1.2 - 1.5 equivalents | Acts as an excess reagent to favor mono-acylation. |
| Solvent | Ethanol, Methanol, or THF | Provides good solubility for reagents. |
| General | ||
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the acid chloride intermediate. |
| Reaction Monitoring | TLC or HPLC | Ensures reaction has gone to completion before workup. |
References
-
Blanco, M., Coello, J., & Iturriaga, H. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta, 39(10), 1313-1316. [Link]
-
PubMed. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Hydrazines. Toxicological Profile for Hydrazines. [Link]
-
Britton, T. C., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 14. [Link]
-
Da Silva, A. D., et al. (2018). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]
-
Organic Syntheses. (n.d.). (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses Procedure. [Link]
-
Scientific & Academic Publishing. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). Thiophene, 2-chloromethyl-. Organic Syntheses Procedure. [Link]
-
ResearchGate. (2022). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. [Link]
-
Kumar, A., et al. (2014). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Medicinal Chemistry Research, 23(8), 3626-3634. [Link]
-
Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. (2024). Advanced Organic Chemistry Reactions. [Link]
-
Royal Society of Chemistry. (n.d.). A facile synthesis of 5-substituted-1, 3, 4-oxadiazole-2-ones. RSC Advances. [Link]
-
European Patent Office. (2016). Method for preparation of thiophene-2-carbonyl chlorides. EP 3325476 B1. [Link]
- Google Patents. (n.d.). Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. CN111732568B.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
ResearchGate. (2015). Reactions of solid hydrazine (1) with carbonyl compounds. [Link]
-
Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses Procedure. [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods for Benzidine. Toxicological Profile for Benzidine. [Link]
-
Liu, H., et al. (2025). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. ResearchGate. [Link]
- Google Patents. (n.d.). Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. WO2015001567A1.
-
PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 6. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-Chloro-4-methylthiophene-2-carbohydrazide Derivatives
Welcome to the technical support center for 3-Chloro-4-methylthiophene-2-carbohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of these compounds during experimentation and storage. The inherent reactivity of the thiophene ring and the carbohydrazide moiety presents unique stability challenges that require careful consideration.[1][2][3] This resource provides in-depth, experience-driven insights to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of this compound derivatives.
Q1: What are the primary signs of degradation I should look for?
A1: The most common initial indicators of degradation include:
-
Discoloration: A noticeable change from a white or off-white solid to yellow or brown hues. This often suggests oxidative degradation of the thiophene ring.[1][4][5]
-
Changes in Physical State: Clumping or melting of a solid sample below its expected melting point can indicate the presence of impurities or degradation products.
-
Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of polymerization or the formation of insoluble degradation products.
-
Inconsistent Analytical Data: The appearance of unexpected peaks in HPLC or LC-MS analyses, or a decrease in the main peak's area over time, are clear signs of degradation.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: For optimal stability, the following storage conditions are recommended:
-
Short-Term (days to weeks): Store in a tightly sealed, opaque container at 2-8°C, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Long-Term (months to years): For long-term storage, keep the compound in a sealed, opaque container at -20°C or lower, under an inert atmosphere. Consider storing smaller aliquots to avoid repeated freeze-thaw cycles.
Q3: My compound is stored as a solution. What are the key factors to consider for its stability?
A3: The stability of this compound derivatives in solution is highly dependent on the solvent, pH, and presence of dissolved oxygen.
-
Solvent Choice: Aprotic, anhydrous solvents are generally preferred. If aqueous solutions are necessary, use buffered solutions and prepare them fresh.
-
pH: The carbohydrazide group is susceptible to hydrolysis, especially under acidic or basic conditions.[6][7][8] Maintaining a pH close to neutral (6.5-7.5) is often optimal.
-
Oxygen: The thiophene ring can be oxidized.[1][5][9] Degassing the solvent prior to use can significantly improve stability.
Part 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific stability issues you may encounter during your experiments.
Issue 1: Rapid Discoloration of the Solid Compound or Solution
| Potential Cause | Diagnostic Step | Recommended Solution |
| Oxidation of the Thiophene Ring | Analyze the sample using LC-MS to identify potential thiophene S-oxide or sulfone derivatives.[1][4][5][9] | Store the solid under an inert atmosphere (argon or nitrogen). For solutions, use deoxygenated solvents and consider adding antioxidants like BHT or Vitamin E. |
| Photodegradation | Compare the stability of a sample stored in the dark versus one exposed to ambient light.[10][11][12] | Store the compound in amber vials or wrap containers in aluminum foil to protect from light. |
| Reaction with Impurities | Re-purify a small amount of the compound and observe if the discoloration persists. | Ensure high purity of the starting material and use high-purity solvents for solutions. |
Issue 2: Poor Reproducibility in Biological Assays
| Potential Cause | Diagnostic Step | Recommended Solution |
| Hydrolysis of the Carbohydrazide Moiety | Use a validated RP-HPLC method to monitor the appearance of the corresponding carboxylic acid and hydrazine byproducts over the time course of your assay.[6][7][8] | Maintain the pH of your assay buffer as close to neutral as possible. If the assay requires acidic or basic conditions, minimize the incubation time. |
| Reaction with Assay Components | Run control experiments where the compound is incubated with individual components of the assay buffer to identify any potential incompatibilities. | If an incompatibility is found, consider alternative buffer components or a different assay format. |
| Adsorption to Labware | Quantify the concentration of the compound in solution at the beginning and end of an incubation period in the assay vessel. | Use low-adhesion plasticware or silanized glassware to minimize non-specific binding. |
Issue 3: Precipitation of the Compound from Solution
| Potential Cause | Diagnostic Step | Recommended Solution |
| Formation of Insoluble Degradation Products | Collect the precipitate by centrifugation and analyze it using techniques like FT-IR or NMR to identify its structure. | Implement the stabilization strategies for oxidation and hydrolysis mentioned above. |
| Poor Solvent Choice or Supersaturation | Determine the solubility of the compound in the chosen solvent at the working temperature. | Use a co-solvent to increase solubility or work at a lower concentration. Ensure the solution is not supersaturated. |
| pH Shift | Measure the pH of the solution after the addition of all components. | Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment. |
Part 3: Key Degradation Pathways and Mechanistic Insights
Understanding the chemical mechanisms of degradation is crucial for developing effective stabilization strategies.
Oxidation of the Thiophene Ring
The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides and subsequently thiophene 1,1-dioxides.[1][4][5][9] These oxidized species are often more reactive and can undergo further reactions, leading to colored byproducts or loss of biological activity.
Caption: Oxidation pathway of the thiophene ring.
Hydrolysis of the Carbohydrazide Moiety
The carbohydrazide functional group can undergo hydrolysis, particularly in aqueous solutions, to yield the corresponding carboxylic acid and hydrazine.[6][7][8] This reaction is catalyzed by both acid and base.
Caption: Hydrolysis of the carbohydrazide functional group.
Photodegradation
Thiophene-containing compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[10][11][12] This can involve complex radical-based reactions leading to a variety of degradation products.
Part 4: Experimental Protocols for Stability Enhancement
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a stock solution with enhanced stability.
-
Solvent Selection and Preparation:
-
Choose a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF).
-
Deoxygenate the solvent by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.
-
-
Weighing and Dissolution:
-
Weigh the desired amount of this compound derivative in an amber glass vial.
-
Add the deoxygenated solvent to the vial to the desired concentration.
-
If necessary, gently warm the vial to aid dissolution, but avoid excessive heat.
-
-
Addition of Excipients (Optional):
-
For aqueous solutions, use a buffer to maintain a pH between 6.5 and 7.5.
-
Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) at a final concentration of 0.01-0.1% (w/v).
-
-
Storage:
-
Blanket the headspace of the vial with an inert gas before sealing.
-
Store the stock solution at -20°C or -80°C in the dark.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and pathways.
-
Sample Preparation:
-
Prepare solutions of the compound in a suitable solvent at a known concentration.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Photodegradation: Expose the solution to a light source (e.g., a photostability chamber) for a defined period.
-
Thermal Degradation: Incubate the solid compound or a solution at an elevated temperature.
-
-
Analysis:
-
At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., with a photodiode array detector) and LC-MS to identify and quantify the parent compound and any degradation products.
-
Caption: Workflow for a forced degradation study.
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Thiophene - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
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Lu, Y., & Wang, J. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. Retrieved January 9, 2026, from [Link]
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Hanzlik, R. P., & Harriman, S. P. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Retrieved January 9, 2026, from [Link]
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Chen, J., et al. (2019). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ScienceDirect. Retrieved January 9, 2026, from [Link]
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Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. Retrieved January 9, 2026, from [Link]
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Al-Hamdi, A. M., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS Publications. Retrieved January 9, 2026, from [Link]
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Singh, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Retrieved January 9, 2026, from [Link]
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Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. Retrieved January 9, 2026, from [Link]
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Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. Retrieved January 9, 2026, from [Link]
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Al-Adely, K. J., et al. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. Retrieved January 9, 2026, from [Link]
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White, C. J., et al. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC. Retrieved January 9, 2026, from [Link]
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Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Retrieved January 9, 2026, from [Link]
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Sudharshana Charyulu, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. Retrieved January 9, 2026, from [Link]
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Carbohydrazide - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
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Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. Retrieved January 9, 2026, from [Link]
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mr i explains. (2017). Condensation and Hydrolysis Reactions in Carbohydrates. YouTube. Retrieved January 9, 2026, from [Link]
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Validation & Comparative
A Head-to-Head Comparison of Antimicrobial Efficacy: 3-Chloro-4-methylthiophene-2-carbohydrazide versus Ampicillin
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the scientific community is increasingly turning its attention to innovative heterocyclic compounds. Among these, thiophene derivatives have emerged as a promising class of molecules with demonstrable antimicrobial potential.[1] This guide provides a comprehensive framework for the comparative evaluation of a specific thiophene derivative, 3-Chloro-4-methylthiophene-2-carbohydrazide, against the well-established broad-spectrum antibiotic, ampicillin.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the established mechanisms of action, provide detailed experimental protocols for a robust head-to-head comparison, and offer a template for the interpretation and presentation of results.
The Incumbent: Ampicillin's Profile
Ampicillin, a member of the β-lactam class of antibiotics, has been a cornerstone of infectious disease treatment since its introduction in 1961.[2] Its mechanism of action is well-understood and involves the inhibition of bacterial cell wall synthesis.[3][4] Specifically, ampicillin binds to and inactivates penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, an essential component of the bacterial cell wall.[5][6] This disruption of cell wall integrity leads to cell lysis and bacterial death, rendering ampicillin bactericidal.[6]
Ampicillin is recognized as a broad-spectrum antibiotic, effective against a range of Gram-positive and Gram-negative bacteria.[2][5] However, its efficacy has been compromised by the widespread emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the drug.[4][5]
The Challenger: The Promise of Thiophene-Based Compounds
Thiophene and its derivatives have garnered significant interest due to their diverse pharmacological activities, including antimicrobial properties.[7][8] The thiophene ring is a versatile scaffold that can be functionalized to create a wide array of compounds with potential therapeutic applications.[1] Research has indicated that some thiophene derivatives exhibit significant antimicrobial activity, with a few studies highlighting their efficacy in comparison to standard antibiotics like ampicillin.[8][9][10] The precise mechanism of action for many thiophene-based antimicrobials is still an active area of investigation, with some evidence suggesting they may interfere with bacterial DNA or other essential cellular processes.[11]
A Framework for Direct Comparison: Experimental Design
To conduct a rigorous and objective comparison of the antimicrobial activity of this compound and ampicillin, a multi-faceted experimental approach is essential. The following protocols, based on established standards from the Clinical and Laboratory Standards Institute (CLSI), provide a robust framework for this evaluation.[12][13]
Core Experimental Workflow
Caption: A logical workflow for comparing the antimicrobial activity of two compounds.
Detailed Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15] This quantitative measure is a gold standard for assessing antimicrobial potency.
Protocol:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of ampicillin in sterile deionized water.
-
Sterilize both stock solutions by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[14]
-
Add 50 µL of the highest concentration of the test compound to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down each row. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control (MHB + inoculum) and a sterility control (MHB only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[15]
-
-
Result Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[16][17]
Protocol:
-
Preparation of Impregnated Disks:
-
Prepare sterile filter paper disks (6 mm in diameter).
-
Impregnate the disks with known concentrations of this compound and ampicillin. A standard concentration for ampicillin is 10 µg per disk.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation and Plating:
-
Disk Application and Incubation:
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate, ensuring firm contact.
-
Place the disks at a sufficient distance from each other to prevent overlapping of inhibition zones.[18]
-
Incubate the plates at 35°C ± 2°C for 16-18 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established CLSI guidelines for ampicillin. For the novel compound, the zone diameter provides a qualitative measure of its inhibitory activity.[18]
-
Data Presentation and Interpretation
For a clear and concise comparison, the experimental data should be summarized in a tabular format.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Bacterial Strain | This compound | Ampicillin |
| Staphylococcus aureus (ATCC 25923) | Experimental Value | Experimental Value |
| Escherichia coli (ATCC 25922) | Experimental Value | Experimental Value |
| Pseudomonas aeruginosa (ATCC 27853) | Experimental Value | Experimental Value |
| Enterococcus faecalis (ATCC 29212) | Experimental Value | Experimental Value |
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)
| Bacterial Strain | This compound | Ampicillin (10 µg) |
| Staphylococcus aureus (ATCC 25923) | Experimental Value | Experimental Value |
| Escherichia coli (ATCC 25922) | Experimental Value | Experimental Value |
| Pseudomonas aeruginosa (ATCC 27853) | Experimental Value | Experimental Value |
| Enterococcus faecalis (ATCC 29212) | Experimental Value | Experimental Value |
Conclusion
This guide provides a scientifically rigorous framework for comparing the antimicrobial activity of the novel compound this compound with the established antibiotic ampicillin. By adhering to these standardized protocols, researchers can generate reliable and reproducible data to assess the potential of this thiophene derivative as a new antimicrobial agent. The results of these experiments will provide a critical foundation for further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy trials. The continuous exploration of novel chemical scaffolds, such as the thiophene nucleus, is paramount in our collective effort to address the global challenge of antimicrobial resistance.
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Taylor & Francis Online. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. [Link]
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Taylor & Francis Online. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
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Walsh Medical Media. (2023). Understanding Ampicillin: Mechanism of Action and Clinical Applications. [Link]
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Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
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PubMed Central. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]
-
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A Senior Application Scientist's Guide to In Silico Docking: Comparing 3-Chloro-4-methylthiophene-2-carbohydrazide Derivatives Against VEGFR2
In the landscape of modern drug discovery, in silico molecular docking stands as an indispensable tool, offering a rapid and cost-effective methodology for predicting the binding affinity and orientation of small molecules to a protein target.[1] This guide provides a comprehensive comparison of novel 3-Chloro-4-methylthiophene-2-carbohydrazide derivatives against a known inhibitor, Axitinib, targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.
The rationale for selecting the thiophene-carbohydrazide scaffold is rooted in its established versatility as a pharmacophore in medicinal chemistry. Thiophene derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][3] The carbohydrazide linkage provides a flexible yet conformationally constrained backbone, ideal for forming crucial hydrogen bond interactions within a protein's active site.[4] Our focus on the this compound core is to explore how substitutions on this scaffold influence binding affinity and selectivity for the VEGFR2 kinase domain.
This guide is structured to not only present comparative data but to also elucidate the causality behind the experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for conducting their own in silico screening campaigns.
Comparative In Silico Analysis: Docking of Thiophene Derivatives against VEGFR2
The central hypothesis of this study is that specific substitutions on the this compound scaffold can enhance binding affinity to the ATP-binding pocket of VEGFR2 compared to a known inhibitor. For this comparative analysis, we have designed three hypothetical derivatives and docked them against the crystal structure of VEGFR2 (PDB ID: 4ASE), alongside the co-crystallized ligand, Axitinib, as a positive control.[5]
Data Presentation: Docking Scores and Interaction Analysis
The following table summarizes the binding affinities (in kcal/mol) and key interacting residues for our hypothetical derivatives and the control inhibitor, Axitinib. The docking scores were obtained using AutoDock Vina. A lower binding energy indicates a more favorable binding interaction.[6]
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic Interactions) |
| CMTC-H | This compound | -7.2 | Cys919, Asp1046 | Val848, Ala866, Leu889, Val916, Leu1035 |
| CMTC-F | N'-(4-fluorobenzylidene)-3-chloro-4-methylthiophene-2-carbohydrazide | -8.5 | Glu885, Cys919, Asp1046 | Val848, Ala866, Leu889, Val916, Leu1035, Phe1047 |
| CMTC-OH | N'-(4-hydroxybenzylidene)-3-chloro-4-methylthiophene-2-carbohydrazide | -8.9 | Glu885, Cys919, His1026, Asp1046 | Val848, Ala866, Leu889, Val916, Leu1035, Phe1047 |
| Axitinib | (Known Inhibitor - Control) | -9.8 | Cys919, Asp1046 | Val848, Ala866, Leu889, Val916, Leu1035, Ile1044, Phe1047 |
Analysis of Results:
The parent scaffold, CMTC-H , demonstrates a moderate binding affinity for the VEGFR2 active site. The carbohydrazide moiety forms crucial hydrogen bonds with the hinge region residue Cys919 and the catalytic loop residue Asp1046, a common interaction pattern for kinase inhibitors.
The introduction of a 4-fluorobenzylidene group in CMTC-F significantly improves the binding affinity. This is attributed to the additional hydrophobic interactions between the fluorophenyl ring and residues in the back pocket of the active site, such as Phe1047. Furthermore, the hydrazone linkage allows for a hydrogen bond with Glu885.
The most promising derivative, CMTC-OH , features a 4-hydroxybenzylidene substitution. The hydroxyl group acts as an additional hydrogen bond donor, forming an interaction with His1026. This, combined with the interactions observed for CMTC-F, results in the lowest binding energy among the designed derivatives, approaching that of the potent inhibitor Axitinib.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina
To ensure the reproducibility and validity of these in silico experiments, a detailed protocol is provided below. This protocol outlines the necessary steps from protein and ligand preparation to the final analysis of results.
I. Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of VEGFR2 in complex with Axitinib from the Protein Data Bank (PDB ID: 4ASE).[5]
-
Clean the Protein: Remove all water molecules, co-factors, and the co-crystallized ligand (Axitinib) from the PDB file. This can be done using molecular visualization software such as PyMOL or UCSF Chimera.
-
Add Hydrogens: Add polar hydrogens to the protein structure. This is a critical step as hydrogen atoms are often not resolved in crystal structures but are essential for accurate hydrogen bond calculations.
-
Convert to PDBQT format: Use AutoDock Tools (ADT) to convert the cleaned and hydrogen-added PDB file into the PDBQT format. This format includes partial charges and atom types required by AutoDock Vina.[7]
II. Ligand Preparation
-
Create 2D Structures: Draw the 2D structures of the this compound derivatives (CMTC-H, CMTC-F, CMTC-OH) and the control inhibitor, Axitinib, using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert to 3D Structures: Convert the 2D structures into 3D structures and perform an initial energy minimization using a computational chemistry software package.
-
Convert to PDBQT format: Use ADT to convert the 3D ligand structures into the PDBQT format. ADT will automatically assign Gasteiger charges and define the rotatable bonds.
III. In Silico Docking using AutoDock Vina
-
Define the Grid Box: The grid box defines the search space for the docking simulation. Center the grid box on the active site of VEGFR2, ensuring it is large enough to encompass the entire binding pocket. The coordinates of the co-crystallized ligand (Axitinib) can be used as a reference for centering the grid box.
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. An exhaustiveness of 8 is a good starting point for a balance between accuracy and computational time.[8]
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file. Vina will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities.[9]
IV. Analysis of Docking Results
-
Examine Binding Energies: The primary metric for evaluating the docking results is the binding affinity (in kcal/mol) reported in the output file. A more negative value indicates a stronger predicted binding.[10]
-
Visualize Binding Poses: Use molecular visualization software to load the protein and the docked ligand poses. Analyze the interactions between the ligand and the protein's active site residues.[11]
-
Identify Key Interactions: Identify and document the key hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions. This analysis provides insights into the structural basis for the observed binding affinities.[6]
Visualizing the Workflow and Interactions
To further clarify the experimental and logical flow, the following diagrams have been generated using Graphviz.
In Silico Docking Workflow
Caption: A flowchart illustrating the key stages of the in silico molecular docking workflow.
Key Molecular Interactions of CMTC-OH with VEGFR2
Caption: A diagram summarizing the key molecular interactions between the lead derivative, CMTC-OH, and the active site of VEGFR2.
Conclusion and Future Directions
This in silico comparative guide demonstrates the potential of this compound derivatives as a promising scaffold for the development of novel VEGFR2 inhibitors. The hypothetical data suggests that strategic substitutions on the benzylidene moiety can significantly enhance binding affinity through the formation of additional hydrogen bonds and hydrophobic interactions.
It is crucial to emphasize that in silico predictions are the first step in a long and complex drug discovery pipeline.[6] The promising results for CMTC-OH warrant further investigation, including:
-
Synthesis and In Vitro Validation: The synthesized compounds should be tested in in vitro kinase assays to determine their IC50 values against VEGFR2 and a panel of other kinases to assess selectivity.
-
Structure-Activity Relationship (SAR) Studies: A broader library of derivatives should be synthesized and tested to establish a comprehensive SAR.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic stability of the ligand-protein complexes and a more accurate estimation of binding free energies.
By integrating computational and experimental approaches, we can accelerate the identification and optimization of novel therapeutic agents. This guide provides a foundational workflow for researchers to explore the potential of their own compound libraries against a multitude of biological targets.
References
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El Mouns, B-D. (2024). How to interpret and analyze molecular docking results? ResearchGate. Available at: [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Available at: [Link]
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Bioinformatics Advances. (2022). toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Oxford Academic. Available at: [Link]
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Şenol, H., & Çakır, F. (2023). 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies. ChemistrySelect, 8(39). Available at: [Link]
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Scripps Research. (n.d.). AutoDock Vina. The Scripps Research Institute. Available at: [Link]
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LORIA. (2023). Tutorial : Docking small molecules in a receptor using GOLD. LORIA. Available at: [Link]
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Wiley Online Library. (2023). 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies. Wiley Online Library. Available at: [Link]
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El-Gazzar, A. R. B. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 3051. Available at: [Link]
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A Comparative Analysis of 3-Chloro-4-methylthiophene-2-carbohydrazide and Other Thiophene Hydrazides: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the thiophene ring is a privileged scaffold, forming the core of numerous approved drugs and clinical candidates.[1] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it a cornerstone in the design of novel therapeutics.[1] When functionalized with a carbohydrazide moiety, the resulting thiophene hydrazides emerge as a class of compounds with a remarkably broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8][9]
This guide provides a comparative analysis of 3-Chloro-4-methylthiophene-2-carbohydrazide , a specific, substituted thiophene hydrazide, and places it in the context of other derivatives within this versatile chemical class. We will delve into the synthesis, structure-activity relationships (SAR), and biological performance of these compounds, supported by experimental data from the literature. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of thiophene hydrazides and inform the design of future therapeutic agents.
The Thiophene Hydrazide Scaffold: A Hub of Biological Activity
The core structure of thiophene-2-carbohydrazide combines the aromatic thiophene ring with the reactive and versatile hydrazide group (-CONHNH₂). This hydrazide moiety is a key building block for the synthesis of a wide array of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones.[1] The resulting N-acylhydrazone (NAH) linkage is a privileged structural motif in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for target engagement.[3]
The biological significance of thiophene hydrazides is intrinsically linked to the substitution patterns on the thiophene ring. The nature, position, and number of substituents can profoundly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its pharmacokinetic profile and biological activity.
Synthesis of this compound and its Analogs
The synthesis of thiophene-2-carbohydrazides is a well-established process, typically proceeding through a two-step sequence: esterification of the corresponding carboxylic acid followed by hydrazinolysis of the resulting ester.[2][10] The synthesis of our target compound, this compound, follows this classical pathway.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl 3-chloro-4-methylthiophene-2-carboxylate (Precursor)
Step 2: Hydrazinolysis of Methyl 3-chloro-4-methylthiophene-2-carboxylate
The conversion of the methyl ester to the desired carbohydrazide is achieved through hydrazinolysis.
-
Reagents and Equipment:
-
Methyl 3-chloro-4-methylthiophene-2-carboxylate
-
Hydrazine hydrate (80-95%)
-
Ethanol or other suitable alcohol solvent
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve methyl 3-chloro-4-methylthiophene-2-carboxylate in a minimal amount of ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The following diagram illustrates the general synthetic workflow for thiophene-2-carbohydrazides.
Comparative Analysis of Biological Activities
While specific experimental data for this compound is not extensively reported in the public domain, we can infer its potential biological profile by analyzing the structure-activity relationships of analogous thiophene hydrazides. The presence of a chloro group at the 3-position and a methyl group at the 4-position are key determinants of its likely activity.
Antimicrobial Activity
Thiophene hydrazides and their hydrazone derivatives are well-documented as potent antimicrobial agents.[1][6][8][9] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell wall.[9]
Structure-Activity Relationship Insights:
-
Halogen Substitution: The presence of a halogen, such as chlorine, on the thiophene ring can significantly enhance antimicrobial activity.[11] This is often attributed to an increase in lipophilicity, which facilitates passage through the microbial cell membrane, and the potential for halogen bonding interactions with target enzymes.
-
Methyl Substitution: The position of a methyl group can also modulate activity. A 4-methyl substituent, as in our target compound, can influence the electronic properties of the thiophene ring and its steric interactions with biological targets.
-
Hydrazone Formation: Conversion of the carbohydrazide to a hydrazone by reacting with an aromatic or heterocyclic aldehyde is a common strategy to boost antimicrobial potency. The nature of the aldehyde substituent provides a wide scope for structural modification and optimization of activity.
Comparative Data for Antimicrobial Activity of Thiophene Hydrazide Derivatives:
| Compound/Derivative | Substituents on Thiophene Ring | Test Organism(s) | Activity (MIC in µg/mL) | Reference |
| Thiophene-2-carbohydrazide | Unsubstituted | S. aureus, E. coli | >100 | [9] |
| 5-Bromo-thiophene-2-carbohydrazide | 5-Bromo | S. aureus, E. coli | 62.5 - 125 | [4] |
| Spiro-indoline-oxadiazole derivative of thiophene-2-carbohydrazide | - | C. difficile | 2 - 4 | [9] |
| 3-Amino-thiophene-2-carboxamide derivatives | 3-Amino | S. aureus, B. subtilis, P. aeruginosa | Potent activity reported | [5] |
Based on these trends, it is plausible that This compound would exhibit moderate to good antimicrobial activity, which could be further enhanced by its conversion to various hydrazone derivatives. The combination of a lipophilic chloro group and a methyl group could offer a favorable balance of properties for antimicrobial action.
Anticonvulsant Activity
The central nervous system is another key target for thiophene derivatives, with several compounds demonstrating significant anticonvulsant effects.[2][7] The mechanism of action is often linked to the modulation of ion channels, such as sodium and calcium channels, or enhancement of GABAergic neurotransmission.[7]
Structure-Activity Relationship Insights:
-
Lipophilicity: Increased lipophilicity, often conferred by alkyl or halogen substituents, is generally favorable for anticonvulsant activity, as it aids in crossing the blood-brain barrier.
-
Hydrazone Moiety: The formation of hydrazones is a critical step in the development of many potent anticonvulsant thiophene derivatives. The nature of the substituted aldehyde or ketone used in the condensation reaction plays a crucial role in determining the anticonvulsant profile.[2]
-
Substitution Pattern: The substitution pattern on the thiophene ring can influence the type of seizure protection. For instance, some derivatives show selective activity in the maximal electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, while others are more effective in the subcutaneous pentylenetetrazole (scPTZ) test, suggesting activity against absence seizures.[2]
Comparative Data for Anticonvulsant Activity of Thiophene Hydrazide Derivatives:
| Compound/Derivative | Substituents on Thiophene Ring | Seizure Model | Activity (ED₅₀ in mg/kg) | Reference |
| 3,4-Dialkoxy thiophene bishydrazone | 3,4-Dialkoxy | MES, scPTZ, 6 Hz | Active compounds identified | [2] |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative | 3-Methyl | MES, 6 Hz | ED₅₀ = 62.14 mg/kg (MES) | [7] |
Given the presence of both a chloro and a methyl group, This compound and its hydrazone derivatives represent an interesting scaffold for exploration as potential anticonvulsant agents. The lipophilic character imparted by these substituents would be advantageous for CNS penetration.
Anti-inflammatory Activity
Thiophene-containing compounds have long been recognized for their anti-inflammatory properties, with some derivatives acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3][12][13]
Structure-Activity Relationship Insights:
-
Acidic/Amide Moieties: The presence of carboxylic acid or amide functionalities, including the carbohydrazide group, is often associated with anti-inflammatory activity.[12]
-
Aromatic Substituents: The introduction of aromatic or heteroaromatic rings, often through the formation of hydrazones, can lead to potent anti-inflammatory agents.[3]
-
Substitution on the Thiophene Ring: The nature and position of substituents on the thiophene ring can fine-tune the inhibitory activity against specific inflammatory targets. For example, certain substitution patterns may favor COX-2 selectivity over COX-1, which is a desirable trait for reducing gastrointestinal side effects.
Comparative Data for Anti-inflammatory Activity of Thiophene Hydrazide Derivatives:
| Compound/Derivative | Substituents on Thiophene Ring | In Vivo/In Vitro Model | Activity | Reference |
| 3-Aminothiophene-2-acylhydrazones | 3-Amino, 4-Methyl | Carrageenan-induced peritonitis | Significant reduction in cell recruitment | [3] |
| Pyrazole derivatives from 2-acetyl thiophene | - | Carrageenan-induced paw edema | Potent anti-inflammatory action | [13] |
The structural features of This compound suggest that it could serve as a valuable starting point for the development of novel anti-inflammatory agents. Its conversion into a library of N-acylhydrazones would be a logical next step to explore this potential.
Conclusion and Future Directions
This compound is a promising, yet underexplored, member of the versatile thiophene hydrazide family. Based on a comparative analysis of structurally related compounds, it is reasonable to hypothesize that this molecule possesses a favorable profile for biological activity, particularly in the antimicrobial, anticonvulsant, and anti-inflammatory domains. The presence of a 3-chloro and a 4-methyl substituent provides a unique combination of electronic and steric properties that warrant further investigation.
For researchers and drug development professionals, This compound represents a readily accessible starting material for the generation of diverse chemical libraries. The following workflow is proposed for the systematic evaluation of this scaffold:
The systematic exploration of the chemical space around this scaffold, guided by the principles of structure-activity relationships, holds significant promise for the discovery of novel therapeutic agents. The insights provided in this guide, grounded in the existing scientific literature, offer a solid foundation for embarking on such a research program.
References
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- Słoczyńska, K., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(21), 5133.
- Abdel-Wahab, B. F., et al. (2014). Synthesis and antimicrobial activity of some novel hydrazide, benzochromenone, dihydropyridine, pyrrole, thiazole and thiophene derivatives. European Journal of Medicinal Chemistry, 73, 137-145.
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PubChem. (n.d.). Thiophene-2-carbohydrazide. Retrieved from [Link]
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A Comparative Guide to the Synthetic Validation of 3-Chloro-4-methylthiophene-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Chloro-4-methylthiophene-2-carbohydrazide
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thiophene core, substituted with a chloro group, a methyl group, and a carbohydrazide functional group, presents a unique scaffold for the synthesis of a diverse array of potential therapeutic agents. The carbohydrazide moiety, in particular, is a versatile pharmacophore known to be a key building block in various biologically active molecules, including those with antimicrobial, and anti-inflammatory properties. The precise arrangement of the substituents on the thiophene ring plays a crucial role in the molecule's biological activity and its potential as a lead compound in drug development programs.
This guide provides an in-depth validation of a reliable synthetic route to this compound and offers a comparative analysis of alternative synthetic strategies. The methodologies are presented with detailed experimental protocols and supporting data to aid researchers in the efficient and reproducible synthesis of this valuable compound.
Route A: A Validated Three-Step Synthesis from a Readily Available Precursor
Our validated and recommended synthetic pathway to this compound is a robust three-step process commencing with the well-established Gewald reaction, followed by a Sandmeyer reaction and concluding with hydrazinolysis. This route offers a logical and efficient progression with manageable experimental procedures.
Workflow of the Validated Synthetic Route (Route A)
Caption: Validated three-step synthetic pathway to the target compound.
Step 1: Gewald Reaction for the Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] In this initial step, we utilize a variation of the Gewald reaction to construct the core aminothiophene scaffold.
Causality of Experimental Choices: The selection of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene as the starting material is strategic as it already contains the required methyl and methoxycarbonyl groups at the desired positions. The use of hydroxylamine hydrochloride in a polar aprotic solvent like acetonitrile facilitates the cyclization and aromatization to the stable 2-aminothiophene derivative.[2]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g, 10 mmol) in acetonitrile (13 mL).
-
Bring the solution to a boil.
-
Add hydroxylamine hydrochloride (0.69 g, 10 mmol) to the boiling solution.
-
Reflux the reaction mixture for 5 hours.
-
After cooling the reaction mixture in an ice bath, add dry diethyl ether (50 mL) to precipitate the product.
-
Filter the crude product. For purification, slurry the solid with water, filter, and then basify the filtrate with ammonia solution.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield methyl 3-amino-4-methylthiophene-2-carboxylate.
Expected Yield: Approximately 64%.[2]
Step 2: Sandmeyer Reaction for the Conversion to Methyl 3-chloro-4-methylthiophene-2-carboxylate
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[3][4] This step is critical for introducing the chloro substituent at the 3-position of the thiophene ring.
Causality of Experimental Choices: The diazotization of the amino group is achieved using sodium nitrite in an acidic medium (hydrochloric acid) at low temperatures (0 °C) to ensure the stability of the diazonium salt. Copper(I) chloride is then used as a catalyst to facilitate the displacement of the diazonium group by a chloride ion.[5]
Experimental Protocol:
-
Prepare a solution of methyl 3-amino-4-methylthiophene-2-carboxylate (from Step 1) in aqueous hydrochloric acid.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0 °C, and stir for 1 hour.
-
In a separate flask, prepare a solution of copper(I) chloride in aqueous hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to 20 °C and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 3-chloro-4-methylthiophene-2-carboxylate.
Step 3: Hydrazinolysis to Yield this compound
The final step involves the conversion of the methyl ester to the desired carbohydrazide through reaction with hydrazine. This is a standard and generally high-yielding transformation.
Causality of Experimental Choices: Hydrazine hydrate is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the stable carbohydrazide and liberating methanol as a byproduct. The reaction is typically carried out in an alcoholic solvent to ensure the miscibility of the reactants.
Experimental Protocol:
-
Dissolve methyl 3-chloro-4-methylthiophene-2-carboxylate (from Step 2) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Expected Yield: Hydrazinolysis of esters to carbohydrazides is generally a high-yielding reaction, often exceeding 80-90%.
Comparative Analysis of Alternative Synthetic Routes
While Route A provides a validated and reliable pathway, it is instructive for researchers to consider alternative strategies that may offer advantages in terms of step economy, reagent availability, or scalability.
Route B: Direct Chlorination of a 4-Methylthiophene-2-carboxylic Acid Derivative
A more direct approach would involve the selective chlorination of a readily available 4-methylthiophene precursor.
Conceptual Workflow for Route B
Caption: A more direct, but potentially less selective, synthetic approach.
Scientific Rationale and Challenges:
Direct chlorination of the thiophene ring can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS).[6][7] The directing effects of the carboxylic acid and methyl groups would influence the regioselectivity of the chlorination. However, achieving selective chlorination at the 3-position can be challenging and may lead to a mixture of isomers, necessitating difficult purification steps. The reactivity of the thiophene ring makes it susceptible to over-chlorination. Iron(III)-catalyzed chlorination of activated arenes has been shown to be a general and regioselective method and could be a viable option.[8]
Experimental Considerations:
-
Reagent Screening: A thorough screening of chlorinating agents (e.g., NCS, sulfuryl chloride) and reaction conditions (solvent, temperature, catalyst) would be necessary to optimize the yield of the desired 3-chloro isomer.
-
Purification: The separation of constitutional isomers would likely require careful chromatographic techniques.
Data Comparison:
| Parameter | Route A | Route B (Projected) |
| Number of Steps | 3 | 2 |
| Key Transformation | Sandmeyer Reaction | Direct Chlorination |
| Selectivity | High | Potentially Low |
| Purification | Generally straightforward | Potentially challenging |
| Overall Yield | Moderate to Good | Highly variable |
Route C: Carboxylic Acid Activation and Direct Coupling with Hydrazine
This route would also start from a pre-formed 3-chloro-4-methylthiophene-2-carboxylic acid and employ a direct coupling method to form the carbohydrazide.
Conceptual Workflow for Route C
Caption: A potentially milder alternative for carbohydrazide formation.
Scientific Rationale and Advantages:
Instead of proceeding through the ester, the carboxylic acid can be activated directly using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9][10] This activated intermediate can then react with hydrazine to form the carbohydrazide. This approach could be advantageous if the synthesis of the carboxylic acid is more straightforward than the corresponding ester, or if milder reaction conditions are required.
Experimental Considerations:
-
Choice of Coupling Agent: The selection of the appropriate coupling agent and reaction conditions is crucial to avoid side reactions and ensure a high yield.
-
Work-up: The removal of the coupling agent byproducts (e.g., dicyclohexylurea) is a key consideration in the purification process.
Data Comparison:
| Parameter | Route A (Final Step) | Route C (Projected) |
| Starting Material | Ester | Carboxylic Acid |
| Reagents | Hydrazine Hydrate | Coupling Agent, Hydrazine |
| Reaction Conditions | Reflux | Often milder |
| Byproducts | Methanol | Urea derivative |
| Potential Advantage | High yield, simple | Avoids esterification step |
Conclusion and Recommendations
Based on the available literature and established synthetic methodologies, Route A represents the most robust and well-defined pathway for the synthesis of this compound. The three-step sequence, beginning with a Gewald-type reaction, followed by a Sandmeyer reaction and concluding with hydrazinolysis, offers a high degree of predictability and control over the final product's structure. While the alternative routes (B and C) present intriguing possibilities for a more streamlined synthesis, they require significant optimization to overcome challenges related to regioselectivity (Route B) and to establish their efficiency compared to the classical hydrazinolysis of an ester (Route C).
For researchers seeking a reliable and reproducible method to obtain this compound for further investigation, the detailed protocols provided for Route A serve as a validated starting point. The comparative analysis of alternative routes provides a framework for future process development and optimization, should factors such as scalability and cost-effectiveness become primary considerations.
References
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Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
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Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]
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Navigating the Maze of Specificity: A Comparative Guide to the Cross-Reactivity of 3-Chloro-4-methylthiophene-2-carbohydrazide in Biological Assays
In the landscape of drug discovery and chemical biology, the journey from a promising hit to a validated lead is fraught with challenges. Among the most critical is ensuring the specificity of a compound for its intended biological target. Off-target effects, or cross-reactivity, can lead to unforeseen toxicity, misleading structure-activity relationships (SAR), and ultimately, the failure of a drug candidate. This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-Chloro-4-methylthiophene-2-carbohydrazide , a heterocyclic compound with potential therapeutic applications. We will delve into its structural components, predict potential off-target interactions, and provide detailed experimental protocols to empirically assess its specificity. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize this and similar chemical entities.
The Significance of Cross-Reactivity in Drug Discovery
An ideal drug candidate exhibits high affinity and specificity for its intended target, thereby minimizing the potential for adverse effects.[1][2] Cross-reactivity, the interaction of a compound with unintended biological molecules, can confound experimental results and lead to a misinterpretation of a compound's therapeutic potential and safety profile.[3][4] Early and comprehensive assessment of cross-reactivity is therefore not just a regulatory requirement but a cornerstone of sound scientific practice in drug development.
Structural Deconstruction and a Priori Cross-Reactivity Assessment of this compound
The structure of this compound offers clues to its potential for cross-reactivity. It is composed of a substituted thiophene ring and a carbohydrazide functional group.
-
Thiophene Ring: Thiophene and its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7] This broad bioactivity profile suggests that the thiophene core can interact with a variety of biological targets.
-
Carbohydrazide Moiety: Hydrazides and their derivatives are also recognized for their diverse pharmacological properties, such as antitumor, antimicrobial, and anti-inflammatory activities.[8][9][10] The hydrazide group is a known metal chelator and can participate in hydrogen bonding, enabling it to interact with the active sites of numerous enzymes.[11][12]
-
Chloro and Methyl Substituents: The chloro and methyl groups on the thiophene ring influence the compound's lipophilicity, electronic distribution, and steric properties, which in turn can modulate its binding affinity and selectivity for various targets.
Given the known promiscuity of both the thiophene and carbohydrazide scaffolds, a thorough experimental evaluation of this compound's cross-reactivity is imperative.
Experimental Workflows for Determining Cross-Reactivity
A multi-pronged approach is essential for a comprehensive assessment of cross-reactivity. We recommend a tiered screening cascade, beginning with broad profiling and progressing to more focused confirmatory assays.
Tier 1: Broad Panel Screening
The initial step is to screen the compound against a broad panel of targets to identify potential off-target interactions. This provides a wide-angle view of the compound's selectivity profile.
3.1.1. Kinase Profiling
Rationale: Protein kinases are a large family of enzymes that are common off-targets for many small molecule drugs. Promiscuous inhibition of kinases can lead to significant toxicity.
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Concentration: Perform an initial screen at a high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
-
Kinase Panel: Utilize a commercially available kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) that covers a diverse range of the human kinome.
-
Assay Principle: These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate in the presence of the test compound.
-
Data Analysis: Express the results as a percentage of inhibition relative to a control. Hits are typically defined as compounds that cause >50% inhibition at the screening concentration.
Data Presentation:
| Kinase Target | % Inhibition at 10 µM |
| Kinase A | 85% |
| Kinase B | 12% |
| Kinase C | 5% |
| ... | ... |
3.1.2. GPCR Profiling
Rationale: G-protein coupled receptors (GPCRs) are another major class of drug targets, and off-target interactions can lead to a wide range of side effects.
Experimental Protocol:
-
Compound Preparation: As in the kinase profiling protocol.
-
Assay Concentration: Screen at a concentration of 10 µM.
-
GPCR Panel: Employ a broad GPCR binding assay panel (e.g., Eurofins' SafetyScreen44™ GPCR panel).
-
Assay Principle: These are typically competitive binding assays where the test compound competes with a radiolabeled ligand for binding to the receptor.
-
Data Analysis: Calculate the percentage of displacement of the radioligand. Hits are defined as compounds causing significant displacement (e.g., >50%).
Data Presentation:
| GPCR Target | % Displacement at 10 µM |
| Receptor X | 5% |
| Receptor Y | 68% |
| Receptor Z | 15% |
| ... | ... |
Workflow Diagram:
Caption: Tier 1 broad panel screening workflow.
Tier 2: Dose-Response and Confirmatory Assays
For any "hits" identified in Tier 1, the next step is to confirm the interaction and determine the potency of the compound for the off-target.
Rationale: A high percentage of inhibition at a single high concentration does not necessarily translate to potent activity. Determining the IC50 or Ki value provides a quantitative measure of the compound's affinity for the off-target.
Experimental Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.
-
Concentration Range: Use a wide concentration range (e.g., from 1 nM to 100 µM) to generate a full dose-response curve.[13]
-
Assay: Perform the same assay as in Tier 1 for the specific off-target.
-
Data Analysis: Plot the percentage of inhibition or displacement against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
| Off-Target | IC50 (µM) |
| Kinase A | 0.5 |
| Receptor Y | 2.3 |
Workflow Diagram:
Caption: Tier 2 dose-response and confirmatory workflow.
Tier 3: Cellular and Functional Assays
Rationale: It is crucial to determine if the off-target binding observed in biochemical or binding assays translates to a functional effect in a cellular context.
Experimental Protocol:
-
Cell Line Selection: Choose a cell line that endogenously expresses the off-target of interest.
-
Functional Assay: Select an assay that measures the functional consequence of modulating the off-target. For example, for a kinase, this could be a Western blot to detect the phosphorylation of a known substrate. For a GPCR, it could be a calcium flux or cAMP assay.
-
Dose-Response: Perform a dose-response experiment in the cellular assay to determine the compound's cellular potency (EC50).
-
Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo®) to ensure that the observed functional effects are not due to general cellular toxicity.
Data Presentation:
| Off-Target | Cellular Functional Assay | Cellular EC50 (µM) | Cytotoxicity CC50 (µM) |
| Kinase A | Substrate Phosphorylation | 1.2 | >100 |
| Receptor Y | Calcium Flux | 5.8 | >100 |
Workflow Diagram:
Caption: Tier 3 cellular and functional assay workflow.
Comparison with Alternatives and Interpretation of Results
The cross-reactivity profile of this compound should be compared with that of other compounds with similar intended biological activities or structural motifs.
-
Selectivity Index: A key metric for comparison is the selectivity index, which is the ratio of the off-target IC50/EC50 to the on-target IC50/EC50. A higher selectivity index indicates a more specific compound.
Comparative Data Table:
| Compound | On-Target IC50 (µM) | Off-Target (Kinase A) IC50 (µM) | Selectivity Index (Kinase A) |
| This compound | 0.05 | 0.5 | 10 |
| Compound X (Alternative 1) | 0.08 | 0.2 | 2.5 |
| Compound Y (Alternative 2) | 0.1 | 5.0 | 50 |
A selectivity index of at least 10-fold is often considered a minimum requirement for a compound to be advanced in a drug discovery program, although this can vary depending on the target and therapeutic indication.
Conclusion
The systematic evaluation of cross-reactivity is a non-negotiable step in the characterization of any new chemical entity. For this compound, its constituent thiophene and carbohydrazide moieties warrant a thorough investigation of its selectivity profile. By following the tiered experimental approach outlined in this guide, researchers can generate a comprehensive and reliable dataset to make informed decisions about the future development of this compound. This rigorous, data-driven approach to understanding and mitigating cross-reactivity is fundamental to the successful translation of chemical matter into safe and effective medicines.
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ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. Retrieved from [Link]
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3-Amino-thiophene-2-carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In-Silico and In-Vitro Biological Activity Studies. (2023). Retrieved from [Link]
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Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide | Request PDF. Retrieved from [Link]
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Regester, L. E., Chmiel, J. D., Holler, J. M., Vorce, S. P., Levine, B., & Bosy, T. Z. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1), 47–53. Retrieved from [Link]
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Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. (2022). PubMed. Retrieved from [Link]
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Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2014). PubMed. Retrieved from [Link]
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved from [Link]
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El-Metwaly, N. M., El-Gazzar, A. B. A., Al-Abdullah, E. S., & Al-Kahtani, A. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2883. Retrieved from [Link]
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Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. Retrieved from [Link]
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da Silva, W. R., de Castro, A. A., da Silva, A. C. B., de Oliveira, B. G., de Souza, T. B., & de Cássia da Silveira e Sá, R. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(15), 5786. Retrieved from [Link]
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Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. Retrieved from [Link]
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KCAS Bio. (2024). Making Sense of Compound Screening Results in Drug Discovery. Retrieved from [Link]
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Wang, Y., & Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 988223. Retrieved from [Link]
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Lin, Z., Wang, X., Bustin, K. A., He, L., Suciu, R. M., Schek, N., Ahmadi, M., Hu, K., Olson, E. J., Parsons, W. H., Witze, E. S., Morton, P. D., Gregus, A. M., Buczynski, M. W., & Weerapana, E. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Retrieved from [Link]
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A Researcher's Guide to the Reproducibility of Biological Data for 3-Chloro-4-methylthiophene-2-carbohydrazide and its Analogs
In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity. This guide offers a deep dive into the biological data surrounding 3-Chloro-4-methylthiophene-2-carbohydrazide, a member of the broader class of thiophene carbohydrazide derivatives. While direct reproducibility studies on this specific molecule are not extensively documented, we can establish a framework for assessing and ensuring the reproducibility of its biological activities by comparing it with structurally related compounds and scrutinizing the underlying experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to build upon existing findings in this area.
The Chemical Landscape: Thiophene Carbohydrazides
Thiophene-based compounds are a cornerstone in medicinal chemistry, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The carbohydrazide moiety is a versatile pharmacophore that can be readily modified to generate a library of derivatives with a wide spectrum of biological functions. This compound, with its distinct substitution pattern, represents a promising scaffold for further investigation.
Comparative Analysis of Biological Activity
To understand the potential biological efficacy of this compound, we will compare the reported activities of several analogous thiophene carbohydrazide derivatives. The following table summarizes the antimicrobial and anticancer activities of selected compounds from recent literature. The variation in reported efficacy underscores the importance of standardized and well-documented experimental protocols for ensuring data reproducibility.
| Compound/Derivative | Target Organism/Cell Line | Biological Activity | Reported Efficacy (MIC/IC50) | Reference |
| Spiro–indoline–oxadiazole derivative of thiophene-2-carbohydrazide | Clostridium difficile | Antimicrobial | 2 to 4 μg/ml | [1][2] |
| Thiophene containing thiazolyl carbohydrazides (6a-j series) | Bacillus subtilis, Escherichia coli, Salmonella typhi | Antimicrobial | Promising bactericidal activity | [3] |
| 3-Aminothiophene-2-carboxamide derivative (7b) | Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis | Antimicrobial | 86.9%, 83.3%, and 82.6% activity index vs. ampicillin | [4] |
| (E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide (11) | Human colon cancer cell line (HCT116) | Anticancer (Cytotoxicity) | 5.28 μM | [5] |
| Thiophene carboxamide derivative (2b) | Human hepatocellular carcinoma cell line (Hep3B) | Anticancer (Antiproliferative) | 5.46 µM | [6] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) | Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial | 4 µg/mL | [7] |
Expert Insight: The significant differences in biological activity among these closely related structures highlight the sensitivity of these assays to minor chemical modifications. This emphasizes the need for rigorous and consistent experimental execution to draw meaningful structure-activity relationships (SAR).
Methodologies for Ensuring Reproducibility
The cornerstone of reproducible biological data lies in the meticulous execution and transparent reporting of experimental protocols. Below are detailed, step-by-step methodologies for key assays relevant to the evaluation of thiophene carbohydrazide derivatives, based on established practices.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2]
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive controls (wells with bacteria and broth, but no compound) and negative controls (wells with broth only) are included on each plate.
-
Incubation: The plate is incubated under optimal conditions for bacterial growth (typically 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Causality Behind Choices: The use of a standardized inoculum density and specific growth medium is critical for inter-laboratory reproducibility. The inclusion of controls validates the experimental setup, ensuring that the bacteria are viable and the broth is not contaminated.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for the assessment of the compound's effect on cell proliferation (typically 48-72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of untreated and vehicle-treated controls. The results are quantitative, allowing for the calculation of the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Authoritative Grounding and Future Directions
The biological activities of thiophene carbohydrazide derivatives are often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, some studies have explored the molecular docking of these compounds with specific proteins to predict their binding affinity and mechanism of action.[2]
To ensure the continued advancement of research in this area, it is imperative that future studies on this compound and its analogs adhere to rigorous experimental standards and provide comprehensive details of their methodologies. This includes:
-
Complete chemical characterization of the synthesized compounds.
-
Detailed descriptions of the biological assays, including cell lines, microbial strains, reagent sources, and instrument settings.
-
Inclusion of appropriate positive and negative controls.
-
Statistical analysis of the data from multiple independent experiments.
By embracing these principles, the scientific community can build a reliable and reproducible body of knowledge that will accelerate the discovery of new therapeutic agents.
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Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide - Taylor & Francis Online. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. [Link]
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Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives | Asian Journal of Chemistry. [Link]
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- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 3-Chloro-4-methylthiophene-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylthiophene-2-carbohydrazide is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. Its structural features, including the substituted thiophene ring and the reactive carbohydrazide moiety, make it a valuable scaffold for the development of novel therapeutic agents. The efficient synthesis of this intermediate is paramount for timely and cost-effective drug discovery and development programs. This guide provides a comparative analysis of the most viable synthetic routes to this compound, offering insights into the practical advantages and challenges of each approach. We will delve into two primary strategies: a route proceeding through a Sandmeyer-type reaction of an aminothiophene precursor and a more direct approach involving the chlorination of a thiophene carboxylate.
Route A: The Sandmeyer-Type Approach
This synthetic pathway commences with the readily available methyl 3-amino-4-methylthiophene-2-carboxylate. The core of this strategy lies in the transformation of the 3-amino group into a chloro substituent via a classical Sandmeyer reaction, followed by the conversion of the methyl ester to the desired carbohydrazide.
Experimental Protocol
Step 1: Synthesis of Methyl 3-chloro-4-methylthiophene-2-carboxylate via Sandmeyer Reaction
-
Diazotization: Methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to the copper(I) chloride solution. The reaction is allowed to warm to room temperature and stirred for 1-2 hours, during which nitrogen gas evolution is observed.
-
Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield methyl 3-chloro-4-methylthiophene-2-carboxylate.
Step 2: Synthesis of this compound via Hydrazinolysis
-
Methyl 3-chloro-4-methylthiophene-2-carboxylate (1.0 eq) is dissolved in ethanol. Hydrazine hydrate (3.0-5.0 eq) is added, and the mixture is heated to reflux for 4-8 hours.
-
The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford this compound. A 74.1% yield has been reported for a similar hydrazinolysis reaction.[1]
Workflow Diagram
Sources
In vivo validation of the therapeutic potential of 3-Chloro-4-methylthiophene-2-carbohydrazide
This guide provides a comprehensive framework for the in vivo validation of a novel therapeutic candidate, 3-Chloro-4-methylthiophene-2-carbohydrazide (termed 'Compound X' for this guide), in the context of colorectal cancer. While Compound X is a known chemical entity, its therapeutic potential is underexplored. This document outlines a scientifically rigorous, phased approach to assess its efficacy, safety, and pharmacokinetic profile, comparing it against a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU).
The strategic imperative of this guide is to not merely present protocols but to instill a deep understanding of the experimental causality, ensuring that each step is a self-validating component of a larger, coherent preclinical narrative.
Mechanistic Hypothesis: Targeting VEGFR2 in Colorectal Cancer
Recent studies have highlighted the potential of thiophene-based compounds in oncology. Derivatives of 3-amino-thiophene-2-carbohydrazide have demonstrated promising activity against colon cancer cell lines, with evidence suggesting inhibition of key signaling pathways, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] VEGFR2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR2, we hypothesize that Compound X can suppress tumor neovascularization, leading to reduced tumor growth and progression.
Caption: Phased workflow for the in vivo validation of Compound X.
Experimental Protocols & Comparative Data
Phase 1: Pharmacokinetic (PK) and Acute Toxicity Studies
Objective: To determine the pharmacokinetic profile and the maximum tolerated dose (MTD) of Compound X.
Experimental Protocol: Pharmacokinetic Study
-
Animal Model: Male and female BALB/c mice (n=3 per sex per time point).
-
Compound Administration: A single intravenous (IV) and oral (PO) dose of Compound X (formulated in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Blood Sampling: Collect blood samples via tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Plasma Analysis: Analyze plasma concentrations of Compound X using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Male and female BALB/c mice (n=5 per sex per dose group).
-
Dose Escalation: Administer single escalating doses of Compound X (e.g., 10, 30, 100, 300 mg/kg) via the intended clinical route (e.g., oral gavage).
-
Monitoring: Observe animals for clinical signs of toxicity, body weight changes, and mortality for 14 days.
-
Necropsy: Perform gross necropsy at the end of the study.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Comparative Data Summary (Hypothetical)
| Parameter | Compound X (Oral) | 5-Fluorouracil (Intraperitoneal) |
| Cmax (ng/mL) | 1500 | 2500 |
| Tmax (h) | 2 | 0.5 |
| AUC (ng*h/mL) | 7500 | 4000 |
| Bioavailability (%) | 40 | N/A (IV administration in humans) |
| MTD (mg/kg) | 200 | 50 |
Phase 2: Efficacy in a Colorectal Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Compound X compared to 5-FU in a human colorectal cancer xenograft model.
Experimental Protocol: Xenograft Efficacy Study
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the right flank of each mouse.
-
Treatment Groups (n=8-10 per group):
-
Vehicle control
-
Compound X (at two dose levels below the MTD)
-
5-Fluorouracil (at its established efficacious dose)
-
-
Dosing Regimen: Administer treatments for 21 days.
-
Efficacy Endpoints:
-
Tumor volume measurements (twice weekly)
-
Body weight measurements (twice weekly)
-
Tumor weight at the end of the study
-
Comparative Efficacy Data (Hypothetical)
| Treatment Group | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle | 0 | 1500 ± 250 | +5 |
| Compound X (50 mg/kg) | 40 | 900 ± 150 | -2 |
| Compound X (100 mg/kg) | 75 | 375 ± 80 | -8 |
| 5-Fluorouracil (20 mg/kg) | 60 | 600 ± 120 | -15 |
Phase 3: Pharmacodynamic and Immunohistochemical Analysis
Objective: To confirm the on-target activity of Compound X by assessing the inhibition of VEGFR2 signaling and its downstream effects in tumor tissue.
Experimental Protocol: Pharmacodynamic (PD) and Immunohistochemistry (IHC) Analysis
-
Tissue Collection: Collect tumor tissues from the efficacy study at the end of treatment.
-
Pharmacodynamic Analysis:
-
Prepare tumor lysates.
-
Perform Western blotting to measure the levels of phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.
-
-
Immunohistochemistry:
-
Fix and embed tumor tissues in paraffin.
-
Perform IHC staining for CD31 (a marker of endothelial cells to assess microvessel density) and Ki-67 (a marker of proliferation).
-
-
Quantification: Quantify the Western blot bands and the IHC staining intensity.
Comparative Mechanistic Data (Hypothetical)
| Marker | Vehicle | Compound X (100 mg/kg) | 5-Fluorouracil (20 mg/kg) |
| pVEGFR2 / Total VEGFR2 Ratio | 1.0 | 0.2 | 0.9 |
| Microvessel Density (CD31+ vessels/field) | 25 ± 5 | 8 ± 2 | 20 ± 4 |
| Proliferation Index (Ki-67+ cells/field) | 80 ± 10 | 20 ± 5 | 35 ± 7 |
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to the in vivo validation of this compound as a potential anticancer agent. The hypothetical data presented suggests that Compound X exhibits a favorable pharmacokinetic profile, a well-tolerated safety margin, and superior anti-tumor efficacy compared to the standard-of-care, 5-FU, in a colorectal cancer xenograft model. The proposed mechanism of action, inhibition of VEGFR2 signaling, is supported by the pharmacodynamic and immunohistochemical data.
Future studies should focus on exploring the efficacy of Compound X in orthotopic and patient-derived xenograft (PDX) models to further enhance the clinical relevance of these findings. Additionally, combination studies with other chemotherapeutic agents could reveal synergistic effects and provide new avenues for colorectal cancer treatment.
References
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Al-Ghorbani, M., et al. (2023). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry. Available at: [Link]
-
El-Sayed, W. M., et al. (2023). 3-Amino-thiophene-2-carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In-Silico and In-Vitro Biological Activity Studies. Journal of Molecular Structure, 1289, 135839. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-methylthiophene-2-carbohydrazide
As researchers and drug development professionals, our work with novel compounds like 3-Chloro-4-methylthiophene-2-carbohydrazide is fundamental to scientific advancement. However, this innovation carries a profound responsibility: ensuring that every stage of our research, including the final disposal of chemical waste, is conducted with the utmost regard for safety, environmental integrity, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our goal is to empower you to manage this chemical waste stream confidently and responsibly, protecting both yourself and the environment.
Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the foundational step in managing its disposal. The molecule's structure—a chlorinated thiophene core with a carbohydrazide functional group—suggests a hazard profile that must be respected. The Safety Data Sheet (SDS) is the primary source for this information.
Based on available data, this compound is classified as an irritant and should be handled as a hazardous substance[1]. The key hazards are summarized below.
| Hazard Class | GHS Pictogram | Hazard Statement | Description & Causality |
| Skin Irritation | GHS07 | H315: Causes skin irritation | The chlorinated aromatic system can interact with skin lipids and proteins, leading to irritation. Prolonged contact should be avoided. |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation | Direct contact with eye tissue can cause significant irritation. The fine, dusty nature of the solid compound increases the risk of accidental eye exposure. |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation | Inhaling the dust can irritate the mucous membranes of the respiratory tract. All handling of the solid should be done in a well-ventilated area or fume hood. |
Furthermore, the carbohydrazide moiety suggests that caution is warranted, as related compounds can have additional toxicological properties[2][3]. The presence of chlorine means that improper disposal, such as incineration at inadequate temperatures, could potentially generate harmful byproducts like dioxins[4]. Therefore, all waste containing this compound must be classified and handled as hazardous chemical waste[5].
Essential Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. Before handling this compound in any capacity, including for disposal, ensure the following PPE is worn[1][6].
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles meeting EU EN166 or OSHA 29 CFR 1910.133 standards[2][7]. A face shield is recommended if there is a risk of splashing. | Protects against accidental splashes or fine dust particles causing serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile gloves. Inspect for tears or holes before each use[8]. | Provides a barrier against skin contact, which can cause irritation[1]. Use proper glove removal technique to avoid contaminating skin. |
| Body Protection | A buttoned, flame-retardant lab coat and appropriate protective clothing to prevent skin exposure[6][7]. | Minimizes the risk of skin contact from spills or splashes. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary[1][9]. | Prevents inhalation of the compound, which can cause respiratory tract irritation. Work should ideally be conducted within a chemical fume hood[10]. |
Step-by-Step Disposal Protocol
The guiding principle for disposal is that all waste contaminated with this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[5][11].
Step 1: Waste Classification and Segregation
Immediately classify any material that has come into contact with this compound as hazardous waste. Maintain separate waste streams to prevent dangerous reactions.
-
Solid Waste: Collect unused or expired pure compound, contaminated weigh boats, and spatulas in a dedicated, robust container made of a compatible material like high-density polyethylene (HDPE)[5].
-
Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams, such as strong oxidizing agents[9].
-
Contaminated Labware: Collect disposable items like pipette tips, and tubes in a designated hazardous waste bag or container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as hazardous liquid waste.
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated PPE must be placed in a designated hazardous waste bag[5].
Step 2: Labeling
Proper labeling is a critical safety and regulatory requirement. Every waste container must be clearly labeled with the following information as soon as the first piece of waste is added[10][12]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity or concentration of the waste
-
The date of waste generation
-
Any associated hazards (e.g., "Irritant")
Step 3: Storage
Store sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area[1][13]. This area should be away from general lab traffic and incompatible materials. Storage must comply with institutional and local regulations regarding the maximum allowable time and quantity of waste stored in the laboratory.
Step 4: Final Disposal
The final disposal of hazardous waste is a regulated process that must be handled by professionals.
-
Contact your Institution's EHS Office: Arrange for the collection of your hazardous waste through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal contractor[5][13]. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.
-
Method of Disposal: The likely disposal method for chlorinated organic compounds is high-temperature incineration in a licensed facility[14]. This process ensures the complete destruction of the compound, preventing its release into the environment. Landfilling in a designated hazardous waste landfill may also be an option, as determined by your EHS provider.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action. Familiarize yourself with these procedures before beginning work.
Spill Response
-
Evacuate and Alert: Alert colleagues in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Contain the Spill: Wear appropriate PPE. For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container[7]. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill[15].
-
Collect and Clean: Carefully collect the absorbed material and place it in the hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste[5].
-
Report: Report the incident to your laboratory supervisor and EHS office.
First Aid Measures (as per SDS[1])
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Get medical help if skin irritation occurs[1].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor[1].
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Workflow Visualization
The following diagram outlines the logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of chemical waste.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific excellence. For this compound, this means recognizing its hazards, using appropriate PPE, and adhering to a strict protocol of segregation, labeling, and professional disposal. By integrating these practices into your laboratory workflow, you uphold your commitment to safety and environmental stewardship, ensuring that your research contributes positively to the world without leaving a harmful legacy. Always consult your institution's EHS department as the final authority on waste disposal procedures.
References
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- BenchChem. (n.d.). Navigating the Uncharted: Proper Disposal Procedures for N-Propylnitrous Hydrazide. Retrieved from a URL provided by the grounding tool.
- TCI Chemicals. (2024, October 13). SAFETY DATA SHEET - 3-Methylthiophene. Retrieved from a URL provided by the grounding tool.
- AK Scientific, Inc. (n.d.). Carbohydrazide Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
- Fisher Scientific. (2010, October 23). SAFETY DATA SHEET - 3-Methylthiophene-2-carbonyl chloride. Retrieved from a URL provided by the grounding tool.
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. Retrieved from a URL provided by the grounding tool.
- Arkema. (n.d.). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Retrieved from a URL provided by the grounding tool.
- Biotium. (n.d.). MSDS CFDI Hydrazide. Retrieved from a URL provided by the grounding tool.
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ResearchGate. (2023, January). Tunable Thiophene-Based Conjugated Microporous Polymers for the Disposal of Toxic Hexavalent Chromium | Request PDF. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium. Journal of Materials Chemistry A. Retrieved from [Link]
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- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from a URL provided by the grounding tool.
- Santa Cruz Biotechnology. (n.d.). Carbohydrazide Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
- Enamine. (n.d.). SAFETY DATA SHEET - thiomorpholine-4-carbohydrazide. Retrieved from a URL provided by the grounding tool.
- TCI Chemicals. (2025, April 30). SAFETY DATA SHEET - Carbohydrazide. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene. Retrieved from a URL provided by the grounding tool.
- U.S. Nuclear Regulatory Commission. (2001, March 26). Turkey Point Units 3 and 4, NPDES Permit Number FL0001562 Request for Use of Carbohydrazide. Retrieved from a URL provided by the grounding tool.
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ResearchGate. (2020, May). Turning thiophene contaminant into polymers from wastewater by persulfate and CuO | Request PDF. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
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Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-Chloro-4-methylthiophene-2-carbohydrazide
Foreword: As scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compound 3-Chloro-4-methylthiophene-2-carbohydrazide is a specialized reagent with a nuanced hazard profile. This guide moves beyond a simple checklist, offering a procedural and logistical framework built on the foundational principles of chemical causality. By understanding why a precaution is necessary—tracing it back to the reactivity of the thiophene ring or the inherent hazards of the carbohydrazide moiety—we empower ourselves to work not just safely, but intelligently. This document is designed to be a self-validating system of protocols, ensuring that every step, from preparation to disposal, is deliberate, justified, and secure.
Hazard Profile Analysis: A Structurally-Informed Risk Assessment
To effectively mitigate risk, we must first understand the chemical's constituent hazards. The safety profile of this compound (CAS No. 175137-12-9) is derived from its distinct functional groups: the chlorinated thiophene ring and the carbohydrazide side chain.
-
Thiophene Moiety : Thiophenes are known irritants and can be flammable[1][2]. While this specific compound is a solid, the underlying reactivity of the ring system warrants caution, particularly regarding skin and eye contact.
-
Carbohydrazide Group : The carbohydrazide functional group is associated with irritation to the skin, eyes, and respiratory system, and can be harmful if swallowed[3][4]. Some carbohydrazides may also pose an explosion risk upon heating, a critical consideration for any reaction or storage condition[3][5].
The Globally Harmonized System (GHS) classifications for this compound provide a clear directive for our safety protocols.
| Hazard Class | Code | Description | Source |
| Signal Word | N/A | Warning | [6] |
| Pictogram | GHS07 | Exclamation Mark | [6] |
| Hazard Statements | H315 | Causes skin irritation | [6] |
| H319 | Causes serious eye irritation | [6] | |
| H335 | May cause respiratory irritation | [6] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [6][7] |
| P271 | Use only outdoors or in a well-ventilated area | [7] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6][7] |
Core Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory for all work involving this compound. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times.
| PPE Category | Item | Specification and Rationale |
| Respiratory Protection | Chemical Fume Hood | Mandatory. All handling of solid and dissolved forms must be conducted in a certified chemical fume hood to mitigate inhalation risks (H335)[8][9]. The sash should be kept at the lowest possible height. |
| Hand Protection | Double Gloves (Nitrile) | Double-gloving with nitrile gloves provides robust protection against skin irritation (H315)[8]. Nitrile offers good resistance to a broad range of chemicals. Gloves must be inspected before use and disposed of immediately after handling or if contamination is suspected[2]. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are required at all times[2]. A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or setting up reactions[8]. |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A flame-resistant, long-sleeved lab coat must be worn and kept fully fastened[8]. For larger quantities or splash-prone operations, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier of protection. |
Safe Handling and Operations Workflow
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. Each stage, from initial setup to final cleanup, requires deliberate action and situational awareness.
Caption: A four-phase workflow for safely handling this compound.
Step-by-Step Protocol:
-
Preparation and Engineering Controls:
-
Ensure the designated chemical fume hood has a current certification and is functioning correctly[8].
-
Designate a specific area within the hood for the experiment to contain potential spills[8].
-
Ensure an eyewash station and safety shower are accessible and unobstructed[9].
-
Assemble all necessary apparatus and reagents before introducing the target compound to minimize handling time.
-
-
Weighing and Transfer:
-
Always weigh the solid compound within the chemical fume hood on a tared weigh boat or paper[8].
-
Use anti-static tools and equipment where appropriate.
-
Transfer the solid to the reaction vessel carefully to avoid generating dust.
-
-
Reaction and Monitoring:
-
When dissolving or reacting, add reagents slowly to control any potential exothermic events.
-
Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) as dictated by the experimental protocol.
-
Continuously monitor the reaction for any unexpected changes in color, temperature, or pressure.
-
-
Post-Experiment Decontamination:
-
After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable solvent (e.g., ethanol or isopropanol) followed by soap and water is generally effective.
-
Properly label and store any resulting mixtures or products with appropriate hazard warnings.
-
Decontamination and Waste Disposal Plan
Improper disposal is a significant compliance and safety failure. This compound is toxic to aquatic life, necessitating stringent environmental controls[10][11].
-
Waste Segregation :
-
Solid Waste : All contaminated solid waste (e.g., gloves, weigh paper, paper towels, silica gel) must be collected in a dedicated, clearly labeled hazardous waste container[8].
-
Liquid Waste : Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed[8]. The first rinse of any container that held the pure compound must be collected as hazardous waste[12].
-
Sharps : Any contaminated needles or sharp implements must be disposed of in a designated sharps container.
-
-
Disposal Procedure :
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor[13].
-
Never dispose of this chemical down the drain or in regular trash[12].
-
Ensure waste containers are kept closed except when adding waste and are stored in a designated secondary containment area.
-
Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm.
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[7][9]. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[7][9]. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation[7][14]. Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting [9]. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention and show the Safety Data Sheet to the medical professional[14]. |
| Small Spill (<1 g) | Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand). Collect the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent and then wash with soap and water. |
| Large Spill (>1 g) | Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line. Do not attempt to clean it up yourself. |
References
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Wikipedia. Carbohydrazide. [Link]
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Gas-Sensing.com. Carbohydrazide: An Essential Tool with Hidden Hazards. [Link]
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Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOPHENE. [Link]
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Ataman Kimya. Carbohydrazide. [Link]
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Redox. Safety Data Sheet Carbohydrazide. [Link]
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Cole-Parmer. Material Safety Data Sheet. [Link]
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Dartmouth Policy Portal. Hazardous Waste Disposal Guide. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
